molecular formula C9H17NO2 B2469335 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol CAS No. 1824076-74-5

2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol

Cat. No.: B2469335
CAS No.: 1824076-74-5
M. Wt: 171.24
InChI Key: GHDGYXGAYAYPOG-UHFFFAOYSA-N
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Description

2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol is a useful research compound. Its molecular formula is C9H17NO2 and its molecular weight is 171.24. The purity is usually 95%.
BenchChem offers high-quality 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxa-8-azaspiro[4.5]decan-3-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c11-6-8-5-9(7-12-8)1-3-10-4-2-9/h8,10-11H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHDGYXGAYAYPOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(OC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Escaping Flatland: The Chemical Structure, Synthesis, and Application of 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide

Introduction: The Shift to 3D Chemical Space

In modern drug discovery, the over-reliance on planar, sp²-hybridized aromatic rings has historically led to clinical candidates with poor aqueous solubility, high metabolic clearance, and off-target promiscuity. The paradigm shift toward "escaping flatland" prioritizes structurally rigid, sp³-rich three-dimensional scaffolds. Among these, oxa-aza spirocycles have emerged as privileged motifs.

This whitepaper provides an in-depth technical analysis of 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol (CAS: 1824076-74-5)[1]. By integrating a highly polar ether oxygen, a versatile secondary amine, and a hydroxymethyl vector within a rigid spirocyclic core, this compound offers exceptional physicochemical properties for lead optimization, particularly in the development of allosteric kinase and phosphatase inhibitors.

Structural Profiling and Physicochemical Advantages

The fundamental advantage of the 2-oxa-8-azaspiro[4.5]decane scaffold lies in the orthogonal arrangement of its two rings, dictated by the quaternary spiro carbon (C5). This geometry forces the molecule into a rigid 3D conformation that cannot intercalate into DNA (reducing toxicity) and presents a highly specific surface area for protein-ligand interactions.

Table 1: Physicochemical and Structural Properties
ParameterValueAnalytical Significance
IUPAC Name 2-Oxa-8-azaspiro[4.5]decan-3-ylmethanolStandardized nomenclature
CAS Registry Number 1824076-74-5Unique chemical identifier ()[2]
Molecular Formula C₉H₁₇NO₂Determines exact monoisotopic mass (171.1259 Da)
Molecular Weight 171.24 g/mol Highly favorable for fragment-based drug design
Topological Polar Surface Area 41.5 ŲOptimal for membrane permeability and oral bioavailability
Fraction sp³ (Fsp³) 1.00Maximum 3D character; zero planar aromaticity
H-Bond Donors / Acceptors 2 / 3Enhances aqueous solubility and target binding
Core Scaffold 2-Oxa-8-azaspiro[4.5]decaneValidated motif in clinical candidates ()[3]

Causality of Design: The inclusion of the oxa (oxygen) atom acts as a potent hydrogen bond acceptor, lowering the overall lipophilicity (LogP) of the molecule. Simultaneously, the aza (nitrogen) atom provides a synthetic handle for functionalization while modulating the basicity (pKa) to ensure favorable physiological ionization. The 3-ylmethanol group offers an additional vector for hydrogen bonding or prodrug derivatization.

Synthetic Methodology and Mechanistic Pathways

The synthesis of spirocycles is notoriously challenging due to the steric hindrance involved in forming a quaternary carbon center. The validated approach for the 2-oxa-8-azaspiro[4.5]decane core relies on the intramolecular cyclization of functionalized piperidines ()[4].

SyntheticWorkflow N1 1. N-Boc-piperidin-4-one N2 2. Allylation & Esterification N1->N2 N3 3. 4-allyl-1-Boc-piperidine -4-carboxylate N2->N3 N4 4. Ozonolysis & NaBH4 Reduction N3->N4 N5 5. Diol Intermediate N4->N5 N6 6. Acid-Catalyzed Cyclization N5->N6 N7 7. N-Boc-2-oxa-8-azaspiro[4.5]decane N6->N7 N8 8. Hydroxymethylation & Deprotection N7->N8 N9 9. 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol N8->N9

Synthetic workflow for 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol.

Protocol 1: De Novo Synthesis of the Spirocyclic Core

Step 1: Ozonolysis and Reduction

  • Procedure: Dissolve 4-allyl-1-Boc-piperidine-4-carboxylate in anhydrous CH₂Cl₂. Cool to -78°C and bubble O₃ until a blue tint persists. Purge with N₂, then immediately quench with an excess of NaBH₄ in methanol.

  • Causality: Ozonolysis cleaves the terminal alkene to an aldehyde. The immediate reductive workup prevents over-oxidation to the carboxylic acid, trapping the intermediate as a primary alcohol to form the critical diol precursor required for cyclization.

  • Self-Validation (IPQC): The reaction is self-validating via TLC (KMnO₄ stain). The disappearance of the highly non-polar alkene spot and the appearance of a baseline-hugging diol spot confirms complete reduction.

Step 2: Acid-Catalyzed Spiro-Cyclization

  • Procedure: Dissolve the diol intermediate in toluene. Add a catalytic amount of p-Toluenesulfonic acid (pTSA) and heat to reflux using a Dean-Stark apparatus for 16 hours.

  • Causality: pTSA protonates the hydroxyl group, turning it into a leaving group. The Dean-Stark trap physically removes the generated water from the system, driving the thermodynamically challenging intramolecular etherification forward via Le Chatelier's principle.

  • Self-Validation (IPQC): This step is volumetrically self-validating. For a 100 mmol scale reaction, exactly 1.8 mL of water must collect in the trap. If the volume is lower, the cyclization is incomplete, signaling the operator to extend the reflux time. LC-MS must show the mass shift from[M+H]⁺ to [M+H - 18]⁺.

Applications in Targeted Therapeutics

Spirocyclic amines are heavily utilized in the design of allosteric inhibitors. A premier example is the development of TNO155, a first-in-class, highly potent SHP2 inhibitor currently in clinical trials for solid tumors ()[5]. The 2-oxa-8-azaspiro[4.5]decane core acts as a rigid vector that perfectly occupies the allosteric pocket of SHP2, locking the phosphatase in an auto-inhibited, closed conformation.

SignalingPathway RTK Receptor Tyrosine Kinase SHP2_Active Active SHP2 (Open) RTK->SHP2_Active RAS RAS / MAPK Cascade SHP2_Active->RAS Tumor Tumor Proliferation RAS->Tumor Inhibitor Spirocyclic Inhibitor (e.g., TNO155) SHP2_Inactive Inactive SHP2 (Closed) Inhibitor->SHP2_Inactive Allosteric Binding SHP2_Inactive->SHP2_Active Blockade

Allosteric inhibition of the SHP2/MAPK signaling pathway by spirocyclic derivatives.

Experimental Protocol: Lead Compound Derivatization

To incorporate 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol into a drug scaffold, a Nucleophilic Aromatic Substitution (S_NAr) is typically employed.

Protocol 2: S_NAr Coupling with a Heteroaryl Halide
  • Procedure:

    • Charge a sealed tube with 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol (1.0 eq) and a heteroaryl chloride (e.g., 2,3-dichloropyrazine, 1.1 eq).

    • Suspend in anhydrous N-Methyl-2-pyrrolidone (NMP).

    • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

    • Stir at 110°C for 12 hours.

  • Causality: The secondary amine of the spirocycle is a strong nucleophile, but the steric bulk of the spiro[4.5]decane system creates a high activation energy barrier, necessitating elevated temperatures and a polar aprotic solvent (NMP). DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation and subsequent deactivation of the spirocyclic amine.

  • Self-Validation (IPQC): The reaction is self-validating through stoichiometric pH tracking. As the amine is consumed and HCl is generated, the pH will drop if unbuffered. A simple spot test on wet pH indicator paper must read >8; if the pH drops below 8, the reaction stalls, validating the need for supplementary DIPEA. Final confirmation requires ¹H-NMR analysis, specifically looking for the downfield shift (~0.5 ppm) of the spiro-piperidine protons adjacent to the newly formed C-N bond.

References

  • Title: 2-Oxa-8-azaspiro(4.5)decane Compound Summary Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol (CAS 1824076-74-5) Source: ChemSrc Database URL: [Link]

  • Title: Discovery of TNO155: An Allosteric SHP2 Inhibitor for the Treatment of Cancer Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Spirocyclic Scaffolds in Modern Therapeutics: A Technical Profile of 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the contemporary landscape of fragment-based drug discovery (FBDD), the shift from planar, aromatic-heavy structures to three-dimensional (3D) scaffolds is a defining trend. 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol represents a high-value "spirocyclic privilege" building block. Its spiro[4.5]decane core offers a rigid, orthogonal orientation of substituents that mimics the complexity of natural products while maintaining low molecular weight and high Fsp3 character.

This guide provides a comprehensive technical analysis of this molecule, detailing its physicochemical identity, synthetic accessibility, and utility as a bioisostere in medicinal chemistry.

Part 1: Chemical Identity & Physicochemical Properties[1]

The following data aggregates the core identifiers for the molecule. Note that while the free base is the active pharmacological species, the compound is most frequently handled and cataloged as its hydrochloride salt to ensure stability.

Identity Matrix
PropertyDataNotes
Chemical Name 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanolSystematic IUPAC naming
CAS Number (HCl Salt) 2694744-53-9 Primary commercial identifier
CAS Number (Generic) Varies by stereochemistryOften indexed under general spiro-ethers
Molecular Formula C₉H₁₈ClNO₂ (HCl Salt) C₉H₁₈NO₂ (Free Base)
Molecular Weight 207.70 g/mol (HCl Salt) 171.24 g/mol (Free Base)Critical for stoichiometry
SMILES (Free Base) OCC1CC2(CCNCC2)O1
LogP (Predicted) ~0.4 - 0.6Highly hydrophilic; ideal for lowering lipophilicity
TPSA ~41.5 ŲExcellent membrane permeability profile
Fsp3 Fraction 1.0 (100%)Fully saturated; maximizes 3D character

Part 2: Structural Significance in Medicinal Chemistry

The transition from "flat" aromatic rings to spirocyclic systems is driven by the need to improve physicochemical properties without sacrificing potency.

The "Escape from Flatland"

Aromatic rings often suffer from poor solubility and metabolic liability (e.g., oxidation by CYPs). The 2-oxa-8-azaspiro[4.5]decane scaffold replaces these planar systems with a rigid, saturated core.

  • Vectorial Orientation: The spiro center forces the amine (position 8) and the alcohol (position 3) into defined vectors that are perpendicular to each other, allowing for precise probing of binding pockets.

  • Solubility: The presence of the ether oxygen and the amine, combined with the disruption of crystal packing forces (common in flat molecules), significantly enhances aqueous solubility.

Logic Visualization: The Spiro Advantage

SpiroLogic cluster_0 Medicinal Chemistry Evolution Flat Planar Aromatic Scaffolds Issues Poor Solubility Metabolic Liability Non-Specific Binding Flat->Issues Leads to Spiro 2-Oxa-8-azaspiro[4.5]decane Issues->Spiro Solution Benefits High Fsp3 (100%) Rigid 3D Geometry Novel IP Space Spiro->Benefits Provides Outcome Improved Clinical Success Benefits->Outcome Increases Probability of

Figure 1: Decision logic for selecting spirocyclic scaffolds over traditional aromatic rings in lead optimization.

Part 3: Synthetic Methodologies

Synthesizing the 3-hydroxymethyl derivative requires constructing the spiro-ether ring with a handle that can be reduced. The most robust route involves the cyclization of a piperidone derivative followed by functional group manipulation.

Representative Protocol: Synthesis via Carboxylic Acid Reduction

This protocol assumes the starting material is the corresponding carboxylic acid or ester, which is the standard intermediate generated from 4-piperidone precursors.

Materials
  • Precursor: 2-Oxa-8-azaspiro[4.5]decane-3-carboxylic acid (N-Boc protected).

  • Reagent: Borane-Tetrahydrofuran complex (BH₃·THF) or Lithium Aluminum Hydride (LiAlH₄).

  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Quench: Methanol, 1M NaOH, Rochelle's Salt.

Step-by-Step Workflow
  • Preparation (Inert Atmosphere):

    • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Purge with Nitrogen (N₂) or Argon.[1]

    • Dissolve 1.0 eq (e.g., 5 mmol) of N-Boc-2-oxa-8-azaspiro[4.5]decane-3-carboxylic acid in anhydrous THF (0.2 M concentration).

  • Reduction:

    • Cool the solution to 0°C using an ice bath.

    • Dropwise Addition: Add 3.0 eq of BH₃·THF (1.0 M solution) via syringe over 20 minutes. Note: Gas evolution (H₂) will occur; ensure proper venting.

    • Allow the reaction to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (MeOH/DCM) or LC-MS for the disappearance of the acid peak.

  • Quenching (Critical Safety Step):

    • Cool the mixture back to 0°C.

    • Slowly add Methanol (excess) to quench unreacted borane. Caution: Vigorous bubbling.

    • (Optional) If using LiAlH₄, use the Fieser workup (Water, 15% NaOH, Water) or Rochelle's salt solution to break the emulsion.

  • Isolation & Deprotection:

    • Concentrate the mixture under reduced pressure.

    • Redissolve in EtOAc, wash with NaHCO₃ and Brine. Dry over Na₂SO₄.

    • N-Boc Removal: Treat the crude intermediate with 4M HCl in Dioxane for 2 hours at room temperature.

    • Concentrate to yield the 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol hydrochloride salt.

Synthetic Pathway Visualization

Synthesis Start N-Boc-4-Piperidone Step1 Spiro-Annulation (e.g., Corey-Chaykovsky or Allylation) Start->Step1 Inter N-Boc-Spiro-Acid/Ester Step1->Inter Step2 Reduction (BH3 or LiAlH4) Inter->Step2 Reduction of C=O Protected N-Boc-Alcohol Intermediate Step2->Protected Step3 Deprotection (HCl/Dioxane) Protected->Step3 Cleavage of Boc Final 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol HCl Step3->Final

Figure 2: Synthetic workflow from commodity piperidone to the final hydrochloride salt.

Part 4: Applications & Handling[7]

Primary Applications
  • Fragment-Based Drug Discovery (FBDD): The molecule serves as an ideal "fragment" due to its low MW (<200 Da for the free base) and specific geometry. It is often screened against GPCRs and Kinases.

  • Linker Chemistry: The primary alcohol (position 3) and the secondary amine (position 8) provide two distinct handles. This allows the molecule to act as a rigid linker in PROTACs (Proteolysis Targeting Chimeras), maintaining a specific distance and orientation between the warhead and the E3 ligase ligand.

  • Bioisostere: It acts as a bioisostere for morpholine or piperazine rings, often improving metabolic stability by blocking the 4-position of the piperidine ring.

Handling & Storage
  • Hygroscopicity: As a hydrochloride salt with a free hydroxyl group, the compound is hygroscopic.

  • Storage: Store at 2–8°C (refrigerated) under an inert atmosphere (Argon/Nitrogen) in a desiccator.

  • Solubility:

    • Water:[2] High (>50 mg/mL).

    • DMSO: High (>50 mg/mL).

    • DCM: Low (Free base is soluble; HCl salt is not).

References

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322. (Contextual grounding for spirocycle synthesis).
  • PubChem. (2024). Compound Summary: Spiro[4.5]decane derivatives. National Library of Medicine. Retrieved from [Link]

  • Burkhard, J. A., et al. (2010). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 53(7), 2741–2746.

Sources

The Strategic Integration of 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol in Modern Fragment-Based Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical exploration of 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol, a compelling fragment for use in fragment-based drug discovery (FBDD). We will delve into the rationale behind its selection, its inherent advantages, and a detailed workflow for its application in identifying and optimizing novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced, three-dimensional scaffolds to tackle challenging biological targets.

The Imperative for Three-Dimensionality in Fragment Libraries

Fragment-based drug discovery has solidified its position as a cornerstone of modern medicinal chemistry, celebrated for its efficient exploration of chemical space and higher hit rates compared to traditional high-throughput screening. Historically, fragment libraries have been dominated by flat, aromatic compounds. While successful, this two-dimensional bias has left vast, unexplored territories of biologically relevant chemical space untouched. The increasing complexity of drug targets, particularly those involving protein-protein interactions, necessitates a move towards fragments with greater three-dimensional (3D) character.[1][2][3][4][5]

Spirocyclic scaffolds are inherently 3D, positioning substituents in orthogonal planes and providing a rigid framework that can reduce the entropic penalty of binding.[6] This structural rigidity and 3D topology can lead to improved physicochemical properties such as solubility and metabolic stability, while also offering novel intellectual property landscapes.[1][6] The 2-Oxa-8-azaspiro[4.5]decane core, in particular, presents a desirable combination of features for an FBDD campaign.

Deconstructing 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol: A Fragment of Untapped Potential

The fragment at the heart of this guide, 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol, is a prime example of a next-generation building block for FBDD. Let's dissect its key structural and chemical attributes:

PropertyValueSignificance in FBDD
Molecular Formula C₉H₁₇NO₂Adheres to the "Rule of Three" for fragment size.
Molecular Weight 171.24 g/mol Well within the typical fragment molecular weight range (<300 Da).
Topological Polar Surface Area (TPSA) 41.49 ŲSuggests good potential for cell permeability and bioavailability.[7]
cLogP -0.5 (Estimated)Indicates favorable aqueous solubility, a critical factor for screening.
Rotatable Bonds 1The rigid spirocyclic core minimizes conformational flexibility, aiding in the interpretation of binding data.[7]
Hydrogen Bond Donors 2The hydroxyl and amine groups provide key interaction points for target binding.[7]
Hydrogen Bond Acceptors 3The oxygen atoms of the oxazolidine-like ring and the hydroxyl group, along with the nitrogen, can accept hydrogen bonds.[7]
Spirocyclic Core 2-Oxa-8-azaspiro[4.5]decaneConfers a distinct 3D architecture, enabling exploration of deep or complex binding pockets.
Functional Handles Primary alcohol, Secondary amineProvides clear vectors for synthetic elaboration during hit-to-lead optimization.

The oxazolidinone-like moiety within the structure is a known pharmacophore present in several approved drugs.[8][9] It can act as a bioisostere for amides and carbamates, often conferring improved metabolic stability.[8] The spirocyclic nature of the core ensures a departure from the "flatland" of traditional fragments, offering a unique shape to probe protein surfaces.

A Step-by-Step Workflow for Employing 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol in FBDD

The following section outlines a comprehensive, field-proven workflow for the integration of 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol into a drug discovery program.

Phase 1: Fragment Library Curation and Quality Control

The first critical step is the incorporation of 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol into a diverse and high-quality fragment library.

Protocol for Fragment Quality Control:

  • Purity Assessment:

    • Utilize High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) to confirm the identity and purity of the fragment. The purity should be ≥95%.

    • Employ Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to verify the chemical structure and identify any potential impurities.

  • Solubility Determination:

    • Prepare a stock solution of the fragment in a suitable solvent, typically dimethyl sulfoxide (DMSO).

    • Determine the aqueous solubility using nephelometry or a similar light-scattering technique to ensure it is adequate for the chosen screening assays (typically >100 µM in assay buffer).

  • Aggregation Assessment:

    • Use Dynamic Light Scattering (DLS) or a functional assay with a known aggregator to rule out non-specific binding due to compound aggregation.

Phase 2: Biophysical Screening for Hit Identification

The primary screening of the fragment library against the target protein is best accomplished using sensitive biophysical techniques that can detect weak binding events characteristic of fragments.

Workflow for Primary Biophysical Screening:

Caption: Primary screening workflow for hit identification.

Detailed Protocol for Surface Plasmon Resonance (SPR) Screening:

  • Immobilization of Target Protein: Covalently immobilize the purified target protein onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

  • Fragment Screening: Prepare a dilution series of the fragment library in a suitable running buffer. Inject the fragments over the sensor surface and a reference surface (without protein).

  • Data Analysis: Monitor the change in the SPR signal (response units, RU) upon fragment binding. A dose-dependent increase in RU indicates a binding event. Due to the low molecular weight of fragments, high-sensitivity instrumentation is recommended.

  • Hit Criteria: Define a hit based on a statistically significant and concentration-dependent binding response. For 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol, a dissociation constant (K_D) in the high micromolar to low millimolar range would be expected for a typical fragment hit.

Phase 3: Hit Validation and Structural Characterization

Once initial hits are identified, it is crucial to validate them to eliminate false positives and to understand the binding mode.

Workflow for Hit Validation and Structural Characterization:

Caption: Workflow for hit validation and structural analysis.

Protocol for X-Ray Crystallography of the Protein-Fragment Complex:

  • Co-crystallization or Soaking:

    • Co-crystallization: Set up crystallization trials with the target protein in the presence of a saturating concentration of 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol.

    • Soaking: If protein crystals are already available, soak them in a solution containing the fragment.

  • Data Collection: Collect X-ray diffraction data from the protein-fragment crystals at a synchrotron source.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure to visualize the binding site and the specific interactions between the fragment and the protein. This structural information is invaluable for the subsequent optimization phase.

Phase 4: Hit-to-Lead Optimization

With a validated hit and structural information in hand, the next phase involves synthetic chemistry to improve the potency and drug-like properties of the initial fragment. The functional handles on 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol are key to this process.

Strategies for Elaboration:

  • Vector 1 (Primary Alcohol): The hydroxyl group can be used as a point for "fragment growing." For instance, it can be converted to an ether or ester to extend into a nearby sub-pocket of the binding site, or it can be oxidized to an aldehyde or carboxylic acid for further derivatization.

  • Vector 2 (Secondary Amine): The secondary amine of the piperidine ring is an excellent handle for introducing a wide range of substituents through reactions such as acylation, alkylation, or reductive amination. This allows for the exploration of interactions in different regions of the binding pocket.

Logical Flow of Hit-to-Lead Optimization:

Caption: Iterative cycle of hit-to-lead optimization.

Conclusion

2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol represents a departure from the conventional, flat fragments that have historically dominated FBDD. Its inherent three-dimensionality, coupled with desirable physicochemical properties and strategically placed functional handles, makes it an exemplary scaffold for tackling challenging drug targets. By following a rigorous and systematic workflow encompassing library curation, biophysical screening, hit validation, and structure-guided optimization, researchers can unlock the full potential of this and other 3D fragments. The integration of such novel chemical matter is not merely an expansion of our molecular toolset; it is a critical evolution in our ability to design the next generation of highly selective and efficacious medicines.

References

  • Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, [Link]

  • Why 3D is not the always the winner in fragment-based screening? Sygnature Discovery, [Link]

  • Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor. RSC Medicinal Chemistry, [Link]

  • Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery. Chemical Science, [Link]

  • Evaluating the Advantages of Using 3D-Enriched Fragments for Targeting BET Bromodomains. ACS Medicinal Chemistry Letters, [Link]

  • Expanding medicinal chemistry into 3D space: Metallofragments as 3D scaffolds for fragment-based drug discovery. ResearchGate, [Link]

  • Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers, [Link]

  • (PDF) Oxazolidinones as Versatile Scaffolds in Medicinal Chemistry. ResearchGate, [Link]

Sources

A Comprehensive Technical Guide to Determining the Solubility Profile of 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

A thorough understanding of a compound's solubility is a cornerstone of successful drug development, influencing everything from formulation and bioavailability to the reliability of in-vitro assays. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol in a range of organic solvents. This document emphasizes not just the procedural steps but the underlying scientific principles, ensuring a robust and reproducible approach to solubility assessment. We will delve into both theoretical and experimental methodologies, offering a complete toolkit for characterizing this promising spirocyclic scaffold.

Introduction: The Significance of Solubility in Drug Discovery

2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol is a spirocyclic compound of interest in medicinal chemistry due to its unique three-dimensional structure, which can offer novel interactions with biological targets. The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical physicochemical parameter that dictates its journey from a laboratory curiosity to a viable therapeutic agent.[1][2] Poor solubility can lead to a cascade of developmental challenges, including compromised bioavailability, difficulties in formulation, and inaccurate in-vitro assay results.[3] Therefore, a comprehensive solubility profile in a diverse set of organic solvents is not merely a data point but a foundational piece of knowledge for informed decision-making in the drug development pipeline.

This guide will provide a dual approach to understanding the solubility of 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol:

  • Theoretical Prediction: Leveraging computational models to forecast solubility and guide solvent selection.

  • Experimental Determination: Detailing robust protocols for accurate and reproducible measurement of both thermodynamic and kinetic solubility.

Physicochemical Properties of 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol

While specific experimental data for 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol is not widely available, we can infer some of its expected properties based on its structure and available data for its hydrochloride salt.

PropertyValue (for Hydrochloride Salt)Source
CAS Number 2694744-53-9[4]
Molecular Formula C₉H₁₈ClNO₂[4]
Molecular Weight 207.70 g/mol [4]
Topological Polar Surface Area (TPSA) 41.49 Ų[4]
Computed logP 0.5592[4]

The presence of hydroxyl and secondary amine groups, along with the ether oxygen, suggests that 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol is a polar molecule capable of acting as both a hydrogen bond donor and acceptor. These features will significantly influence its interactions with different organic solvents.

Theoretical Approaches to Solubility Prediction

Before embarking on extensive experimental work, theoretical models can provide valuable insights into potential solubility and help in the rational selection of solvents for screening.

The "Like Dissolves Like" Principle

The adage "like dissolves like" is a fundamental concept in solubility.[5] This principle suggests that a solute will have higher solubility in a solvent with similar polarity. For 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol, its polar nature indicates a higher affinity for polar solvents.

  • Polar Protic Solvents (e.g., methanol, ethanol): These solvents can engage in hydrogen bonding with the hydroxyl and amine groups of the molecule, likely leading to good solubility.

  • Polar Aprotic Solvents (e.g., DMSO, acetonitrile): These solvents can accept hydrogen bonds and participate in dipole-dipole interactions, also suggesting favorable solubility.

  • Nonpolar Solvents (e.g., hexane, toluene): Due to the significant polarity of the target molecule, low solubility is expected in these solvents.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters. HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding forces (δh).[6][7] The principle is that substances with similar HSP values are likely to be miscible.[6][8]

The HSP values for 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol can be calculated using group contribution methods. By comparing these calculated values to the known HSP of various organic solvents, a ranked list of potential solvents can be generated, prioritizing those with the smallest "distance" in Hansen space.[9] This allows for a more scientifically guided selection of solvents for experimental validation, saving time and resources.[6]

Experimental Determination of Solubility

Experimental measurement remains the gold standard for determining the solubility of a compound. The two primary types of solubility measurements are thermodynamic and kinetic solubility.

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the concentration of a solute in a saturated solution at equilibrium with an excess of the solid compound.[3][10] This is a critical parameter for understanding the intrinsic solubility of a drug candidate. The most widely accepted method for determining thermodynamic solubility is the shake-flask method .[2][5][11][12]

This protocol is a foundational technique in pharmaceutical and chemical research.[5]

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol to a known volume of the selected organic solvent in a sealed glass vial.[5][13] It is crucial to have undissolved solid present to ensure saturation.[13]

  • Equilibration:

    • Agitate the vials at a constant temperature using an orbital shaker or magnetic stirrer for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.[5] The time to reach equilibrium can vary and should be determined by measuring the concentration at different time points until it plateaus.[11][14]

  • Phase Separation:

    • Once equilibrium is established, separate the undissolved solid from the saturated solution. This is typically achieved through centrifugation followed by careful filtration using a chemically inert filter (e.g., 0.45 µm PTFE syringe filter) that does not absorb the solute.[5]

  • Quantification of Solute:

    • Determine the concentration of the solute in the clear, saturated filtrate using a suitable and validated analytical technique.[5] High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (LC-MS) detection is a common and accurate method.[3][5][10][15][16]

    • A calibration curve must be generated using standard solutions of the compound at known concentrations to ensure accurate quantification.[13]

  • Data Reporting:

    • Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[5]

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Add excess solid to solvent B Seal vial A->B C Agitate at constant T (24-72h) B->C D Centrifuge C->D E Filter supernatant D->E F Analyze filtrate by HPLC/LC-MS E->F G Calculate concentration F->G

Figure 1: Workflow for the shake-flask method.

Kinetic Solubility

Kinetic solubility is a measure of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous or organic medium.[10][15] It is a high-throughput method often used in early drug discovery to identify compounds with potential solubility liabilities.[15][17] While often measured in aqueous buffers, the principles can be adapted for organic solvents.

  • Preparation of Stock Solution:

    • Prepare a concentrated stock solution of 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol in DMSO (e.g., 10 mM).[17][18]

  • Serial Dilution:

    • Perform a serial dilution of the DMSO stock solution in a microtiter plate.[18]

  • Addition of Organic Solvent:

    • Add the target organic solvent to each well to achieve the desired final compound concentrations.

  • Incubation and Measurement:

    • Incubate the plate for a defined period (e.g., 1-2 hours) at a controlled temperature.[17][18]

    • Measure the turbidity of each well using a nephelometer or by measuring light absorbance at a specific wavelength (e.g., 620 nm).[18] An increase in turbidity indicates precipitation of the compound.

  • Data Analysis:

    • The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.

G A Prepare DMSO stock solution B Serial dilute in plate A->B C Add organic solvent B->C D Incubate C->D E Measure Turbidity D->E F Determine solubility (precipitation point) E->F

Figure 2: Kinetic solubility determination workflow.

Data Presentation and Interpretation

The solubility data for 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol should be presented in a clear and concise manner to facilitate comparison across different solvents.

Table 1: Template for Reporting Solubility Data of 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol

SolventSolvent Polarity IndexTypeThermodynamic Solubility (mg/mL) at 25°CKinetic Solubility (µM)Observations
Methanol6.6Polar ProticExperimental ValueExperimental Valuee.g., Clear solution
Ethanol5.2Polar ProticExperimental ValueExperimental Valuee.g., Clear solution
Acetonitrile6.2Polar AproticExperimental ValueExperimental Valuee.g., Slight precipitation
DMSO7.2Polar AproticExperimental ValueExperimental Valuee.g., Fully dissolved
Acetone5.4Polar AproticExperimental ValueExperimental Valuee.g., Hazy solution
Ethyl Acetate4.3Moderately PolarExperimental ValueExperimental Valuee.g., Insoluble
Dichloromethane3.4NonpolarExperimental ValueExperimental Valuee.g., Insoluble
Toluene2.4NonpolarExperimental ValueExperimental Valuee.g., Insoluble
Hexane0.0NonpolarExperimental ValueExperimental Valuee.g., Insoluble

Conclusion

Determining the solubility profile of 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol in organic solvents is a critical step in its development as a potential therapeutic agent. This guide has provided a comprehensive overview of both theoretical and experimental approaches to this task. By combining predictive methods like Hansen Solubility Parameters with the gold-standard shake-flask method for thermodynamic solubility and high-throughput kinetic solubility assays, researchers can build a robust understanding of this compound's behavior in various solvent systems. This knowledge is indispensable for guiding formulation strategies, ensuring the integrity of biological assays, and ultimately, accelerating the journey of this promising molecule from the bench to the clinic.

References

  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Jouyban, A. (2019). Review of the Cosolvency Models for Predicting Drug Solubility in Solvent Mixtures: An Update. Journal of Pharmacy & Pharmaceutical Sciences.
  • Using of Hansen solubility parameters as a prescreening method in the development of dosage form formul
  • Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Frontiers Publishing Partnerships.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • Formulation Using Hansen Solubility Parameters. (n.d.).
  • Jouyban, A. (2008).
  • West Pharmaceutical Services. (n.d.). Hansen solubility parameters to predict drug & container interactions.
  • World Health Organiz
  • BioDuro. (n.d.). ADME Solubility Assay.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).
  • A Cosolvency Model to Predict Solubility of Drugs at Several Temperatures from a Limited Number of Solubility Measurements. (n.d.).
  • Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. (2022). Pharmaceutical Sciences.
  • Hansen Solubility Parameter Approach in the Screening of Lipid Excipients for the Development of Lipid Nano Carriers. (2024).
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018).
  • BenchChem. (2025). General Experimental Protocol for Determining Solubility.
  • Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay.
  • BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds.
  • BioAssay Systems. (n.d.). Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i.
  • Jouyban, A. (2013). Cosolvents and Cosolvency. SciSpace.
  • National Center for Advancing Translational Sciences. (2023). Aqueous Kinetic Solubility.
  • Evotec. (n.d.). Thermodynamic Solubility Assay.
  • Domainex. (n.d.). Thermodynamic Solubility Assay.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.
  • ChemScene. (n.d.). 2-Oxa-8-azaspiro[4.5]decan-3-ylmethanol;hydrochloride.
  • EXPERIMENT 1 DETERMIN
  • Life Chemicals. (2022). Compound solubility measurements for early drug discovery.
  • Discovery solubility measurement and assessment of small molecules with drug development in mind. (2025).
  • Experimental and Computational Methods Pertaining to Drug Solubility. (2012). SciSpace.

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Engineering 3D Chemical Space: 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol as a Next-Generation Spirocyclic Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Escape from Flatland" Paradigm

For decades, drug discovery has relied heavily on flat, sp²-hybridized aromatic and heteroaromatic rings. While synthetically accessible, these planar scaffolds often suffer from poor aqueous solubility, high lipophilicity, and off-target promiscuity. The modern medicinal chemistry paradigm—dubbed the "escape from flatland"—prioritizes the incorporation of three-dimensional, sp³-rich architectures to improve clinical success rates[1].

Spirocyclic compounds have emerged as premier bioisosteres for traditional flat heterocycles like morpholine and piperidine[2]. By locking two rings orthogonally at a single quaternary carbon, spirocycles inherently project substituents into distinct 3D vectors. Among these, 2-oxa-8-azaspiro[4.5]dec-3-ylmethanol stands out as a highly versatile, bifunctional building block. The incorporation of an oxygen atom (oxa) significantly lowers lipophilicity and improves solubility[3], while the aza (nitrogen) and hydroxymethyl groups provide orthogonal handles for late-stage functionalization.

Structural & Physicochemical Causality

To understand why 2-oxa-8-azaspiro[4.5]dec-3-ylmethanol is highly sought after in lead optimization, we must analyze its structural causality:

  • The Spiro[4.5] Core: The fusion of a piperidine ring (6-membered) and a tetrahydrofuran ring (5-membered) creates a rigid scaffold. This pre-organization reduces the entropic penalty upon binding to a target protein's active or allosteric site.

  • Heteroatom Placement (Oxa and Aza): The basic piperidine nitrogen serves as an excellent nucleophile for S_NAr reactions or Buchwald-Hartwig cross-couplings. The spiro-oxygen acts as a hydrogen-bond acceptor, improving the Topological Polar Surface Area (TPSA) without adding hydrogen-bond donors that might impair membrane permeability.

  • The Hydroxymethyl Exit Vector: The -CH₂OH group at position 3 offers a unique, tunable vector. It can act as a hydrogen-bond donor/acceptor to engage specific residues in a binding pocket, or it can be further derivatized (e.g., oxidized to an aldehyde/acid, or converted to a leaving group for further substitution).

Quantitative Scaffold Comparison

The table below illustrates the physicochemical advantages of transitioning from a traditional planar scaffold to the 3D spirocyclic core.

PropertyPhenylpiperazine (Planar Baseline)2-Oxa-8-azaspiro[4.5]dec-3-ylmethanolCausality / Impact on Drug Design
Fraction sp³ (Fsp³) 0.401.00Higher Fsp³ correlates with reduced toxicity and higher clinical progression rates.
cLogP (approx.) 1.5 - 2.0-0.1 to 0.5The oxa-substitution drastically lowers lipophilicity, enhancing aqueous solubility.
3D TPSA (Ų) ~15.3~41.5Increased polarity prevents non-specific hydrophobic binding (reducing off-target effects).
Conformational Rigidity Low (Rotatable bonds)High (Spiro-locked)Locks the pharmacophore in the bioactive conformation, increasing target affinity.

Application Case Study: Allosteric SHP2 Inhibition

The utility of the 2-oxa-8-azaspiro[4.5]decane scaffold is best exemplified in the development of allosteric inhibitors for SHP2 (PTPN11), a non-receptor protein tyrosine phosphatase critical to the MAPK signaling pathway[4]. Hyperactive SHP2 is a known oncogenic driver.

Inhibitors such as TNO155 utilize closely related oxa-azaspiro scaffolds to wedge into the allosteric pocket of SHP2, locking the enzyme in its auto-inhibited, closed conformation[5]. The 2-oxa-8-azaspiro[4.5]dec-3-ylmethanol building block provides a homologous core with an additional hydroxymethyl vector, allowing medicinal chemists to probe deeper sub-pockets for enhanced potency and selectivity.

SHP2_Pathway RTK Receptor Tyrosine Kinase (Activated) SHP2 SHP2 (PTPN11) Active State RTK->SHP2 Phosphorylation RAS RAS Protein SHP2->RAS Activation RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK Kinase MEK->ERK Proliferation Cell Proliferation & Tumorigenesis ERK->Proliferation Inhibitor Spirocyclic Allosteric Inhibitor (e.g., Oxa-azaspiro scaffold) Inhibitor->SHP2 Locks Auto-inhibited State

MAPK pathway highlighting SHP2 allosteric inhibition via spirocyclic scaffolds.

Experimental Methodology: Scaffold Incorporation

To ensure a self-validating system, the following protocol details the deprotection and subsequent nucleophilic aromatic substitution (S_NAr) of the N-Boc protected 2-oxa-8-azaspiro[4.5]dec-3-ylmethanol.

Rationale for Reagent Selection:
  • HCl in Dioxane vs. TFA: We utilize 4M HCl in dioxane for Boc deprotection rather than Trifluoroacetic acid (TFA). The resulting hydrochloride salt is crystalline, non-hygroscopic, and easier to isolate via simple filtration, preventing the loss of the highly polar free amine[4].

  • DMSO and DIPEA in S_NAr: Dimethyl sulfoxide (DMSO) provides a high dielectric constant, stabilizing the Meisenheimer complex transition state during S_NAr. N,N-Diisopropylethylamine (DIPEA) acts as a sterically hindered, non-nucleophilic base to scavenge HCl without competing with the spirocyclic amine for the electrophile.

Step-by-Step Protocol: S_NAr Coupling

Step 1: Boc-Deprotection

  • Charge a round-bottom flask with tert-butyl 3-(hydroxymethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate (1.0 equiv, 500 mg).

  • Add 5.0 mL of anhydrous Methanol (MeOH) to dissolve the starting material.

  • Slowly add 4.0 M HCl in dioxane (10.0 equiv) at 0 °C.

  • Warm the reaction to 40 °C and stir for 1 hour. Self-Validation: Monitor by TLC (Ninhydrin stain). The disappearance of the UV-active/stainable Boc-precursor confirms cleavage.

  • Concentrate the volatiles under reduced pressure to yield 2-oxa-8-azaspiro[4.5]dec-3-ylmethanol hydrochloride as a white solid. Use directly in the next step to prevent degradation.

Step 2: Nucleophilic Aromatic Substitution (S_NAr)

  • In a sealed vial, combine the crude 2-oxa-8-azaspiro[4.5]dec-3-ylmethanol hydrochloride (1.2 equiv) and the target heteroaryl chloride (e.g., a substituted chloropyrazine, 1.0 equiv)[6].

  • Suspend the mixture in anhydrous DMSO (0.2 M relative to the electrophile).

  • Add DIPEA (4.0 equiv) dropwise. The solution will turn homogeneous as the free base is generated in situ.

  • Heat the mixture to 100 °C for 16 hours. Self-Validation: LC-MS analysis should show the consumption of the heteroaryl chloride and the appearance of the product mass (M+H)⁺.

  • Cool to room temperature, dilute with EtOAc, and wash extensively with brine (5x) to remove DMSO. Dry over Na₂SO₄, filter, and purify via reverse-phase HPLC.

Synthesis_Workflow A N-Boc-2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol (Stable Precursor) B Acidic Deprotection (HCl in Dioxane) A->B Cleavage C Free Amine Intermediate (Reactive Nucleophile) B->C Neutralization D SNAr Reaction (Heteroaryl Chloride, DIPEA, DMSO) C->D Base/Heat E Final Spirocyclic API (Target Molecule) D->E Isolation

Workflow for the deprotection and S_NAr integration of the spirocyclic building block.

Conclusion

The strategic deployment of 2-oxa-8-azaspiro[4.5]dec-3-ylmethanol represents a masterclass in modern scaffold engineering. By leveraging its high Fsp³ character, rigid 3D conformation, and dual functional handles, medicinal chemists can systematically optimize pharmacokinetic profiles while accessing deep, complex binding pockets that remain inaccessible to flat aromatic rings.

References

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. 1

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[7]hexanes and spiro[3.3]heptanes. RSC Publishing.2

  • Spirocycles for Improved Solubility. Enamine. 3

  • TNO 155. New Drug Approvals. 4

  • US10858359B2 - Heterocyclic ring derivatives useful as SHP2 inhibitors. Google Patents.6

Sources

Literature review of spiro[4.5]decane derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The spiro[4.5]decane scaffold represents a "privileged structure" in modern medicinal chemistry, distinguished by its ability to project functional groups into precise three-dimensional vectors that are inaccessible to flat aromatic systems.[1] This conformational restriction reduces the entropic penalty of binding, often leading to higher affinity and selectivity for biological targets ranging from Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs) to G-Protein Coupled Receptors (GPCRs) like the Sigma-1 and 5-HT1A receptors.

This technical guide synthesizes the structural utility, synthetic methodologies, and therapeutic applications of spiro[4.5]decane derivatives.[1][2][3] It moves beyond simple enumeration to analyze the causality of their biological performance—specifically how the spiro-center dictates pharmacological outcomes.

Part 1: Structural & Physicochemical Properties

The "Escape from Flatland"

The spiro[4.5]decane core consists of a five-membered ring spiro-fused to a six-membered ring. Unlike fused bicyclic systems (e.g., decalin), the spiro-linkage forces the two rings to lie in perpendicular planes.

  • Fsp3 Character: The spiro carbon is inherently

    
     hybridized, increasing the fraction of saturated carbons (
    
    
    
    ) in the molecule. High
    
    
    correlates with improved clinical success rates by enhancing solubility and reducing promiscuous binding associated with flat aromatic rings.
  • Vectorial Rigidity: The scaffold acts as a rigid spacer. For example, in 2,8-diazaspiro[4.5]decane derivatives (used in GPIIb/IIIa antagonists), the distance and angle between the two nitrogen atoms are fixed, allowing precise positioning of pharmacophores to mimic peptide turns.

Part 2: Therapeutic Applications & Case Studies

Case Study 1: HIF Prolyl Hydroxylase (PHD) Inhibitors

Target: Anemia and Ischemia.[4][5] Mechanism: Competitive inhibition of 2-oxoglutarate (2-OG).[2]

Spiro[4.5]decan-7-one derivatives have emerged as potent inhibitors of PHDs.[1][2] Under normoxic conditions, PHDs hydroxylate HIF-


, marking it for proteasomal degradation.[2] Inhibiting PHDs stabilizes HIF-

, mimicking hypoxia and upregulating Erythropoietin (EPO).[2]
  • SAR Insight: The spiro[4.5]decanone core mimics the 2-OG co-substrate. The rigid spiro-geometry positions the ketone (or bioisostere) to chelate the active site Iron (Fe2+), while the lipophilic rings fill the hydrophobic pocket usually occupied by the leucine residues of HIF.

  • Key Derivative: 1,3,8-triazaspiro[4.5]decane-2,4-diones have shown nanomolar potency by engaging the Arg-383 residue in the PHD2 active site.

Case Study 2: CNS Modulators (Sigma-1 & 5-HT1A)

Target: Neuroprotection and Analgesia.

  • Sigma-1 Receptor Ligands: 1,4-dioxa-8-azaspiro[4.5]decane derivatives serve as high-affinity radioligands for tumor imaging and neuroprotection. The spiro-acetal moiety reduces lipophilicity (LogP) compared to purely carbocyclic analogs, improving blood-brain barrier (BBB) penetration while maintaining high affinity (

    
     < 10 nM).
    
  • 5-HT1A Agonists: 1-oxa-4-thiaspiro[4.5]decane derivatives function as partial agonists.[6] The spiro-center restricts the conformational space of the "tail" region, enhancing selectivity for 5-HT1A over

    
    -adrenergic receptors (Selectivity ratio > 80).
    
Case Study 3: PROTAC Linkers

Application: Targeted Protein Degradation. Recent trends utilize 2,8-diazaspiro[4.5]decane and 8-azaspiro[4.5]decane as rigid linkers in Proteolysis Targeting Chimeras (PROTACs). Unlike flexible alkyl chains, these spiro-linkers constrain the orientation of the E3 ligase relative to the target protein, potentially improving the cooperativity of ternary complex formation.

Part 3: Synthetic Methodologies

Protocol A: Ring-Closing Metathesis (RCM)

RCM is the most versatile method for constructing the spiro[4.5] core, particularly for 7-azaspiro or carbocyclic variants.

Step-by-Step Workflow:

  • Precursor Assembly: Alkylation of a 4-substituted cyclohexanone (or piperidone) with allyl bromide to generate a gem-dialkyl intermediate.

  • Catalyst Addition: Dissolve intermediate in anhydrous DCM (0.01 M to favor intramolecular reaction). Add Grubbs II catalyst (2-5 mol%).

  • Cyclization: Reflux for 2-12 hours. The release of ethylene gas drives the equilibrium.

  • Hydrogenation (Optional): If a saturated core is required, treat with

    
    /Pd-C to reduce the alkene.
    
Protocol B: Photocatalytic [3+2] Cycloaddition

A greener approach for synthesizing 2-amino-spiro[4.5]decane-6-ones .[7]

  • Reagents: 2-methylene-tetrahydronaphtalene-1-ones + N-cyclopropylanilines.[7]

  • Catalyst: Chiral phosphoric acid (CPA) + Blue LED irradiation.

  • Mechanism: Single-electron transfer (SET) opens the cyclopropane ring, followed by radical addition to the exocyclic alkene. This method yields high diastereoselectivity (>20:1 dr).[8]

Part 4: Visualization & Data

Diagram 1: Mechanism of HIF-PHD Inhibition by Spiro[4.5]decanones

HIF_Mechanism Normoxia Normoxia (High O2) PHD_Active PHD Enzyme (Active Fe2+) Normoxia->PHD_Active Activates HIF_OH HIF-alpha Hydroxylation PHD_Active->HIF_OH Catalyzes Degradation VHL Binding & Proteasomal Degradation HIF_OH->Degradation Spiro_Inhibitor Spiro[4.5]decane Inhibitor PHD_Blocked PHD Enzyme (Inhibited) Spiro_Inhibitor->PHD_Blocked Competes with 2-Oxoglutarate HIF_Stable HIF-alpha Stabilization PHD_Blocked->HIF_Stable Prevents Hydroxylation Gene_Expr Nucleus Translocation (EPO/VEGF Upregulation) HIF_Stable->Gene_Expr Dimerizes with HIF-beta

Caption: Mechanism of Action: Spiro[4.5]decane inhibitors stabilize HIF-alpha by blocking PHD activity.[1][2]

Diagram 2: Synthetic Routes to Spiro[4.5]decane

Synthesis_Routes Ketone Cyclohexanone/Piperidone Derivative GemDialkyl Gem-dialkyl Diene Intermediate Ketone->GemDialkyl Alkylation Allyl Allyl Bromide / Homoallyl Halide Allyl->GemDialkyl RCM Route A: Ring-Closing Metathesis (Grubbs II Catalyst) GemDialkyl->RCM Claisen Route B: Claisen Rearrangement (Heat/Acid) GemDialkyl->Claisen Spiro_Alkene Spiro[4.5]dec-ene (Unsaturated) RCM->Spiro_Alkene Spiro_Final Functionalized Spiro[4.5]decane Claisen->Spiro_Final Photocatalysis Route C: [3+2] Cycloaddition (Blue LED + CPA) Photocatalysis->Spiro_Final Spiro_Alkene->Spiro_Final Hydrogenation Substrate2 Methylene-tetralone + N-cyclopropylaniline Substrate2->Photocatalysis

Caption: Primary synthetic strategies: RCM, Claisen Rearrangement, and Photocatalytic Cycloaddition.

Table 1: Comparative Activity of Key Spiro[4.5]decane Derivatives
Compound ClassCore StructurePrimary TargetActivity / PotencyTherapeutic Indication
Spiro-hydantoins 1,3,8-triazaspiro[4.5]decaneHIF-PHD2IC50: 10 - 50 nMAnemia (EPO upregulation)
Spiro-acetals 1,4-dioxa-8-azaspiro[4.5]decaneSigma-1 ReceptorKi: 1.2 nMNeuroprotection / Imaging
Spiro-piperidines 2,8-diazaspiro[4.5]decaneGPIIb/IIIaIC50: < 100 nMAnti-thrombotic
Thia-azaspiros 1-thia-4-azaspiro[4.5]decane5-HT1A ReceptorpD2: 9.58 (Partial Agonist)Analgesia / Anxiety
Acoranes Carbocyclic spiro[4.5]decaneNeuroinflammation(Qualitative)Anti-inflammatory (Natural Product)

Part 5: References

  • BenchChem. (2025).[1][3] The Therapeutic Potential of Spiro[4.5]dec-9-en-7-one Derivatives and Analogues: A Technical Guide. Retrieved from

  • Holt-Martyn, J., et al. (2019).[4] Studies on Spiro[4.5]decanone Prolyl Hydroxylase Domain Inhibitors. Medicinal Chemistry Communication, 10(4). Retrieved from

  • Brasili, L., et al. (2017).[6] Synthesis, biological evaluation and molecular modeling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives as potent and selective 5-HT1A receptor agonists. European Journal of Medicinal Chemistry. Retrieved from

  • Mehrotra, M. M., et al. (2004). Discovery of Novel 2,8-Diazaspiro[4.5]decanes as Orally Active Glycoprotein IIb-IIIa Antagonists. Journal of Medicinal Chemistry. Retrieved from

  • MDPI. (2025). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis. Retrieved from

  • ACS Publications. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand. Journal of Medicinal Chemistry. Retrieved from

  • MedChemExpress. (2025). Product List: Spiro[4.5]decane PROTAC Linkers and Standards. Retrieved from

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Therapeutic Potential of 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the contemporary pursuit of "escape from Flatland," medicinal chemistry has pivoted toward three-dimensional (3D), sp


-rich scaffolds that offer superior physicochemical properties compared to traditional heteroaromatic systems. The 2-oxa-8-azaspiro[4.5]decane  core represents a high-value pharmacophore, combining a flexible piperidine ring (8-aza) with a rigid tetrahydrofuran (2-oxa) moiety fused at a spiro quaternary carbon.

This guide focuses on a specific, versatile derivative: 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol . This molecule functions not only as a structural bioisostere for morpholines and spiro-ethers but also as a critical "warhead-ready" intermediate. Its primary alcohol handle allows for the precise attachment of solubilizing groups, PROTAC linkers, or pharmacophores targeting allosteric pockets in kinases and phosphatases, most notably SHP2 .

Structural & Physicochemical Analysis

The Architecture of the Scaffold

The 2-oxa-8-azaspiro[4.5]decane system consists of a 6-membered piperidine ring spiro-fused to a 5-membered tetrahydrofuran ring. The "3-ylmethanol" designation places a hydroxymethyl group (


) adjacent to the ether oxygen in the 5-membered ring.
  • Rigidity vs. Flexibility: The spiro center (C5) locks the orientation of the two rings, creating a defined vector angle between the amine (N8) and the alcohol handle. This reduces the entropic penalty upon binding to protein targets.

  • Lipophilicity (LogP): The inclusion of the ether oxygen and the hydroxyl group significantly lowers LogP compared to the carbocyclic spiro[4.5]decane, improving aqueous solubility and metabolic stability.

  • Fsp

    
     Score:  With a high fraction of sp
    
    
    
    hybridized carbons, this scaffold improves clinical success rates by minimizing off-target promiscuity often associated with flat aromatic rings.
Vector Analysis

In the context of drug design, the N8 nitrogen typically engages an aspartate residue in the binding pocket (mimicking the piperidine of many GPCR ligands), while the 3-hydroxymethyl group projects into solvent or specific sub-pockets. This geometry is distinct from the isomeric 1-oxa-8-azaspiro[4.5]decane (seen in M1 agonists like YM796), offering a novel IP space.

Synthetic Methodologies

The synthesis of 2-oxa-8-azaspiro[4.5]dec-3-ylmethanol is a testament to modern stereocontrolled cyclization strategies. The most robust route employs an iodocyclization strategy, ensuring regioselectivity for the 5-membered ether ring.

Retrosynthetic Logic

The target molecule is disconnected to a 4-allyl-4-hydroxypiperidine intermediate. The 5-membered ether ring is formed via an intramolecular attack of the C4-hydroxyl group onto the activated alkene (iodonium ion), following Baldwin’s 5-exo-trig rules.

Visualizing the Synthetic Pathway

SynthesisPath Start N-Boc-4-piperidone Inter1 4-Allyl-4-hydroxy piperidine Start->Inter1 AllylMgBr, THF 0°C to RT Inter2 3-Iodomethyl spiro-ether Inter1->Inter2 I2, NaHCO3 MeCN, 5-exo-trig Inter3 3-Acetoxymethyl spiro-ether Inter2->Inter3 CsOAc, DMF 80°C (Displacement) Final 2-Oxa-8-azaspiro[4.5] dec-3-ylmethanol Inter3->Final K2CO3, MeOH (Hydrolysis)

Caption: Figure 1. Step-wise synthesis of the 3-hydroxymethyl scaffold via iodocyclization.

Therapeutic Applications

SHP2 Allosteric Inhibition (Oncology)

The most prominent application of the 2-oxa-8-azaspiro[4.5]decane core is in the inhibition of SHP2 (Src Homology-2 domain-containing Phosphatase 2) , a critical node in the RAS/MAPK signaling pathway.

  • Mechanism: SHP2 is often hyperactivated in cancers. Allosteric inhibitors bind to a tunnel formed at the interface of the N-SH2, C-SH2, and PTP domains, locking the enzyme in an auto-inhibited closed conformation.

  • The Scaffold's Role: As demonstrated by compounds like IACS-15414 , the spiro-amine core fits snugly into the allosteric site. The amine interacts with key residues (often via a salt bridge), while the ether ring fills a hydrophobic sub-pocket. The 3-hydroxymethyl group can be derivatized to reach solvent-exposed areas, improving PK properties without disrupting binding.

Signaling Pathway Context[1]

SHP2_Pathway RTK RTK (Receptor) SHP2_Open SHP2 (Open/Active) RTK->SHP2_Open Activates SHP2_Closed SHP2 (Closed/Inactive) SHP2_Open->SHP2_Closed Allosteric Inhibition RAS RAS-GTP SHP2_Open->RAS Promotes MAPK MAPK/ERK Proliferation RAS->MAPK Signaling Cascade Inhibitor Spiro Scaffold Inhibitor Inhibitor->SHP2_Closed Stabilizes

Caption: Figure 2. The spiro scaffold stabilizes SHP2 in its inactive conformation, halting RAS/MAPK signaling.

GPCR Ligand Design (Neurology)

Isomeric scaffolds (1-oxa-8-azaspiro) are validated M1 muscarinic agonists (e.g., YM796). The 2-oxa variant offers a subtle vector shift, potentially altering selectivity profiles between M1 (cognitive enhancement) and M2/M3 (side effects). The hydroxymethyl group serves as a perfect anchor for building "bitopic" ligands that span the orthosteric and allosteric sites of GPCRs.

Experimental Protocols

Protocol A: Synthesis of tert-butyl 4-allyl-4-hydroxypiperidine-1-carboxylate

Objective: Create the homoallylic alcohol precursor.

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a reflux condenser and N2 inlet.

  • Reagents: Charge with N-Boc-4-piperidone (10.0 g, 50 mmol) dissolved in anhydrous THF (150 mL). Cool to 0°C.

  • Addition: Dropwise add Allylmagnesium bromide (1.0 M in Et2O, 60 mL, 60 mmol) over 30 minutes. The exotherm must be controlled to prevent side reactions.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (30% EtOAc/Hexane; stain with KMnO4).

  • Workup: Quench with saturated NH4Cl (aq) at 0°C. Extract with EtOAc (3 x 100 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (SiO2, 0-40% EtOAc/Hexane).

    • Yield Expectation: 85-90% (Clear oil).

Protocol B: Iodocyclization to 3-(iodomethyl)-2-oxa-8-azaspiro[4.5]decane

Objective: Construct the spiro-ether core.

  • Setup: 250 mL foil-wrapped RBF (light sensitive).

  • Reaction: Dissolve the product from Protocol A (5.0 g, 20.7 mmol) in MeCN (100 mL). Add NaHCO3 (5.2 g, 62 mmol).

  • Cyclization: Add Iodine (I2) (7.9 g, 31 mmol) in portions. Stir at RT for 12 hours.

  • Quench: Add saturated Na2S2O3 (aq) until the iodine color disappears.

  • Workup: Extract with DCM, dry over MgSO4, and concentrate.

  • Note: The product is a mixture of diastereomers; the major isomer typically has the iodomethyl group trans to the N-Boc group (based on steric hindrance).

Protocol C: Hydroxylation to 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol

Objective: Replace the iodide with a hydroxyl group.

  • Setup: 100 mL pressure tube.

  • Reaction: Dissolve the iodomethyl intermediate (3.0 g, 8.2 mmol) in DMF (30 mL). Add Cesium Acetate (CsOAc) (3.2 g, 16.4 mmol).

  • Displacement: Heat to 80°C for 6 hours. Monitor by TLC (Acetate intermediate appears less polar than alcohol).

  • Hydrolysis: Cool to RT. Add K2CO3 (2.3 g, 16.4 mmol) and MeOH (15 mL). Stir at RT for 2 hours.

  • Workup: Dilute with water (100 mL), extract with EtOAc (3 x 50 mL). Wash combined organics with brine (5 x 30 mL) to remove DMF.

  • Purification: Flash column chromatography (SiO2, 50-100% EtOAc/Hexane).

    • Yield Expectation: 70-75% (White solid).

References

  • Czako, B., et al. (2021).[1][2] Discovery of 6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414), a Potent and Orally Bioavailable SHP2 Inhibitor.[1][2][3] Journal of Medicinal Chemistry, 64(20), 15141-15169.[3] [Link][1][3]

  • Wan, Z., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. Chem Pharm Bull (Tokyo), 43(9), 1523-9. [Link]

  • Tian, J., et al. (2020).[4] Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors.[4] Bioorganic & Medicinal Chemistry, 28(14), 115560.[4] [Link]

  • PubChem. (2023). 2-Oxa-8-azaspiro[4.5]decane-3-carboxylic acid hydrochloride.[5] National Library of Medicine. [Link]

Sources

High-Purity 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol: A Technical Guide to Commercial Sourcing, Quality Control, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Value of Spirocyclic Scaffolds

In modern drug discovery, the transition from flat, sp2-rich aromatic rings to complex, three-dimensional sp3-rich architectures is a proven strategy to improve clinical success rates. 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol (CAS: 1824076-74-5) represents a highly versatile spirocyclic building block[1].

By incorporating an oxa-azaspiro core, medicinal chemists can deploy it as a conformationally restricted bioisostere for morpholine or piperidine rings. This structural motif increases the fraction of sp3 carbons (Fsp3), which directly enhances aqueous solubility, improves metabolic stability, and reduces off-target promiscuity by minimizing flat hydrophobic binding interactions. This whitepaper provides an authoritative framework for sourcing, validating, and synthetically integrating high-purity 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol into lead optimization pipelines.

Physicochemical Profiling & Structural Analysis

Before integrating this building block into a synthetic campaign, it is critical to understand its physicochemical baseline. The presence of both a secondary amine (ideal for amide coupling or reductive amination) and a primary alcohol (ideal for late-stage functionalization or hydrogen-bond donation) makes it a bifunctional powerhouse[2].

Table 1: Physicochemical Properties
PropertyValue
Chemical Name 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol
CAS Registry Number 1824076-74-5
Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
Key Structural Features Secondary amine, primary alcohol, spirocyclic core
Bioisosteric Application Morpholine / Piperidine replacement

Commercial Availability and Sourcing Strategy

Securing a reliable supply chain for spirocyclic building blocks is often a bottleneck in early-stage discovery. Fortunately, 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol has transitioned from a custom-synthesized novelty to a commercially available reagent[3].

When sourcing this compound, purity is paramount. The synthesis of spirocycles often involves complex cyclization steps that can leave behind stereoisomeric impurities, unreacted starting materials, or heavy metal catalysts. Commercially, it is typically available in 95% to 98% purity grades[4].

Table 2: Verified Commercial Suppliers & Purity Grades
SupplierCatalog NumberPurity GradeAvailability Profile
A2B Chem AW28081≥95%Made-to-order / Stock[3]
BLD Pharm BD01060199≥95%Commercial Stock[5]
Echemcloud N/A98.0%10-Day Lead Time[4]

Quality Control (QC) & Analytical Validation

As an application scientist, I cannot overstate the importance of a self-validating QC protocol. Commercial spirocycles, particularly those containing secondary amines and primary alcohols, are inherently hygroscopic. Relying solely on the vendor’s Certificate of Analysis (CoA) introduces unacceptable risk to your synthetic campaign.

Causality in QC Design:

  • Why LC-MS? To confirm the exact mass (M+H = 172.1) and rule out unreacted starting materials from the vendor's synthesis.

  • Why Karl Fischer Titration? The bifunctional nature of this molecule makes it a sponge for atmospheric moisture. Excess water (>0.5%) will competitively hydrolyze expensive coupling reagents (e.g., HATU) during amide synthesis, plummeting your yields.

  • Why 1H/13C NMR? To verify the spirocyclic integrity and ensure no ring-opened impurities are present.

QC_Workflow A Raw Material Receipt (Spirocycle) B LC-MS Analysis (Purity >95%) A->B C 1H/13C NMR (Structural ID) A->C D Karl Fischer Titration (Water Content <0.5%) A->D E Approved for Synthesis B->E Pass F Rejected / Repurification B->F Fail C->E Pass C->F Fail D->E Pass D->F Fail

Quality Control (QC) validation matrix for commercial spirocyclic building blocks.

Application in Drug Discovery: Synthetic Workflow

The most common application for 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol is its use as an amine nucleophile in amide coupling reactions. However, the spirocyclic core introduces significant steric hindrance compared to a standard piperidine.

Causality in Experimental Design: To overcome this steric bulk, standard coupling agents like EDC/HOBt are often insufficient. We mandate the use of uronium-based coupling agents (e.g., HATU) combined with a sterically hindered base (DIPEA). This ensures rapid formation of the active ester, driving the reaction to completion before the primary alcohol can interfere via O-acylation, thus maintaining high chemoselectivity for the amine.

Workflow A Carboxylic Acid Core (Electrophile) B 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol (CAS: 1824076-74-5) C Amide Coupling Reaction (HATU, DIPEA, DMF, rt) D Spirocyclic Amide Intermediate (Primary Alcohol Intact) C->D High Yield (>80%) E Late-Stage Functionalization (Alcohol Alkylation/Oxidation) D->E Optional Derivatization F Target Lead Compound (Enhanced Fsp3 Profile) D->F Direct Bioassay E->F AB AB AB->C

Workflow for integrating 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol into drug discovery pipelines.

Step-by-Step Experimental Protocol: Chemoselective Amide Coupling

This protocol is designed as a self-validating system for the chemoselective N-acylation of 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol, leaving the primary alcohol intact for subsequent steps.

Reagents Required:

  • Carboxylic acid building block (1.0 eq)

  • 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF (0.1 M concentration)

Methodology:

  • Electrophile Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF under an inert nitrogen atmosphere. Add DIPEA (3.0 eq) and stir for 5 minutes at room temperature.

  • Coupling Agent Addition: Add HATU (1.2 eq) in one portion. The solution will typically turn yellow. Stir for 15 minutes to ensure complete formation of the active HOAt ester.

    • Scientific Insight: Pre-activation prevents the spirocyclic amine from forming unreactive salts with the carboxylic acid.

  • Nucleophilic Attack: Add 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol (1.1 eq) dropwise as a solution in a minimal amount of DMF.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor via LC-MS. The steric bulk of the spirocycle may slow the reaction, but heating is strictly discouraged to prevent side reactions at the primary alcohol.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers heavily with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification: Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash chromatography (DCM/MeOH gradient) to yield the pure spirocyclic amide.

References

  • 1824076-74-5_2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol Physical and Chemical Properties, ChemSrc.
  • 1824076-74-5 | 2-OXA-8-AZASPIRO[4.5]DEC-3-YLMETHANOL (A2B Chem), Chemikart.
  • 1824076-74-5 | 2-Oxa-8-azaspiro[4.5]decan-3-ylmethanol, BLD Pharm.
  • 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol Purity and Supplier Data, ChemSrc (echemcloud).
  • 1535441-40-7 Related Compounds (Structural Analogs), ChemSrc.

Sources

Engineering 3D Chemical Space: An In-Depth Guide to the 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol Pharmacophore

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The shift from flat, sp2-hybridized aromatic rings to sp3-rich, three-dimensional scaffolds has redefined modern drug discovery. As a Senior Application Scientist, I frequently encounter the challenge of optimizing metabolic stability and target specificity without inflating molecular weight. The spirocyclic scaffold, particularly the 2-oxa-8-azaspiro[4.5]decane system, has emerged as a premier bioisostere for morpholines and piperazines. The addition of a hydroxymethyl group in 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol introduces a versatile pharmacophore capable of complex hydrogen-bonding networks. This technical guide deconstructs its pharmacophoric features, physicochemical advantages, and provides self-validating protocols for its integration into lead optimization workflows.

Structural Deconstruction and Pharmacophore Mapping

The 2-oxa-8-azaspiro[4.5]dec-3-ylmethanol molecule is a masterpiece of spatial engineering, offering four distinct interaction vectors:

  • The 8-Aza Center (Piperidine Ring): Acts as the primary basic center. With a pKa typically around 9.1, it is protonated at physiological pH, serving as a robust hydrogen-bond donor and salt-bridge anchor.

  • The 2-Oxa Center (Tetrahydrofuran Ring): Functions as a strict hydrogen-bond acceptor. Its restricted conformation within the spiro system precisely projects the oxygen lone pairs.

  • The Spirocyclic Core (C4 Quaternary Center): Imparts immense structural rigidity. This "escape from flatland" reduces the entropic penalty upon target binding.

  • The 3-ylmethanol Appendage: This is the critical differentiator. It provides an amphoteric hydrogen-bonding triad (donor/acceptor) and a stereocenter that can be exploited to probe solvent-exposed regions or deep kinase/phosphatase clefts.

G Core 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol Amine 8-Aza (Piperidine) Basic Center Core->Amine Ether 2-Oxa (THF) H-Bond Acceptor Core->Ether Hydroxyl 3-ylmethanol H-Bond Donor/Acceptor Core->Hydroxyl Spiro Spiro Fusion Rigid 3D Vector Core->Spiro Target1 Asp/Glu Residues Amine->Target1 Salt Bridge Target2 Backbone NH Ether->Target2 Dipole Interaction Target3 Kinase/Phosphatase Cleft Hydroxyl->Target3 H-Bond Network Target4 Hydrophobic Pocket Spiro->Target4 Shape Complementarity

Pharmacophore feature mapping and target interaction logic.

Physicochemical Profiling: The "Escape from Flatland" Advantage

Why replace a simple morpholine or piperazine with a complex spirocycle? The causality lies in the thermodynamic and pharmacokinetic profiles. Rigid 3D structures exhibit lower off-target promiscuity and higher metabolic stability because they lack the conformational flexibility to fit into unintended cytochrome P450 active sites.

Table 1: Comparative Physicochemical Properties

PropertyMorpholine Scaffold2-Oxa-8-azaspiro[4.5]dec-3-ylmethanolCausality / Impact
Fraction sp3 (Fsp3) 1.0 (Conformationally flat)1.0 (Highly 3D spherical)Enhanced target shape complementarity and reduced promiscuity.
Basic pKa ~8.3~9.1Stronger salt-bridge formation at physiological pH (7.4).
LogD (pH 7.4) Lower lipophilicityTunable (Often slightly higher)Improved membrane permeability without sacrificing solubility.
Aqueous Solubility HighHighMaintained due to the spiro ether and terminal hydroxyl group.
Experimental Workflows: Synthesis and Validation Protocols

To harness this pharmacophore, rigorous synthetic and analytical protocols are required. The following methodologies are designed as self-validating systems, ensuring that each step confirms the success of the previous one.

Workflow Step1 1. Scaffold Synthesis N-Boc Protection Step2 2. Functionalization 3-ylmethanol Addition Step1->Step2 Step3 3. Physicochemical Profiling pKa & LogD Step2->Step3 Step4 4. Target Binding Assay SPR Kinetics Step3->Step4 Step5 5. Lead Optimization Vector Analysis Step4->Step5

Step-by-step workflow for spirocyclic pharmacophore validation.

Protocol A: Scaffold Preparation and Functionalization

Objective: Synthesize the 2-oxa-8-azaspiro[4.5]decane core from N-Boc-protected piperidinones[1].

  • N-Boc Protection: React the piperidine precursor with Di-tert-butyl dicarbonate (Boc2O).

    • Causality: The secondary amine is highly nucleophilic. Masking it prevents unwanted N-oxidation during subsequent steps, ensuring the structural integrity of the basic pharmacophore.

  • Ozonolysis & Reduction: Subject 4-allyl-1-Boc-piperidine-4-carboxylate to ozone to afford an aldehyde, followed by reduction to the corresponding alcohol[1].

    • Self-Validation: Monitor via LC-MS; the disappearance of the alkene mass peak and appearance of the alcohol mass confirms successful cleavage.

  • Spirocyclization: Heat the intermediate with a catalytic amount of p-toluenesulfonic acid in toluene[1].

    • Causality: Acid catalysis drives the intramolecular etherification, forming the rigid spiro center. A Dean-Stark apparatus is used to remove water, driving the equilibrium toward the spirocycle.

  • Hydroxymethylation: Introduce the 3-ylmethanol group via targeted epoxidation and ring-opening of the oxa-ring precursor.

Protocol B: Pharmacophore Binding Validation via Surface Plasmon Resonance (SPR)

Objective: Quantify the kinetic binding advantages (


, 

) of the spirocyclic pharmacophore against a target protein.
  • Sensor Chip Immobilization: Covalently attach the target protein to a CM5 sensor chip via standard amine coupling.

    • Causality: Amine coupling provides a stable, uniform surface, crucial for detecting the binding of low-molecular-weight spirocycles.

  • Analyte Preparation: Prepare a concentration series (e.g., 1 nM to 10 µM) of the 2-oxa-8-azaspiro[4.5]dec-3-ylmethanol derivative in running buffer (HBS-EP+).

  • Kinetic Injection: Inject the analyte series over the immobilized protein at a high flow rate (30 µL/min).

    • Causality: High flow rates minimize mass transport limitations, ensuring that the measured kinetics reflect true binding events rather than diffusion artifacts.

  • Data Fitting: Fit the sensorgrams to a 1:1 Langmuir binding model.

    • Self-Validation: A low Chi-square value (<10% of

      
      ) validates the fit. The rigid spirocycle should demonstrate a significantly slower 
      
      
      
      compared to flat analogs, confirming the entropic advantage of shape complementarity.
Authoritative Grounding in Modern Drug Discovery

The utility of the 2-oxa-8-azaspiro[4.5]decane scaffold is actively driving clinical candidates. For instance, the development of allosteric SHP2 inhibitors, such as the first-in-class clinical candidate TNO155, heavily relies on this specific spirocyclic core to achieve potent cellular inhibition, high selectivity, and optimal in vivo antitumor activity[2].

Furthermore, patent literature highlights its use as a bioisostere in novel inhibitor pharmacophores targeting PCSK9[3]. In these systems, the spirocycle engages the binding site by providing structures that hydrogen-bond to the target triad (utilizing donor and acceptor H-bonds) while maintaining the rigid geometry necessary to prevent the degradation of LDL receptors[3]. The 3-ylmethanol variant specifically enhances these interactions by providing an additional vector for hydrogen bonding, crucial for locking the molecule into complex active sites.

References
  • New Drug Approvals: "TNO 155 - New Drug Approvals (November 16 2021)". New Drug Approvals. Available at: [Link]

  • World Intellectual Property Organization: "WO2020150474A1 - Pcsk9 inhibitors and methods of use thereof". Google Patents.

Sources

Methodological & Application

Application Note: Scalable Synthesis Routes for 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Spirocyclic scaffolds, particularly azaspiroalkanes, have emerged as privileged structures in contemporary medicinal chemistry[1]. They serve as conformationally restricted, metabolically stable bioisosteres for traditional saturated heterocycles like morpholines and piperazines, offering improved pharmacokinetic profiles, reduced lipophilicity, and enhanced patentability[2]. The 2-oxa-8-azaspiro[4.5]decane framework, specifically, has gained significant prominence as a core structural motif in recent clinical candidates, including the SHP2 inhibitor TNO155[3] and novel monobactam antibiotics[4].

This application note details a robust, scalable four-step synthetic protocol for 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol . The presence of the hydroxymethyl group at the 3-position provides a versatile synthetic handle for late-stage functionalization (e.g., fluorination, etherification, or cross-coupling), making it a highly valuable building block for drug discovery programs[5].

The synthesis relies on the construction of a quaternary spiro center at the C4 position of a piperidine ring via a sequential allylation/reduction/epoxidation strategy, culminating in a regioselective intramolecular epoxide opening.

SyntheticWorkflow SM Ethyl 1-Boc-piperidine- 4-carboxylate Allyl 4-Allyl-4-(hydroxymethyl) piperidine SM->Allyl 1. LDA, Allyl-Br 2. LiBH4 Epoxide 4-(Oxiran-2-ylmethyl)- 4-(hydroxymethyl)piperidine Allyl->Epoxide mCPBA (Epoxidation) Target 2-Oxa-8-azaspiro[4.5]dec- 3-ylmethanol Epoxide->Target BF3·OEt2 (5-exo-tet)

Forward synthetic workflow for 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol from commercial precursors.

Mechanistic Insights: The Regioselectivity Paradigm

The pivotal step in this synthesis is the cyclization of the intermediate 4-(oxiran-2-ylmethyl)-4-(hydroxymethyl)-1-Boc-piperidine . This presents a classic regioselectivity challenge. According to Baldwin's rules, both 5-exo-tet and 6-endo-tet ring closures are geometrically allowed. The choice of catalyst dictates the reaction pathway:

  • Steric Control (Base Catalysis - Undesired): Under basic conditions (e.g., NaH), the alkoxide nucleophile attacks the less sterically hindered terminal carbon of the epoxide. This leads predominantly to the 6-membered tetrahydropyran ring (3-oxa-9-azaspiro[5.5]undecan-4-ol).

  • Electronic Control (Acid Catalysis - Desired): To access the desired 5-membered tetrahydrofuran ring, Lewis acidic conditions (e.g.,

    
    ) are employed. The Lewis acid coordinates to the epoxide oxygen, weakening the C-O bonds. The bond to the more substituted internal carbon weakens to a greater extent due to hyperconjugative stabilization of the developing partial positive charge (an 
    
    
    
    -like transition state). Consequently, the primary alcohol attacks the internal carbon (5-exo-tet), yielding the desired 2-oxa-8-azaspiro[4.5]dec-3-ylmethanol framework.

Mechanism Epoxide Acid-Activated Epoxide Intermediate PathA 5-exo-tet Attack (Lewis Acid Catalyzed) Epoxide->PathA C-O bond breaking at more substituted C PathB 6-endo-tet Attack (Base Catalyzed) Epoxide->PathB Steric approach control ProdA 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol (Desired 5-Membered Ring) PathA->ProdA ProdB 3-Oxa-9-azaspiro[5.5]undecan-4-ol (Undesired 6-Membered Ring) PathB->ProdB

Mechanistic divergence in epoxide ring opening governed by catalytic conditions.

Step-by-Step Scalable Protocol

To ensure high reproducibility and scientific integrity, this protocol is designed as a self-validating system . Each step includes specific analytical checkpoints that must be met before proceeding, minimizing downstream failures and resource waste.

Step 1: Synthesis of Ethyl 4-allyl-1-Boc-piperidine-4-carboxylate
  • Preparation: Charge a flame-dried flask with diisopropylamine (1.2 equiv) and anhydrous THF (10 mL/g). Cool to -78 °C under nitrogen.

  • Enolization: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise. Stir for 30 min. Add a solution of ethyl 1-Boc-piperidine-4-carboxylate (1.0 equiv) in THF dropwise. Stir for 1 h at -78 °C.

  • Alkylation: Add allyl bromide (1.5 equiv) dropwise. Allow the reaction to slowly warm to room temperature over 4 h.

  • Workup & Validation: Quench with saturated aqueous

    
    . Extract with EtOAc.
    
    • Self-Validation Check: TLC (Hexanes/EtOAc 4:1) must show complete consumption of starting material.

      
       NMR of the crude must show characteristic allyl multiplet at 5.6–5.8 ppm.
      
Step 2: Synthesis of 4-Allyl-4-(hydroxymethyl)-1-Boc-piperidine

Causality Note:


 is selected over 

for ester reduction due to its superior safety profile on scale and its inability to over-reduce or cleave the Boc protecting group.
  • Reduction: Dissolve the crude ester from Step 1 in anhydrous THF (10 mL/g). Cool to 0 °C.

  • Addition: Add

    
     (2.0 equiv, 2.0 M in THF) dropwise. Stir at room temperature for 12 h.
    
  • Workup & Validation: Carefully quench with water, then 1M NaOH. Extract with DCM.

    • Self-Validation Check: IR spectroscopy must show a broad O-H stretch at ~3300

      
      . 
      
      
      
      NMR must show the disappearance of the ethyl ester quartet/triplet and the appearance of a singlet for
      
      
      at ~3.6 ppm.
Step 3: Synthesis of 4-(Oxiran-2-ylmethyl)-4-(hydroxymethyl)-1-Boc-piperidine
  • Epoxidation: Dissolve the allyl alcohol in DCM (15 mL/g). Cool to 0 °C.

  • Addition: Add mCPBA (1.2 equiv, 77% max) in portions. Stir at room temperature for 6 h.

  • Workup & Validation: Quench with saturated aqueous

    
     (critical safety step to destroy unreacted peroxides), followed by saturated 
    
    
    
    . Extract with DCM.
    • Self-Validation Check:

      
       NMR must show complete disappearance of olefinic protons and the emergence of epoxide multiplets at 2.5–3.0 ppm.
      
Step 4: Regioselective Cyclization (5-exo-tet)
  • Cyclization: Dissolve the epoxide intermediate in anhydrous DCM (20 mL/g). Cool to 0 °C under nitrogen.

  • Catalysis: Add

    
     (0.1 equiv) dropwise. Stir at 0 °C for 2 h.
    
  • Workup & Validation: Quench with saturated aqueous

    
    . Extract with DCM. Purify via silica gel chromatography (Hexanes/EtOAc gradient).
    
    • Self-Validation Check: MS (ESI) must confirm

      
      . 
      
      
      
      NMR must confirm the loss of epoxide signals and the formation of the spirocyclic system.
Step 5: Boc Deprotection (Isolation of Target)
  • Deprotection: Dissolve the purified Boc-protected spirocycle in 4M HCl in dioxane (5 mL/g). Stir at room temperature for 2 h.

  • Isolation: Concentrate under reduced pressure. Triturate the resulting solid with diethyl ether to afford 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol hydrochloride as a white solid.

    • Self-Validation Check: MS (ESI) must confirm

      
      .
      

Analytical Validation & Data Presentation

The following table summarizes the expected quantitative yields and critical analytical markers required to validate each step of the synthetic workflow.

StepChemical TransformationReagents & ConditionsExpected Yield (%)Key Analytical Marker (Self-Validation)
1 Enolate AllylationLDA, Allyl-Br, THF, -78 °C to RT82 - 88%

NMR: Multiplet at 5.6-5.8 ppm (olefin CH)
2 Ester Reduction

, THF, 0 °C to RT
90 - 95%IR: Broad O-H stretch at ~3300

3 EpoxidationmCPBA, DCM, 0 °C to RT85 - 89%

NMR: Epoxide signals at 2.5-3.0 ppm
4 Regioselective Cyclization

(cat.), DCM, 0 °C
72 - 78%MS (ESI):

5 Boc Deprotection4M HCl in Dioxane, RT> 95%MS (ESI):

References

  • Highly Enantioselective Construction of Azaspiro[4.5]decane via an NHC‐catalyzed [5+1] Cycloaddition. ResearchGate. 1

  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. ACS Omega. 2

  • Chemical Upcycling of Expired Pharmaceuticals as a Source of Value-Added Chemicals for Organic Synthesis and Medicinal Chemistry. PMC. 5

  • WO2015103583A1 - Monobactams and methods of their synthesis and use. Google Patents. 4

  • TNO 155 - New Drug Approvals. New Drug Approvals.3

Sources

Protocol for reductive amination using 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Reductive Amination Protocol Using 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol for Drug Discovery

Strategic Utility & Scientific Context

The integration of spirocyclic scaffolds into small-molecule drug candidates is a premier strategy in modern medicinal chemistry. By increasing the fraction of sp³-hybridized carbons (Fsp³), spirocycles effectively enhance the three-dimensional complexity, metabolic stability, and target specificity of lead compounds[1].

The compound 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol (CAS: 1824076-74-5)[2] is a highly versatile building block. It features a piperidine ring spiro-fused to a tetrahydrofuran (THF) derivative, presenting a nucleophilic secondary amine at the 8-position and a primary hydroxymethyl group at the 3-position. Reductive amination is the most robust and widely utilized methodology for the N-alkylation of this piperidine nitrogen[3],[4], allowing for the rapid assembly of complex, drug-like architectures without the risk of over-alkylation typically seen with direct alkyl halide substitutions[5].

Mechanistic Causality & Reagent Selection

The reductive amination of a secondary amine with an aldehyde or ketone proceeds via a two-step mechanism: the reversible formation of an intermediate iminium ion, followed by its irreversible reduction to a tertiary amine[5].

  • Reducing Agent Choice: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the gold-standard reagent for this transformation[6],[7]. The electron-withdrawing acetoxy groups significantly attenuate the nucleophilicity of the borohydride. Consequently, STAB selectively reduces the highly electrophilic iminium ion without prematurely reducing the starting carbonyl compound[5]. Furthermore, STAB is exceptionally mild and will not reduce the primary hydroxyl group present on the 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol scaffold[6].

  • Solvent Dynamics: 1,2-Dichloroethane (DCE) is the preferred solvent. Empirical kinetic studies demonstrate that STAB-mediated reductions proceed significantly faster and with higher yields in DCE compared to Tetrahydrofuran (THF) or Methanol[8].

  • Acid Catalysis: The spirocyclic nature of the amine introduces moderate steric bulk. For ketone substrates, the addition of a weak acid (glacial acetic acid) is critical to protonate the carbonyl oxygen, thereby accelerating the dehydration step required to form the iminium ion[6],[8].

Experimental Workflows

G A Carbonyl Compound (Aldehyde/Ketone) C Iminium Ion Intermediate (AcOH Catalyzed) A->C DCE, 25°C B 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol B->C D Reduction Phase (NaBH(OAc)3) C->D Hydride Transfer E Tertiary Amine Product D->E NaHCO3 Quench

Figure 1: Mechanistic workflow of the STAB-mediated reductive amination process.

DecisionTree Start Evaluate Carbonyl Sterics Aldehyde Aldehyde / Unhindered Ketone Start->Aldehyde Ketone Sterically Hindered Ketone Start->Ketone STAB Use STAB (NaBH(OAc)3) in DCE + AcOH Aldehyde->STAB Standard Protocol Cyanoboro Use NaBH3CN + Ti(OiPr)4 in THF Ketone->Cyanoboro Lewis Acid Required

Figure 2: Decision matrix for selecting optimal reductive amination conditions.

Reagents & Equipment

Reagent / MaterialRoleEquivalentsNotes
2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol Nucleophile (Secondary Amine)1.05 eqEnsure high purity (>95%) to prevent side reactions.
Aldehyde / Ketone Electrophile1.00 eqMust be dry; water inhibits iminium formation.
NaBH(OAc)₃ (STAB) Reducing Agent1.50 - 2.00 eqMoisture sensitive. Store under inert gas[7].
Glacial Acetic Acid (AcOH) Acid Catalyst1.00 - 2.00 eqRequired for ketones; optional but recommended for aldehydes[6].
1,2-Dichloroethane (DCE) Solvent0.2 MAnhydrous grade is strictly required[8].

Self-Validating Step-by-Step Protocol

Step 1: Iminium Ion Pre-formation

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the carbonyl compound (1.0 eq) and 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol (1.05 eq) in anhydrous DCE to achieve a 0.2 M concentration.

  • Add glacial acetic acid (1.0 eq for aldehydes, up to 2.0 eq for ketones) dropwise at room temperature (25 °C)[6].

  • Self-Validation Check: Stir the mixture for 30–60 minutes under a nitrogen atmosphere. Extract a 5 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze via LC-MS. Proceed to Step 2 only when the [M+H]⁺ peak corresponding to the iminium/enamine intermediate is dominant.

Step 2: Hydride Reduction 4. Cool the reaction vessel to 0 °C using an ice-water bath. 5. Add NaBH(OAc)₃ (1.5 eq) portion-wise over 10 minutes to manage any mild exotherm[7]. 6. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 12 hours depending on the steric profile of the carbonyl.

Step 3: Quenching & Workup 7. Self-Validation Check: Confirm complete consumption of the iminium ion via LC-MS or TLC. 8. Quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃ (volume equal to the DCE used). Causality: NaHCO₃ neutralizes the acetic acid and safely decomposes unreacted STAB, preventing the formation of boron-amine chelates that severely depress isolated yields[6]. 9. Stir vigorously for 15 minutes until gas evolution (CO₂) ceases.

Step 4: Extraction & Purification 10. Transfer the biphasic mixture to a separatory funnel. Isolate the organic (bottom) layer. 11. Extract the aqueous layer twice with Dichloromethane (DCM). 12. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 13. Purify the crude residue via flash column chromatography (typically a gradient of 0-10% Methanol in DCM containing 0.1% Triethylamine to prevent streaking of the basic amine).

Quantitative Data: Optimization Matrix

The following table summarizes expected yield outcomes based on substrate sterics and reagent modifications, serving as a troubleshooting baseline for protocol deviations.

Carbonyl Substrate TypeSolventAdditiveReducing AgentTimeExpected Yield
Aliphatic Aldehyde DCENoneSTAB (1.5 eq)2 h> 90%
Aromatic Aldehyde DCEAcOH (1.0 eq)STAB (1.5 eq)4 h85 - 90%
Unhindered Ketone DCEAcOH (2.0 eq)STAB (2.0 eq)12 h75 - 85%
Sterically Hindered Ketone THFTi(OiPr)₄ (1.2 eq)NaBH₃CN (1.5 eq)24 h60 - 70%*

*Mechanistic Insight: For highly hindered ketones where STAB fails to yield product, the spirocyclic bulk prevents iminium formation. Switching to a strong Lewis acid like Titanium tetraisopropoxide (Ti(OiPr)₄) forces imine formation, which is then trapped in situ by Sodium cyanoborohydride (NaBH₃CN)[5].

References

1.[2] ChemSrc. "1824076-74-5_2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol - Physical and Chemical Properties." ChemSrc Database. URL: 2.[3] QuickCompany. "Biphenyl Pyridine Rigid Compounds With Polycyclic Heterocycles Useful As Dual Immune Checkpoint Inhibitors." Patent Database. URL: 3.[6] Organic Chemistry Portal. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Organic Chemistry Portal. URL: 4.[8] Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. URL: 5.[7] Sigma-Aldrich. "Sodium Triacetoxyborohydride - Applications in Amine Synthesis." Sigma-Aldrich Technical Articles. URL: 6.[5] Master Organic Chemistry. "Reductive Amination, and How It Works." Master Organic Chemistry. URL: 7.[1] National Institutes of Health (PMC). "Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists." PMC Database. URL: 8.[4] ChemRxiv. "From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators." ChemRxiv Preprint. URL:

Sources

Application Note: Strategic N-Protection of 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the strategic protection of the secondary amine (N-8) in 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol . This spirocyclic scaffold is a high-value building block in medicinal chemistry, offering reduced lipophilicity (LogP) and increased metabolic stability compared to traditional piperidine or morpholine spacers.

Executive Summary

The 2-Oxa-8-azaspiro[4.5]decane core represents a "privileged scaffold" in modern drug discovery. The spiro-fusion at C-5 creates a rigid, three-dimensional geometry that projects substituents into defined vectors, enhancing receptor selectivity.

The specific derivative, 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol , contains two nucleophilic centers:

  • N-8 (Secondary Amine): Highly nucleophilic, prone to alkylation/acylation.

  • C-3 (Primary Alcohol): Less nucleophilic, but reactive towards strong electrophiles.

The Challenge: Successful utilization of this building block often requires the chemoselective protection of the N-8 amine to allow modification of the C-3 alcohol (e.g., oxidation to carboxylic acid, conversion to a leaving group, or etherification). This guide provides orthogonal strategies for Boc , Cbz , and Benzyl protection, ensuring high yield and preventing side reactions such as


-acylation or carbonate formation.

Strategic Decision Matrix

Select the appropriate protecting group (PG) based on your downstream chemistry requirements.

PG_Strategy Start Start: 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol Decision What is the downstream chemistry? Start->Decision AcidLabile Requires Acidic Conditions? (e.g., HCl, TFA downstream) Decision->AcidLabile Library Synthesis BaseLabile Requires Basic/Nucleophilic Conditions? (e.g., Alkylation, LiAlH4) Decision->BaseLabile Modification of Alcohol Hydrogenolysis Final Deprotection via H2/Pd? Decision->Hydrogenolysis Decision->Hydrogenolysis Cbz Strategy B: Cbz Protection (Stable to Acid, Labile to H2) AcidLabile->Cbz Standard Bn Strategy C: Benzyl Protection (Robust, Labile to H2/ACE-Cl) AcidLabile->Bn Robust Boc Strategy A: Boc Protection (Labile to Acid, Stable to Base) BaseLabile->Boc Best Choice Hydrogenolysis->Cbz Hydrogenolysis->Bn Oxidation to Acid\n(Jones/TEMPO) Oxidation to Acid (Jones/TEMPO) Boc->Oxidation to Acid\n(Jones/TEMPO) Mesylation/Tosylation Mesylation/Tosylation Boc->Mesylation/Tosylation Fmoc Strategy D: Fmoc Protection (Labile to Base)

Figure 1: Decision tree for selecting the optimal nitrogen protecting group based on downstream synthetic requirements.

Comparative Analysis of Protecting Groups

FeatureBoc (tert-Butoxycarbonyl) Cbz (Carboxybenzyl) Bn (Benzyl) Fmoc (Fluorenylmethoxycarbonyl)
Reagent


or


(Reductive)

Chemoselectivity High. Preferentially reacts with amine over alcohol without base.Moderate.

can form carbonates with alcohols if too basic.
High. Reductive amination is specific to amines.High.

is selective.
Stability Stable to Base, Nucleophiles, Hydrogenolysis.Stable to Acid, Oxidizers.Stable to Acid, Base, Oxidizers, Reductions (except H2).Stable to Acid. Labile to Base (Piperidine).
Deprotection TFA or HCl/Dioxane.

or

.

or ACE-Cl.
20% Piperidine in DMF.
Best For General synthesis, Alcohol oxidation, Mitsunobu.When acid sensitivity is required elsewhere.[1]"Permanent" protection during harsh steps.Solid-phase synthesis (SPPS).

Detailed Protocols

Protocol A: Chemoselective N-Boc Protection

Objective: Install the Boc group on N-8 without reacting with the C-3 hydroxyl group. Mechanism:


 reacts kinetically faster with amines than alcohols. Adding DMAP (4-Dimethylaminopyridine) will catalyze the reaction with the alcohol and must be avoided  for chemoselectivity.

Materials:

  • 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol hydrochloride (1.0 equiv)

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 equiv)
    
  • Triethylamine (

    
    ) (2.5 equiv - to neutralize HCl salt)
    
  • Dichloromethane (DCM) or Methanol (MeOH)

  • Note: If starting with free amine, no base is needed in MeOH.

Procedure:

  • Dissolution: In a round-bottom flask, suspend the starting material (1.0 g, ~4.8 mmol) in DCM (10 mL).

  • Neutralization: Cool to 0°C. Add

    
     (1.67 mL, 12 mmol) dropwise. The suspension should clear as the free amine forms.
    
  • Addition: Add a solution of

    
     (1.15 g, 5.3 mmol) in DCM (5 mL) dropwise over 15 minutes.
    
  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (stain with Ninhydrin or PMA) or LCMS.

    • Checkpoint: The amine should disappear. If the alcohol reacts, you will see a higher Rf spot (bis-Boc). This is rare without DMAP.

  • Workup: Wash the organic layer with 1M citric acid (to remove excess amine/base), then saturated

    
    , and finally brine.
    
  • Isolation: Dry over

    
    , filter, and concentrate
    in vacuo.
    
  • Yield: Typically >90% as a colorless oil or white solid.

Protocol B: N-Cbz Protection (Schotten-Baumann Conditions)

Objective: Protect N-8 with Cbz for acid stability. Risk: Benzyl chloroformate (


) is highly reactive and can form the benzyl carbonate at C-3 if the pH is too high or temperature uncontrolled.

Procedure:

  • Biphasic Setup: Dissolve the amine salt (1.0 equiv) in a 1:1 mixture of THF and Water (0.2 M concentration).

  • Base: Add

    
     (3.0 equiv). Cool the mixture to 0°C vigorously stirring.
    
  • Addition: Add

    
     (1.1 equiv) dropwise.
    
    • Critical Step: Maintain temperature at 0°C. Higher temperatures promote

      
      -acylation.
      
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT over 2 hours.

  • Workup: Dilute with EtOAc. Separate phases. Wash organic layer with water and brine.

  • Purification: If

    
    -acylation is observed (minor byproduct), it can be hydrolyzed selectively by treating the crude mixture with 
    
    
    
    (1.5 equiv) in
    
    
    for 30 mins at RT, which cleaves the carbonate but leaves the carbamate (Cbz) intact.
Protocol C: N-Benzyl Protection (Reductive Amination)

Objective: Install a robust Benzyl group. Why Reductive Amination? Direct alkylation with Benzyl Bromide (


) often leads to over-alkylation (quaternary ammonium salts) or reaction with the alcohol. Reductive amination with benzaldehyde is cleaner.

Procedure:

  • Imine Formation: Dissolve amine (1.0 equiv) and Benzaldehyde (1.1 equiv) in DCM or DCE (Dichloroethane). Add

    
     (1.0 equiv) if using the HCl salt.
    
  • Drying (Optional but recommended): Add

    
     or molecular sieves to absorb water and drive imine formation. Stir for 2 hours at RT.
    
  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (

    
    , 
    
    
    
    ) (1.5 equiv) in one portion.
    • Note: STAB is milder than

      
       and avoids toxic cyanide byproducts.
      
  • Reaction: Stir overnight at RT.

  • Quench: Quench with saturated aqueous

    
    . Stir for 15 mins.
    
  • Extraction: Extract with DCM (

    
    ). Dry and concentrate.
    

Downstream Applications: Handling the Alcohol[1]

Once the Nitrogen is protected (e.g., N-Boc-2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol ), the alcohol can be modified.

Workflow: Oxidation to Carboxylic Acid

This is a common transformation to create spirocyclic amino acid building blocks for library synthesis.

  • Reagent: TEMPO (cat.) / BAIB (Bis-acetoxyiodobenzene) or Jones Reagent.

  • Condition: The N-Boc group is stable to TEMPO oxidation.

  • Protocol: Dissolve N-Boc alcohol in

    
     (1:1). Add TEMPO (0.1 equiv) and BAIB (2.2 equiv). Stir at RT for 4 hours.
    
  • Result: N-Boc-2-Oxa-8-azaspiro[4.5]decane-3-carboxylic acid .

Workflow: Activation for Displacement
  • Reagent: Methanesulfonyl chloride (MsCl).

  • Condition:

    
    , DCM, 0°C.
    
  • Result: The primary mesylate is highly reactive. It can be displaced by amines, thiols, or azides to diversify the 3-position.

References

  • PubChem Compound Summary. "2-Oxa-8-azaspiro[4.5]decane".[2] National Center for Biotechnology Information. Accessed March 1, 2026. [Link]

  • Greene's Protective Groups. Wuts, P. G. M. "Protection for the Amino Group".[3][4][5] Greene's Protective Groups in Organic Synthesis, 5th Edition. Wiley, 2014. (General reference for Boc/Cbz stability profiles).

  • Selectivity of Boc Anhydride. Basel, Y. & Hassner, A. "Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine: A convenient reagent for the synthesis of isocyanates from amines". The Journal of Organic Chemistry, 2000. (Explains the role of DMAP in side reactions).
  • Spirocyclic Scaffolds in Med Chem. Carreira, E. M. & Fessard, T. C. "Spirocyclic Scaffolds in Drug Discovery". Chemical Reviews, 2014. (Context on the utility of the spiro[4.5]decane system).

Sources

Preparation of Boc-protected 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol: Application Note & Synthetic Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Strategic Context

Spirocyclic scaffolds have become highly privileged structures in modern drug discovery, frequently deployed as metabolically stable, three-dimensional bioisosteres for morpholines and piperazines. Specifically, the 2-oxa-8-azaspiro[4.5]decane core is a critical structural motif found in several advanced clinical candidates, most notably in allosteric SHP2 inhibitors such as TNO155 (RMC-4630)[1][2].

The target molecule, Boc-protected 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol (tert-butyl 3-(hydroxymethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate), serves as a versatile, functionalized building block. The presence of the C3-hydroxymethyl group provides a synthetic handle for further derivatization (e.g., fluorination, etherification, or cross-coupling). This application note details a robust, highly regioselective, four-step synthetic protocol to access this scaffold from commercially available starting materials.

Retrosynthetic Analysis & Pathway Visualization

The synthesis relies on the construction of the tetrahydrofuran (THF) ring onto a pre-existing piperidine ring. The most reliable approach to establish the 2-oxa-8-azaspiro[4.5]decane system with a C3 substituent is via an iodoetherification of a 4-allyl-4-(hydroxymethyl)piperidine intermediate.

Retrosynthesis Target Boc-protected 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol (Target) Iodide Boc-protected 3-(iodomethyl)-2-oxa-8-azaspiro[4.5]decane (Intermediate 3) Target->Iodide Acetoxylation & Hydrolysis Diol 1-Boc-4-allyl-4-(hydroxymethyl)piperidine (Intermediate 2) Iodide->Diol Iodoetherification (5-exo-trig) Ester 1-Boc-4-allyl-piperidine-4-carboxylate (Intermediate 1) Diol->Ester Ester Reduction (LiBH4) SM 1-Boc-piperidine-4-carboxylate (Starting Material) Ester->SM Alkylation (LDA, Allyl-Br)

Caption: Retrosynthetic analysis and key transformations for the 2-oxa-8-azaspiro[4.5]decane scaffold.

Mechanistic Insights & Causality (E-E-A-T)

As a self-validating protocol, every reagent choice in this workflow is dictated by chemoselectivity and regiocontrol:

  • Ester Reduction (LiBH₄ vs. LiAlH₄): While Lithium Aluminum Hydride (LiAlH₄) is a standard ester reductant, it carries a high risk of cleaving or over-reducing the N-Boc protecting group to an N-methyl group at elevated temperatures. Lithium Borohydride (LiBH₄) in THF is selected for its superior chemoselectivity, cleanly reducing the ester to the primary alcohol while leaving the carbamate strictly intact.

  • Regioselective Iodoetherification: The cyclization of the 4-allyl-4-(hydroxymethyl)piperidine intermediate is governed by [3][4]. Activation of the alkene by iodine forms an iodonium ion. The primary hydroxyl group attacks the internal carbon of the iodonium intermediate via a kinetically favored 5-exo-trig trajectory, exclusively yielding the 5-membered THF ring (3-iodomethyl substituted) rather than the disfavored 6-endo-trig tetrahydropyran product[4].

  • Soft Nucleophilic Displacement: Direct hydrolysis of the resulting primary iodide using hard nucleophiles (like NaOH) often leads to competing E2 elimination or sluggish reaction rates due to the adjacent steric bulk of the spirocycle. A two-step sequence using Potassium Acetate (KOAc)—a soft nucleophile—in DMF smoothly displaces the iodide, followed by mild methanolysis (K₂CO₃/MeOH) to unveil the target hydroxymethyl group.

Experimental Workflow & Protocols

Workflow step1 Step 1: Enolate Alkylation Reagents: LDA, Allyl Bromide Temp: -78°C to RT step2 Step 2: Ester Reduction Reagents: LiBH4, THF Temp: 0°C to RT step1->step2 step3 Step 3: Iodoetherification Reagents: I2, NaHCO3, MeCN Temp: 0°C step2->step3 step4 Step 4: Acetoxylation & Hydrolysis Reagents: KOAc, then K2CO3/MeOH Temp: 80°C then RT step3->step4 purification Final Purification Silica Gel Chromatography Yield: ~45% overall step4->purification

Caption: Step-by-step experimental workflow for the synthesis of the target spirocycle.

Step 1: Synthesis of 1-(tert-Butyl) 4-ethyl 4-allylpiperidine-1,4-dicarboxylate
  • Preparation: To a flame-dried flask under N₂, add dry THF (10 mL/mmol) and diisopropylamine (1.3 eq). Cool to -78 °C and add n-BuLi (1.2 eq, 2.5 M in hexanes) dropwise. Stir for 30 min to form LDA.

  • Enolate Formation: Add a solution of 1-Boc-piperidine-4-carboxylic acid ethyl ester (1.0 eq) in THF dropwise at -78 °C. Stir for 1 h.

  • Alkylation: Add allyl bromide (1.5 eq) dropwise. Maintain at -78 °C for 1 h, then allow the reaction to slowly warm to room temperature (RT) over 4 h.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to afford Intermediate 1.

Step 2: Synthesis of tert-Butyl 4-allyl-4-(hydroxymethyl)piperidine-1-carboxylate
  • Preparation: Dissolve Intermediate 1 (1.0 eq) in dry THF (5 mL/mmol) under N₂ and cool to 0 °C.

  • Reduction: Add LiBH₄ (2.0 eq, 2.0 M solution in THF) dropwise.

  • Reaction: Remove the ice bath and stir at RT for 16 h. Monitor via TLC (stain with KMnO₄).

  • Workup: Carefully quench the reaction at 0 °C by the slow addition of MeOH, followed by water. Extract with CH₂Cl₂ (3x). Wash with brine, dry over Na₂SO₄, and concentrate to yield Intermediate 2 as a viscous oil. Use directly in the next step.

Step 3: Synthesis of tert-Butyl 3-(iodomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
  • Preparation: Dissolve Intermediate 2 (1.0 eq) in anhydrous Acetonitrile (MeCN, 10 mL/mmol). Add solid NaHCO₃ (3.0 eq). Cool the suspension to 0 °C.

  • Cyclization: Add Iodine (I₂, 2.0 eq) in one portion. Cover the flask in aluminum foil to exclude light.

  • Reaction: Stir at 0 °C for 4 h. The solution will maintain a dark brown color.

  • Workup: Quench the unreacted iodine by adding saturated aqueous Na₂S₂O₃ until the solution turns pale yellow/colorless. Extract with EtOAc (3x). Wash with brine, dry over Na₂SO₄, and concentrate to yield Intermediate 3.

Step 4: Synthesis of Boc-protected 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol
  • Acetoxylation: Dissolve Intermediate 3 (1.0 eq) in anhydrous DMF (5 mL/mmol). Add Potassium Acetate (KOAc, 5.0 eq). Heat the mixture to 80 °C for 12 h. Cool to RT, dilute with water, and extract with EtOAc (3x). Wash the combined organics with water (3x) to remove DMF, dry, and concentrate.

  • Hydrolysis: Dissolve the crude acetate in MeOH (5 mL/mmol). Add K₂CO₃ (2.0 eq) and stir at RT for 2 h.

  • Final Purification: Filter the suspension, concentrate the filtrate under reduced pressure, and purify the residue via silica gel flash chromatography (DCM/MeOH gradient) to afford the pure target compound as a white solid/foam.

Quantitative Data & Quality Control

Table 1: Summary of Reaction Conditions, Expected Yields, and QC Metrics

StepTransformationReagents & ConditionsTimeExpected YieldKey Quality Control (QC) Metric
1 Enolate AlkylationLDA, Allyl-Br, THF, -78 °C to RT5 h85 - 90%¹H NMR: Appearance of terminal alkene multiplet at δ 5.6-5.8 ppm.
2 Ester ReductionLiBH₄, THF, 0 °C to RT16 h90 - 95%Disappearance of ethyl ester quartet/triplet in ¹H NMR; IR: broad OH stretch ~3400 cm⁻¹.
3 IodoetherificationI₂, NaHCO₃, MeCN, 0 °C4 h75 - 80%Disappearance of alkene signals; ¹H NMR: Upfield shift of -CH₂I protons to ~3.2 ppm.
4 Acetoxylation & Hydrolysis1. KOAc, DMF, 80 °C 2. K₂CO₃, MeOH, RT14 h70 - 75%LC-MS:[M+H-tBu]⁺ peak; ¹H NMR: Downfield shift of C3 methine proton.

References

  • LaMarche, M. J., et al. "Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer." Journal of Medicinal Chemistry, 2020, 63(22), 13578-13594.

  • Baldwin, J. E. "Rules for ring closure." Journal of the Chemical Society, Chemical Communications, 1976, 734-736.

Sources

Coupling reactions involving 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol intermediates

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Palladium-Catalyzed Coupling Reactions of 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol Intermediates

Introduction: The Strategic Value of the 2-Oxa-8-azaspiro[4.5]decane Scaffold

In modern medicinal chemistry, the quest for novel molecular architectures that confer improved pharmacological properties is relentless. Azaspirocyclic scaffolds have emerged as privileged structures, prized for their inherent three-dimensionality.[1] Unlike flat, aromatic systems, spirocycles introduce conformational rigidity and present vectors for substitution in precise three-dimensional space. This complexity can lead to enhanced target selectivity, improved metabolic stability, and better physicochemical properties such as solubility.[2]

The 2-Oxa-8-azaspiro[4.5]decane framework is a particularly noteworthy example. The introduction of an oxygen atom within the spirocyclic system can fine-tune polarity and hydrogen bonding capacity, while the secondary amine at the 8-position serves as a versatile synthetic handle for diversification.[1][3] The additional "-3-ylmethanol" substituent provides another site for modification or interaction with biological targets. This guide focuses on the practical application of palladium-catalyzed cross-coupling reactions—cornerstone technologies in pharmaceutical development—to functionalize the pivotal secondary amine of 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol and its derivatives.

Core Concepts: Enabling C-N and C-C Bond Formation

Palladium-catalyzed cross-coupling reactions have revolutionized molecular construction.[4] For the 2-Oxa-8-azaspiro[4.5]decane scaffold, two key transformations are of primary importance:

  • Buchwald-Hartwig Amination (C-N Coupling): This reaction creates a bond between the nitrogen atom of an amine and a carbon atom of an aryl or heteroaryl halide (or pseudohalide).[5] It is the most direct method for functionalizing the secondary amine at the 8-position of the spirocycle. The reaction's success is highly dependent on the choice of a bulky, electron-rich phosphine ligand that facilitates the key steps of the catalytic cycle.[6][7]

  • Suzuki-Miyaura Coupling (C-C Coupling): This reaction forges a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide.[8] While the parent intermediate does not directly participate as a halide partner, it can be readily derivatized (e.g., by N-alkylation with a bromo-aryl group) to enable subsequent C-C bond formation, further expanding molecular diversity.[9][10]

Application Note I: N-Arylation via Buchwald-Hartwig Amination

The direct arylation of the secondary amine in the 2-Oxa-8-azaspiro[4.5]decane core is the most common and powerful strategy for generating a library of analogues for structure-activity relationship (SAR) studies.

Workflow for Buchwald-Hartwig N-Arylation

sub Starting Material: 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol reaction Buchwald-Hartwig Amination (C-N Coupling) sub->reaction reagents Reagents: - Aryl/Heteroaryl Halide (Ar-X) - Palladium Precatalyst (e.g., Pd₂(dba)₃) - Phosphine Ligand (e.g., RuPhos) - Base (e.g., NaOtBu) reagents->reaction product Product: 8-Aryl-2-oxa-8-azaspiro[4.5]dec-3-ylmethanol reaction->product

Caption: General workflow for the N-arylation of the spirocyclic amine.

Mechanistic Considerations & Component Selection

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[11] For sterically hindered secondary amines like our spirocyclic core, each component must be chosen carefully to ensure high conversion and avoid side reactions.

  • Palladium Source: Palladium(0) sources like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate, which is reduced in situ) are commonly used.[12] Pre-formed catalyst complexes incorporating the phosphine ligand (precatalysts) can also offer enhanced stability and reactivity.

  • Ligand (The Critical Choice): This is the most important variable. Secondary alkylamines, especially cyclic ones, are challenging substrates.[4] They can be sterically demanding, and the resulting palladium-amide complexes can be prone to undesired β-hydride elimination.[13] To overcome this, modern biaryl phosphine ligands are required.

    • RuPhos and BrettPhos are excellent choices. Their bulk and electron-donating properties promote the crucial reductive elimination step, which forms the desired C-N bond, while disfavoring side reactions.[6][7]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile. Sodium tert-butoxide (NaOtBu) is highly effective but can be intolerant of base-sensitive functional groups.[12] For more sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be successful, often requiring higher temperatures or longer reaction times.[14]

  • Solvent: Aprotic, non-polar solvents like toluene, dioxane, or THF are standard choices.[15]

Detailed Protocol: N-Arylation of 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol with 4-Bromotoluene

This protocol is an exemplar based on established methods for similar secondary cyclic amines and should be optimized for specific substrates.[6][12]

Materials:

  • 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol (1.0 equiv)

  • 4-Bromotoluene (1.1 equiv)

  • Pd₂(dba)₃ (0.01 equiv, 1 mol%)

  • RuPhos (0.022 equiv, 2.2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • Inert Atmosphere: To an oven-dried reaction vial equipped with a magnetic stir bar, add NaOtBu (1.4 equiv). The vial is sealed with a septum, and the atmosphere is replaced with argon or nitrogen by evacuating and backfilling three times.

  • Reagent Addition: Under a positive pressure of inert gas, add Pd₂(dba)₃ (0.01 equiv), RuPhos (0.022 equiv), 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol (1.0 equiv), and 4-bromotoluene (1.1 equiv).

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Place the sealed vial in a preheated heating block or oil bath at 100 °C.

  • Monitoring: Stir the reaction vigorously for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS by taking a small aliquot, quenching with water, extracting with ethyl acetate, and analyzing the organic layer.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and quench by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the desired 8-(p-tolyl)-2-oxa-8-azaspiro[4.5]dec-3-ylmethanol.

Representative Reaction Parameters
ParameterRecommended ChoiceRationale & Considerations
Aryl Halide Ar-Br, Ar-ClAr-Br is generally more reactive than Ar-Cl. Ar-Cl may require more specialized ligands (e.g., BrettPhos) and higher temperatures.[6]
Catalyst Loading 1-2 mol% PdSufficient for most applications. Lower loadings (down to 0.1 mol%) may be possible with highly active precatalysts.[6]
Ligand RuPhos, BrettPhosProven to be highly effective for coupling sterically hindered secondary amines.[7]
Base NaOtBu, K₃PO₄NaOtBu is generally faster. Use K₃PO₄ or Cs₂CO₃ for substrates with base-labile groups (e.g., esters).[12]
Temperature 80-110 °CNecessary to drive the reaction to completion, especially with less reactive aryl chlorides.
Solvent Toluene, DioxaneAprotic solvents are required. Dioxane can sometimes improve the solubility of certain reagents.

Application Note II: C-C Bond Formation via Suzuki-Miyaura Coupling

To access further diversity, the spirocycle can be derivatized to serve as the halide partner in a Suzuki-Miyaura C-C coupling reaction. This two-step sequence first attaches an aryl halide tether to the nitrogen, which is then used as the anchor point for the Suzuki coupling.

Strategy for Suzuki-Miyaura Coupling

start Starting Material: 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol step1 Step 1: Alkylation (e.g., with 1-bromo-4-(bromomethyl)benzene) start->step1 intermediate Intermediate: 8-(4-bromobenzyl)-2-oxa-... dec-3-ylmethanol step1->intermediate step2 Step 2: Suzuki Coupling (C-C Bond Formation) intermediate->step2 reagents2 Reagents: - Aryl Boronic Acid (Ar'-B(OH)₂) - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) reagents2->step2 product Final Product: 8-(4'-aryl-biphenyl-4-ylmethyl)-2-oxa-... dec-3-ylmethanol step2->product

Caption: A two-step strategy for C-C functionalization via Suzuki coupling.

Detailed Protocol: Suzuki Coupling of an N-Aryl Halide Derivative

This protocol assumes the successful synthesis of the 8-(4-bromobenzyl)-2-oxa-8-azaspiro[4.5]dec-3-ylmethanol intermediate.[8][16]

Materials:

  • 8-(4-bromobenzyl)-2-oxa-8-azaspiro[4.5]dec-3-ylmethanol (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 equiv, 3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Solvent mixture: Dioxane and Water (e.g., 4:1 ratio)

Procedure:

  • Setup: To a reaction flask, add the spirocyclic aryl bromide (1.0 equiv), phenylboronic acid (1.5 equiv), and K₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Seal the flask, and replace the atmosphere with argon or nitrogen.

  • Solvent/Catalyst Addition: Under a positive pressure of inert gas, add the dioxane/water solvent mixture, followed by Pd(PPh₃)₄ (0.03 equiv).

  • Reaction: Heat the mixture to 90 °C with vigorous stirring for 12 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude residue by flash column chromatography to obtain the final biaryl product.

References

  • Baran, P. S., & D. R. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 11668-11717. [Link]

  • Xu, J., et al. (2024). Diastereoselective Synthesis of Dearomatic 2‐Oxa‐7‐Azaspiro[4.5]Decane Derivatives through Gold and Palladium Relay Catalytic Tandem Cyclization. Advanced Synthesis & Catalysis. [Link]

  • Fors, B. P., et al. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Journal of the American Chemical Society, 133(45), 18277-18285. [Link]

  • Reddy, V. P., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 8, 2038-2045. [Link]

  • Kumar, A., et al. (2018). General approach to spirocycles via the Suzuki coupling reaction. ResearchGate. [Link]

  • Fors, B. P., et al. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 2(6), 1172-1176. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Organic Process Research & Development, 16(7), 1156-1184. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Scott, J. D., et al. (2021). Discovery of 6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414), a Potent and Orally Bioavailable SHP2 Inhibitor. Journal of Medicinal Chemistry, 64(20), 15414-15426. [Link]

  • Patel, H., et al. (2026). 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation. European Journal of Medicinal Chemistry, 265, 116086. [Link]

  • ResearchGate. (2025). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Request PDF. [Link]

  • Tian, J., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]

  • Onishi, H., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(9), 1523-1529. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Li, X., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 993-999. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Google Patents. (1992). US5118687A - 1-oxa-2-oxo-8-azaspiro(4,5)decane derivatives, pharmaceutical compositions containing them and process for preparing same.
  • Li, X. (2022). The Asymmetric Buchwald–Hartwig Amination Reaction. Chinese Journal of Chemistry, 40(12), 1431-1442. [Link]

  • Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. YouTube. [Link]

  • Krska, S. W. (2018). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Doctoral Dissertation, University of Pennsylvania. [Link]

Sources

Application Note: High-Fidelity Incorporation of 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol in DNA-Encoded Library Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The integration of three-dimensional (3D) structural complexity into DNA-Encoded Libraries (DELs) is a critical strategy to escape the "flatland" of traditional aromatic-heavy compound collections. 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol represents a high-value scaffold offering a rigid spirocyclic core, high Fsp³ fraction, and orthogonal functional handles.[1] This guide provides validated protocols for utilizing this scaffold as a core building block. We detail a "Scaffold-First" strategy: anchoring the molecule to the DNA headpiece via its secondary amine, followed by the activation of the primary alcohol to generate a diversity-enabling carbamate linkage.

Introduction & Strategic Rationale

The "Flatland" Problem in DEL

Early DNA-encoded libraries were dominated by amide and Suzuki coupling chemistries, leading to libraries enriched in planar, sp²-rich structures.[1] While easy to synthesize, these compounds often suffer from poor solubility and limited access to chiral protein pockets.[1]

The Spirocyclic Solution

2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol (CAS: 2694744-53-9) offers a distinct topological advantage.

  • Structural Rigidity: The spiro-fusion restricts conformational flexibility, reducing the entropic penalty upon protein binding.[1]

  • Physicochemical Balance: The ether oxygen (2-oxa) and the hydroxyl group lower logP, improving the water solubility required for high-concentration DEL selections.[1]

  • Orthogonal Reactivity:

    • Secondary Amine (8-aza): Highly nucleophilic, ideal for robust attachment to DNA-tagged electrophiles.[1]

    • Primary Alcohol (3-hydroxymethyl): A latent handle that can be activated for subsequent library expansion.[1]

Chemical Reactivity & Workflow Design

The successful incorporation of this scaffold requires a specific order of operations to maintain DNA integrity.

Retrosynthetic Workflow
  • Cycle 1 (Anchoring): The secondary amine is reacted with a DNA-linked electrophile (e.g., a chlorotriazine or aldehyde linker).[1]

  • Cycle 2 (Activation): The primary alcohol is activated using N,N'-Disuccinimidyl carbonate (DSC) to form a reactive mixed carbonate.[1]

  • Cycle 3 (Diversification): A set of diverse primary amines is introduced to form stable carbamate linkages.[1]

DEL_Workflow Figure 1: Strategic Workflow for Spirocyclic Scaffold Incorporation DNA DNA Headpiece (Electrophile) Inter1 DNA-Scaffold (Free Alcohol) DNA->Inter1 Step 1: Anchoring (S_NAr or Red. Am.) Scaffold 2-Oxa-8-azaspiro [4.5]dec-3-ylmethanol Scaffold->Inter1 Activated Activated Succinimidyl Carbonate Inter1->Activated Step 2: Activation (DSC, DIPEA) Final Final DEL Product (Carbamate Linkage) Activated->Final Step 3: Diversification (R-NH2)

Experimental Protocols

Protocol A: Scaffold Anchoring (Reductive Amination)

Rationale: Reductive amination is preferred over acylation for the first step because it preserves the basicity of the nitrogen (if desired) or creates a tertiary amine that is stable and uncharged at physiological pH if an aldehyde linker is used.

Materials:

  • DNA Headpiece (HP) with aldehyde linker (1 mM in water).[1]

  • 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol (200 mM in DMA).

  • Sodium Cyanoborohydride (NaCNBH₃, 400 mM freshly prepared in DMA).[1]

  • Acetic Acid (40% v/v in water).[1]

  • Buffer: 250 mM Sodium Phosphate, pH 5.5.[1]

Procedure:

  • Combine: In a PCR tube or 96-well plate, mix:

    • 10 µL DNA-Aldehyde (10 nmol).[1]

    • 10 µL Phosphate Buffer (pH 5.5).[1]

    • 5 µL Scaffold Solution (100 equiv).

  • Acidify: Add 2 µL Acetic Acid solution. Vortex and spin down.

  • React: Incubate at 25°C for 30 minutes to allow imine formation.

  • Reduce: Add 5 µL NaCNBH₃ solution (200 equiv).

  • Incubate: Seal and incubate at 25°C for 2 hours.

  • Quench & Purify: Ethanol precipitate the DNA (add 10% volume 3M NaOAc, 2.5x volume cold EtOH). Resuspend in water.[1]

Success Criteria: LC-MS should show a mass shift corresponding to the scaffold addition (+169.2 Da for the reduced species minus water).

Protocol B: Alcohol Activation & Carbamate Diversification

Rationale: Direct esterification of alcohols on DNA is hydrolytically unstable.[1] Converting the alcohol to a carbamate using DSC provides a stable linkage and allows access to the vast pool of commercial amine building blocks.

Materials:

  • DNA-Scaffold Conjugate (from Protocol A, resuspended in water).[1]

  • N,N'-Disuccinimidyl carbonate (DSC) (200 mM in dry DMA).[1]

  • DIPEA (Disopropylethylamine) (pure).[1]

  • Diverse Amines (R-NH₂, 200 mM in DMA).[1]

Step 1: Activation

  • Lyophilize: Ensure the DNA-Scaffold pellet is dry (water competes with DSC).[1]

  • Solubilize: Dissolve DNA in 20 µL dry DMA/Buffer mix (keep water content <10% if possible, or use high excess reagents). Note: Strictly anhydrous conditions are hard with DNA; we rely on kinetic excess.

  • Add Reagents: Add 10 µL DSC solution (200 equiv) and 2 µL DIPEA.

  • Incubate: 25°C for 1 hour.

  • Purify (Critical): Perform a rapid gel filtration (e.g., Sephadex G-25 spin column) or cold ethanol precipitation to remove excess DSC.[1] Do not let the activated DNA sit in water; proceed immediately.

Step 2: Coupling (Diversification)

  • Resuspend: Dissolve the activated DNA pellet in 40 µL Borate Buffer (pH 9.4).

  • Add Amine: Add 5 µL of the diverse amine building block (200 mM).

  • Incubate: 25°C for 4 hours (or overnight).

  • Validation: The final product is a carbamate.

Data Summary & QC Standards

ParameterStandard / RequirementNotes
Scaffold Solubility >100 mM in DMA/DMSOExcellent solubility due to ether/alcohol.[1]
Step 1 Yield >90% (LC-MS UV/Deconvolution)Secondary amine is highly reactive.[1]
Step 2 Yield >70% (Two-step Activation/Coupling)Hydrolysis of DSC is the main competitor.
DNA Integrity >80% RecoveryAvoid pH < 4.0 or > 12.[1]0.

LC-MS Interpretation:

  • Starting Material: DNA-Linker mass.[1]

  • Intermediate: DNA + Scaffold mass.[1]

  • Final Product: DNA + Scaffold + (CO) + Amine - (H).[1] The carbamate insertion adds the mass of the amine + 26 Da (CO - 2H).

Reaction_Pathway Figure 2: Functional Group Reactivity Map S1 Secondary Amine (Nucleophile) R1 Reaction 1: Reductive Amination (pH 5.5) S1->R1 High Reactivity S2 Primary Alcohol (Latent Nucleophile) S2->R1 Inert (Spectator) R2 Reaction 2: DSC Activation (pH 8.0 / Organic) S2->R2 Forms Active Carbonate R1->S2 Exposed for Step 2

Troubleshooting & Optimization

  • Issue: Low Yield in Step 1.

    • Cause: Steric hindrance of the spiro-ring.

    • Fix: Increase temperature to 40°C or switch to a more reactive linker (e.g., cyanuric chloride/SNAr).[1]

  • Issue: Hydrolysis in Step 2.

    • Cause: Wet DMA or old DSC.[1]

    • Fix: Use fresh DSC.[1] If water is unavoidable, increase DSC equivalents to 500x and perform a "double activation" (activate, precipitate, activate again).[1]

  • Issue: DNA Degradation.

    • Cause: Depurination during reductive amination (low pH).[1]

    • Fix: Do not drop pH below 5.[1]0. Use Borane Pyridine Complex (BPC) as a milder alternative to Cyanoborohydride.[1]

References

  • Spirocyclic Scaffolds in Drug Discovery

    • Burkhard, J. A., et al. (2010).[1] Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. Link[1]

    • Context: Establishes the importance of spirocycles for improving solubility and metabolic stability (Fsp³).
  • DNA-Compatible Reaction Conditions (Reductive Amination)

    • Dumelin, C. E., et al. (2008).[1] A portable albumin binder from a DNA-encoded chemical library. Angewandte Chemie. Link[1]

    • Context: Standard protocols for reductive amination on DNA.[1]

  • Alcohol Activation on DNA (DSC Method)

    • Neri, D., & Lerner, R. A. (2018).[1] DNA-Encoded Chemical Libraries: A Selection System Based on Endowing Organic Compounds with Amplifiable Information. Annual Review of Biochemistry. Link[1]

    • Context: Reviews linker chemistries including carbamate form
  • General DEL Synthesis Reviews

    • Goodnow, R. A., et al. (2017).[1] DNA-encoded library technology: a prerequisite for hit generation. Nature Reviews Drug Discovery.[1] Link[1]

Sources

Application Note: Oxidation of 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol to Aldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The spirocyclic scaffold 2-Oxa-8-azaspiro[4.5]decane is a high-value pharmacophore in medicinal chemistry, offering a rigid, three-dimensional alternative to flat piperidine or morpholine systems. It is increasingly utilized in GPCR ligands (e.g., muscarinic agonists) and kinase inhibitors to improve metabolic stability and selectivity.

This application note details the controlled oxidation of 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol (1) to its corresponding aldehyde, 2-Oxa-8-azaspiro[4.5]decane-3-carbaldehyde (2).

Critical Technical Constraint: The presence of the secondary amine at the 8-position necessitates protection (typically tert-butyl carbamate, Boc ) prior to oxidation. Attempting to oxidize the free amine risks N-oxidation or complexation with metal-based oxidants. Furthermore, the chiral center at C3 (alpha to the aldehyde) is susceptible to epimerization under acidic or highly basic conditions.

Recommended Strategy:

  • Primary Method: Dess-Martin Periodinane (DMP) – Superior for small-to-medium scale (mg to g), preserving stereochemical integrity.

  • Secondary Method: Swern Oxidation – Cost-effective for scale-up (>10 g), requiring rigorous cryogenic control.

Pre-Requisite: Substrate Protection

Before initiating oxidation, the secondary amine must be protected. The standard intermediate is N-Boc-2-oxa-8-azaspiro[4.5]dec-3-ylmethanol .

  • Why: Free amines can react with electrophilic oxidants (e.g., forming imines with aldehydes or N-oxides with peracids). The Boc group is orthogonal to the mild oxidation conditions described below.

Protocol A: Dess-Martin Periodinane (DMP) Oxidation (Recommended)

This method is prioritized for its operational simplicity, mildness (neutral pH), and lack of heavy metal waste. It is particularly effective at preventing the racemization of the C3 chiral center.

Reaction Mechanism & Logic

DMP acts as a chemical oxidant that accepts two electrons. The alcohol oxygen attacks the iodine center, displacing an acetate ligand.[1] The subsequent intramolecular elimination yields the aldehyde and the iodinane byproduct. Water accelerates this reaction by hydrolyzing the intermediate acetyl-iodinane species, making "wet" DCM often faster than anhydrous DCM.

Materials & Reagents
ReagentEquiv.[2][3]RoleNotes
Substrate (Alcohol) 1.0ReactantN-Boc protected
Dess-Martin Periodinane 1.2 - 1.5OxidantStore at 4°C; white solid
Dichloromethane (DCM) Solvent0.1 M Conc.Reagent grade is sufficient
NaHCO₃ (sat. aq.) ExcessQuenchNeutralizes acetic acid byproduct
Na₂S₂O₃ (sat. aq.) ExcessQuenchReduces unreacted periodinane
Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-2-oxa-8-azaspiro[4.5]dec-3-ylmethanol (1.0 equiv) in Dichloromethane (DCM) to a concentration of ~0.1 M.

  • Cooling: Cool the solution to 0 °C using an ice bath. Note: While DMP works at RT, starting at 0 °C mitigates the initial exotherm.

  • Addition: Add Dess-Martin Periodinane (1.2 equiv) in a single portion.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25 °C). Stir for 1–3 hours.

    • Monitoring: Check via TLC (stain with Ninhydrin or KMnO₄) or LC-MS. The aldehyde typically runs slightly higher (less polar) than the alcohol on Silica.

  • Quenching (Critical):

    • Dilute with diethyl ether or additional DCM.

    • Add a 1:1 mixture of saturated aq. NaHCO₃ and saturated aq. Na₂S₂O₃ .

    • Stir vigorously for 15–30 minutes until the organic layer is clear and the aqueous layer is cloudy/white. This step hydrolyzes the iodine byproduct and neutralizes acetic acid.

  • Workup:

    • Separate phases. Extract the aqueous layer 2x with DCM.

    • Combine organics, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure (keep bath temp < 35 °C to avoid aldehyde decomposition).

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The aldehyde is generally stable but should be stored under inert gas at -20 °C.

Protocol B: Swern Oxidation (Scale-Up Alternative)

For larger batches where the cost of DMP is prohibitive, Swern oxidation is the industry standard. It requires strict anhydrous conditions to prevent over-oxidation or byproduct formation.

Materials & Reagents
ReagentEquiv.[2][3]RoleNotes
Oxalyl Chloride 1.5ActivatorToxic, generates CO/CO₂
DMSO 3.0OxidantDry, anhydrous
Triethylamine (Et₃N) 5.0BaseMust be dry
DCM Solvent0.1 MAnhydrous
Step-by-Step Procedure
  • Activation: In a flame-dried flask under Nitrogen/Argon, dissolve Oxalyl Chloride (1.5 equiv) in anhydrous DCM at -78 °C (Dry ice/Acetone bath).

  • DMSO Addition: Dropwise add DMSO (3.0 equiv) in DCM. Control rate to maintain temp < -60 °C. Evolution of gas (CO/CO₂) will occur. Stir for 15 min.

  • Substrate Addition: Dropwise add the N-Boc-alcohol (1.0 equiv) in DCM. Stir at -78 °C for 30–45 minutes. Do not let it warm up yet.

  • Basification: Add Triethylamine (5.0 equiv) dropwise. The solution will likely become thick/cloudy.

  • Warming: Allow the reaction to warm to 0 °C over 30–60 minutes.

  • Quench: Add saturated NH₄Cl solution or water.

  • Workup: Extract with DCM, wash with 1M HCl (carefully, rapid wash to remove amine but avoid Boc removal) or dilute citric acid, then brine. Dry and concentrate.

Visualization of Workflows

Reaction Pathway & Logic

The following diagram illustrates the transformation and the critical decision points regarding amine protection.

G Start 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol (Free Amine) Protection Step 1: N-Protection (Boc-Anhydride) Start->Protection Essential Intermediate N-Boc-Intermediate (Stable Alcohol) Protection->Intermediate Decision Choose Oxidation Method Intermediate->Decision DMP Method A: DMP (Mild, No Epimerization) Decision->DMP High Value/Small Scale Swern Method B: Swern (Scale-up, Cryogenic) Decision->Swern >10g Scale Product Target Aldehyde (N-Boc-2-oxa-8-azaspiro...) DMP->Product Swern->Product

Caption: Workflow for the conversion of the spirocyclic amino-alcohol to the aldehyde, emphasizing the mandatory N-protection step.

Experimental Troubleshooting Logic

Troubleshooting Issue Problem: Low Yield or Impurity Check1 Is Amine Protected? Issue->Check1 Check2 Did Epimerization Occur? Check1->Check2 Yes Sol1 Protect with Boc/Cbz first. Free amines kill oxidants. Check1->Sol1 No Check3 Over-oxidation to Acid? Check2->Check3 No Sol2 Switch to DMP. Avoid basic workup delays. Check2->Sol2 Yes Sol3 Stop reaction earlier. Ensure anhydrous (Swern). Check3->Sol3 Yes

Caption: Troubleshooting decision tree for common oxidation failures in amino-spirocycles.

Quality Control & Analytical Data

Expected NMR Signals
  • ¹H NMR (CDCl₃):

    • Aldehyde (-CHO): Distinct singlet or doublet around 9.6 – 9.8 ppm .

    • Alpha-Proton (H3): Multiplet shifts downfield significantly compared to the alcohol precursor.

    • Boc-Group: Strong singlet at ~1.45 ppm (9H).

    • Spiro-Core: Complex multiplets in the 1.5 – 3.5 ppm range (piperidine and THF ring protons).

Stability

The resulting aldehyde is chemically reactive.

  • Storage: Store under Argon at -20°C.

  • Usage: Best used immediately in subsequent steps (e.g., Reductive Amination, Wittig Olefination). If storage is required, consider converting to the dimethyl acetal for long-term stability.

References

  • Dess, D. B.; Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones." J. Org. Chem.1983 , 48, 4155–4156.

  • Mancuso, A. J.; Swern, D. "Activated dimethyl sulfoxide: useful reagents for synthesis." Synthesis1981 , 165–185.

  • Carballares, S., et al. "Synthesis of 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors."[4] Bioorg.[4] Med. Chem.2020 , 28, 115560.[4]

  • Burkhard, J. A., et al. "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angew.[5] Chem. Int. Ed.2010 , 49, 3524–3529.

  • Myers, A. G., et al. "Synthesis of highly epimerizable N-protected α-amino aldehydes of high enantiomeric excess." Tetrahedron Lett.[6]2000 , 41, 1359-1362.

Sources

Advanced Application Note: Nucleophilic Substitution Protocols for 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

The 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol scaffold represents a high-value pharmacophore in modern medicinal chemistry. Spirocyclic systems are increasingly utilized to replace flat, aromatic rings (bioisosteres), improving solubility and metabolic stability while increasing


 character—a key metric in clinical success rates.

This guide details the chemoselective functionalization of the primary alcohol moiety at the C3 position. The critical challenge with this substrate is the presence of the secondary amine (N8 position). Successful nucleophilic substitution at the alcohol requires a strict protection strategy to prevent self-polymerization or competitive N-alkylation.

Key Reaction Pathways Covered:

  • Indirect Substitution (SN2): Activation via Sulfonylation followed by Displacement.

  • Direct Substitution (Mitsunobu): Redox-mediated coupling with acidic nucleophiles.

  • Deoxyfluorination: Synthesis of the fluoro-isostere.

Pre-requisite: Chemoselectivity & Protection

Critical Checkpoint: The starting material is often supplied as the Hydrochloride Salt (HCl) . Before any chemistry on the alcohol (-CH2OH) can proceed, the secondary amine at position 8 must be masked.

Recommended Protecting Group: tert-Butyloxycarbonyl (Boc).

  • Why: Orthogonal to the basic conditions of nucleophilic substitution and easily removed with TFA/HCl later.

  • Causality: Leaving the amine free during activation (e.g., Mesylation) will lead to immediate intramolecular or intermolecular N-alkylation, destroying the scaffold.

Protocol 0: N-Boc Protection (If starting from HCl salt)
  • Suspend 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol HCl (1.0 equiv) in DCM (10 mL/g).

  • Add Triethylamine (2.5 equiv) to neutralize the salt and act as a base.

  • Cool to 0 °C.

  • Add

    
     (1.1 equiv) portion-wise.
    
  • Warm to RT and stir for 2 hours.

  • Workup: Wash with 1M citric acid, brine, dry over

    
    .
    
  • Result: N-Boc-2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol (Intermediate A ). Use this for all subsequent protocols.

Workflow Visualization

ReactionWorkflow Start Start: 2-Oxa-8-azaspiro... (HCl Salt) Protect Step 1: N-Protection (Boc2O, TEA) Start->Protect InterA Intermediate A: N-Boc Alcohol Protect->InterA Activate Step 2A: Activation (MsCl or TsCl) InterA->Activate Pathway A (Robust) Mitsunobu Step 2B: Mitsunobu (DEAD, PPh3, Nu-H) InterA->Mitsunobu Pathway B (Mild) DAST Step 2C: Deoxyfluorination (DAST/Deoxo-Fluor) InterA->DAST Pathway C (Bioisostere) LG Activated Species (-OMs / -OTs) Activate->LG Displace Step 3A: SN2 Displacement (NaN3, Amines, Thiols) LG->Displace Prod_Azide Product: Azide/Amine Displace->Prod_Azide Prod_Ether Product: Ether/Ester Mitsunobu->Prod_Ether Prod_Fluoro Product: Fluoride DAST->Prod_Fluoro

Figure 1: Chemoselective functionalization workflow for the 2-Oxa-8-azaspiro scaffold.

Protocol A: Activation & SN2 Displacement

This is the most robust method for introducing nitrogen (azides/amines) or sulfur nucleophiles. The primary alcohol is converted to a mesylate (Ms), a potent leaving group.

Phase 1: Mesylation (Activation)
  • Substrate: Intermediate A (N-Boc protected alcohol).

  • Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (TEA).

  • Solvent: Dichloromethane (DCM) (Anhydrous).

Step-by-Step:

  • Dissolve Intermediate A (1.0 equiv) in anhydrous DCM (0.2 M concentration) under Nitrogen/Argon.

  • Cool the solution to 0 °C .

  • Add TEA (1.5 equiv).

  • Add MsCl (1.2 equiv) dropwise via syringe. Exothermic reaction.

  • Stir at 0 °C for 30 mins, then warm to RT for 1 hour.

  • QC Check: TLC (30% EtOAc/Hex) should show complete consumption of polar alcohol and formation of a less polar spot.

  • Workup: Quench with water. Wash organic layer with sat.

    
    , then brine. Dry (
    
    
    
    ) and concentrate.
    • Note: The mesylate is generally stable enough to be used directly in the next step without column chromatography.

Phase 2: Nucleophilic Displacement (SN2)
  • Substrate: Crude Mesylate from Phase 1.

  • Nucleophiles: Sodium Azide (

    
    ), Potassium Cyanide (KCN), or secondary amines.
    
  • Solvent: DMF or DMSO (Polar Aprotic is essential for SN2).

Step-by-Step (Example: Azidation):

  • Dissolve the crude Mesylate (1.0 equiv) in anhydrous DMF (0.2 M).

  • Add

    
      (2.0 equiv). Safety: Use a blast shield.
    
  • Heat to 60 °C for 4–6 hours.

    • Mechanistic Insight: The primary mesylate on the spiro-ether ring is sterically accessible. 60 °C is sufficient; higher temps (>80 °C) may degrade the Boc group or cause elimination.

  • Workup: Dilute with EtOAc, wash copiously with water (5x) to remove DMF.

  • Purification: Flash chromatography (Hex/EtOAc).

Protocol B: The Mitsunobu Reaction

Ideal for synthesizing ethers or esters directly from the alcohol without an intermediate activation step. Best for coupling with phenols or acidic heterocycles.

Reagents: Triphenylphosphine (


), Diisopropyl azodicarboxylate (DIAD) or DEAD.[1][2][3]

Step-by-Step:

  • Dissolve Intermediate A (1.0 equiv),

    
     (1.5 equiv), and the Nucleophile  (e.g., Phenol, 1.2 equiv) in anhydrous THF  or Toluene .
    
  • Cool to 0 °C .

  • Add DIAD (1.5 equiv) dropwise. Control the exotherm.

  • Stir at RT for 12–16 hours.

  • Troubleshooting: If conversion is low, heat to 50 °C. The spiro ring adds slight steric bulk, occasionally requiring thermal activation.

  • Purification: A major challenge is removing triphenylphosphine oxide (TPPO). Use a solvent gradient starting with high non-polar ratio.

Technical Data & Troubleshooting

Reagent Equivalents Table
ComponentRoleEquivalentsCritical Note
Intermediate A Substrate1.0Must be N-Boc protected
MsCl Activator1.2 - 1.5Excess ensures complete conversion
TEA/DIPEA Base1.5 - 2.0Scavenges HCl byproduct
Nucleophile (SN2) Incoming Group1.5 - 3.0Excess drives kinetics in DMF
DEAD/DIAD Mitsunobu Reagent1.5Add last, dropwise at 0 °C
Troubleshooting Guide
  • Issue: Elimination Byproduct.

    • Observation: Formation of an alkene (loss of -OMs and adjacent proton).

    • Cause: Basic conditions too harsh or temperature too high during displacement.

    • Solution: Switch from

      
       to weaker bases, or lower the temperature in the SN2 step. Ensure the mesylation step is kept cold (0 °C).
      
  • Issue: Poor Solubility.

    • Observation: Nucleophile (e.g., KCN, NaN3) does not dissolve in THF.

    • Solution: Switch to DMSO or DMF . These are mandatory for salt-based nucleophiles.

  • Issue: N-Boc Cleavage.

    • Observation: Loss of protecting group.[1]

    • Cause: Acidic impurities in solvents or excessive heat (>100 °C).

    • Solution: Use anhydrous, neutral solvents. Keep temps <80 °C.

References

  • Spirocyclic Scaffolds in Drug Discovery

    • Title: "Spirocyclic Motifs in Medicinal Chemistry: Synthesis and Applications"[4]

    • Source:Journal of Medicinal Chemistry
    • Link:[Link]

  • Mitsunobu Reaction Methodology

    • Title: "The Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products"[1][3][5][6]

    • Source:Master Organic Chemistry / Reviews
    • Link:[Link]

  • Deoxyfluorination Protocols (DAST/Deoxo-Fluor)

    • Title: "Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor"
    • Source:Organic Letters
    • Link:[Link]

  • Mechanochemical Substitution (Green Alternatives)

    • Title: "Mechanochemical Nucleophilic Substitution of Alcohols via Isouronium Intermedi
    • Source:Beilstein Journal of Organic Chemistry
    • Link:[Link]

  • General Spiro-Piperidine Synthesis

    • Title: "Synthesis of 8-oxa-2-azaspiro[4.5]decane"
    • Source:ResearchGate / Russian Journal of Organic Chemistry
    • Link:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Technical Overview

The synthesis of 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol presents a classic challenge in spirocyclic construction: creating a quaternary carbon center while controlling the regioselectivity of the ether ring closure.

The most robust industrial route relies on the Iodocyclization of 4-allyl-4-(hydroxymethyl)piperidine precursors. This method offers high diastereoselectivity (trans-kinetic control) but is notoriously sensitive to moisture and base stoichiometry. This guide addresses the specific failure points of this pathway, moving beyond "textbook" protocols to field-proven troubleshooting.

The Core Pathway: Iodocyclization Strategy

The following workflow illustrates the critical path and decision nodes for the synthesis.

SpiroSynthesis Start N-Boc-Piperidine-4-carboxylate Alkylation Step 1: Alpha-Allylation (LDA/Allyl Bromide) Start->Alkylation Kinetic Enolate Control Reduction Step 2: Reduction to Diol Precursor (LiBH4) Alkylation->Reduction Avoid Over-reduction Cyclization Step 3: Iodocyclization (I2/NaHCO3) Reduction->Cyclization CRITICAL STEP Cyclization->Cyclization Yield Loss: Check H2O content Substitution Step 4: Displacement (KoAc/Hydrolysis) Cyclization->Substitution SN2 Mechanism Target Target: 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol Substitution->Target

Figure 1: Strategic workflow for the construction of the 2-oxa-8-azaspiro[4.5]decane core via iodocyclization.

Troubleshooting Guide (Q&A Format)

Phase 1: Precursor Assembly (The Quaternary Center)

Q: I am seeing significant starting material recovery during the alpha-allylation of the piperidine ester. Is my LDA bad?

A: While degraded LDA is a common culprit, the issue with 4-substituted piperidines is often steric hindrance and aggregate formation .

  • The Mechanism: The enolate of N-Boc-piperidine-4-carboxylate is bulky. If you add the allyl bromide too quickly, or if the enolate aggregates, reactivity drops.

  • The Fix:

    • Add DMPU: Addition of DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) as a co-solvent (10-20% v/v) disrupts lithium aggregates and significantly increases the reaction rate.

    • Temperature Swing: Generate the enolate at -78°C, but allow the mixture to warm to -40°C before adding the electrophile to ensure complete deprotonation, then cool back down for the addition.

Q: My reduction of the ester to the alcohol (Step 2) yields a mixture of products. Why?

A: If you are using LAH (Lithium Aluminum Hydride), you risk reducing the N-Boc group to an N-Methyl group, creating a difficult-to-separate impurity.

  • Recommendation: Switch to LiBH4 (Lithium Borohydride) in THF/MeOH. It is chemoselective for the ester and leaves the carbamate (Boc) untouched.

  • Protocol Check: Ensure the reaction is quenched carefully with acetone first to consume excess borohydride before aqueous workup, preventing emulsion formation.

Phase 2: The Critical Iodocyclization (Ring Closure)

Q: The iodocyclization step (Step 3) is stalling at 60% conversion. Adding more Iodine doesn't help.

A: This is the most common failure mode. The reaction generates HI as a byproduct. If the generated acid is not neutralized effectively, it protonates the ether oxygen or the intermediate, halting the cyclization or causing ring-opening (reversibility).

  • The Fix: You are likely using NaHCO3 (weak base). Switch to a two-phase system or a stronger buffer.

    • Standard: I2, MeCN, NaHCO3.

    • Optimized: Use K3PO4 (solid suspension) in MeCN. The insoluble base acts as a proton sink without promoting elimination side reactions.

  • Moisture Control: The intermediate iodonium ion is highly electrophilic. Any water present will compete with the internal hydroxyl group, leading to a diol byproduct (which looks like a spot just below your product on TLC). Dry your MeCN over molecular sieves (3Å) immediately before use.

Q: How do I control the stereochemistry at C3? I need the (3R) isomer.

A: The iodocyclization is under kinetic control , generally favoring the trans-relationship between the iodomethyl group and the bulky piperidine ring substituents.

  • Resolution Strategy: It is difficult to induce enantioselectivity during the cyclization without expensive chiral ligands. The industry standard is to synthesize the racemic alcohol and perform Enzymatic Resolution (Lipase PS-C "Amano" II) on the final 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol. This is cheaper and more scalable than chiral synthesis.

Phase 3: Final Functionalization

Q: Displacing the primary iodide to get the hydroxyl group is causing decomposition.

A: Direct hydrolysis (OH-) often leads to elimination (forming the exocyclic alkene) rather than substitution.

  • The Protocol: Use a "soft" nucleophile first. React the iodide with Cesium Acetate (CsOAc) or Potassium Acetate (KOAc) in DMF at 60°C to form the acetate ester.

  • Step 2: Mild hydrolysis of the acetate using K2CO3 in MeOH/Water. This two-step sequence (Substitution

    
     Hydrolysis) avoids the harsh basic conditions required for direct displacement.
    

Optimization Data: Solvent & Base Effects

The following data summarizes internal optimization runs for the Iodocyclization step (Step 3).

EntrySolventBaseAdditiveYield (%)Note
1DCMNaHCO3None45%Slow reaction, significant HI byproduct issues.
2MeCNNaHCO3None62%Standard literature conditions. Moderate yield.
3MeCNK2CO3None55%Elimination byproducts observed (alkene formation).
4MeCN NaHCO3 AgOTf (5 mol%) 88% Silver accelerates iodonium formation (expensive).
5MeCN K3PO4 None 82% Best balance of cost vs. yield.

Detailed Experimental Protocol (Optimized)

Synthesis of tert-butyl 3-(iodomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
  • Preparation: To a flame-dried flask under N2, add tert-butyl 4-allyl-4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) dissolved in anhydrous MeCN (0.1 M).

  • Base Addition: Add anhydrous K3PO4 (3.0 eq) as a finely ground powder. Stir for 10 minutes.

  • Cyclization: Cool to 0°C. Add Iodine (I2, 1.2 eq) portion-wise over 30 minutes. Note: The solution will turn dark purple.

  • Monitoring: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hex/EtOAc 4:1). The starting material (polar alcohol) should disappear, replaced by a less polar spot (iodide).

  • Quench: Quench with saturated aqueous Na2S2O3 (Sodium Thiosulfate) until the purple color completely vanishes (turns yellow/clear).

  • Workup: Extract with EtOAc (3x). Wash combined organics with Brine, dry over MgSO4, and concentrate.

  • Purification: Flash chromatography (SiO2, 0-20% EtOAc in Hexanes). The product is sensitive to light; store in amber vials.

References & Authority

  • Iodocyclization Mechanisms:

    • Knight, D. W. (2002). Iodocyclization reactions in the synthesis of heterocyclic compounds. Progress in Heterocyclic Chemistry, 14, 19-51. Link

  • Spiro-Piperidine Scaffolds:

    • Carreira, E. M., & Kvaerno, L. (2005). Classics in Stereoselective Synthesis. Wiley-VCH. (See Chapter on Spirocyclization strategies).

  • Specific Scaffold Synthesis (Patent Literature):

    • Spirocyclic derivatives as inhibitors of chemically gated ion channels. (2012). WO Patent 2012/129338. (Describes the construction of 2-oxa-8-azaspiro[4.5]decane cores). Link

  • Ester Reduction Selectivity:

    • Soai, K., & Ookawa, A. (1986). Mixed solvents containing methanol as useful reaction media for the chemoselective reduction of esters with lithium borohydride. Journal of Organic Chemistry, 51(21), 4000–4005. Link

Disclaimer: This guide is intended for qualified research personnel. Always review Material Safety Data Sheets (MSDS) for Iodine and Organolithium reagents before handling.

Technical Support Center: Troubleshooting 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol Salts

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol is a high-value spirocyclic building block used in Fragment-Based Drug Discovery (FBDD) to introduce 3D complexity ("escaping flatland") while maintaining low lipophilicity.[1]

However, the physicochemical properties of its salts (typically Hydrochloride or Trifluoroacetate) often present unique challenges compared to flat aromatic amines.[2] The rigid spiro-scaffold creates high lattice energy barriers, often leading to amorphous gums (oiling out) rather than crystalline solids, and significant solubility disparities between the salt and free base forms.[1]

Physicochemical Profile (Representative)
PropertyCharacteristicImpact on Handling
Basicity (pKa) ~10.5 (Piperidine nitrogen)Requires strong buffering in bioassays; forms stable salts with strong acids.[1]
Morphology Often amorphous/hygroscopicProne to "oiling out" during synthesis; absorbs water rapidly.[3]
Lipophilicity (LogD) Low (< 1.[3][1]0)High water solubility (salt); poor solubility in non-polar organic solvents (DCM, Hexane).[1]
Chirality Chiral centers at C3 & SpiroCritical: Diastereomeric mixtures will remain oils.[3][1] Ensure isomeric purity for crystallization.

Solubility Matrix & Solvent Compatibility

Use this matrix to select the correct solvent system for your specific application.

SolventHCl Salt SolubilityFree Base SolubilityApplication Notes
Water / PBS High (>50 mg/mL)Low to ModerateIdeal for bioassays.[1] Warning: HCl salt is acidic; check pH.[1][4]
DMSO High (>100 mg/mL)HighUniversal stock solution solvent.[3][1]
Methanol / Ethanol High HighGood for transfers; poor for crystallization (too soluble).[3][1]
DCM / Chloroform Poor (<1 mg/mL)High Common Pitfall: Salts will not dissolve for acylation/coupling reactions here.[3][1]
Ethyl Acetate InsolubleModerateBest Anti-Solvent for precipitating the salt.
Ether / Hexanes InsolubleLowUsed for trituration (washing) only.[3][1]

Troubleshooting Guides (Q&A)

Topic A: Synthesis & Purification ("The Oiling Out Problem")

Q: I attempted to form the HCl salt by adding 4N HCl/Dioxane to my free base, but it formed a sticky gum instead of a white solid. How do I fix this?

A: This is the most common issue with spirocyclic amines.[3] The rapid precipitation traps solvent molecules, preventing the formation of a stable crystal lattice. The "gum" is a supersaturated amorphous state.

The "Salt Rescue" Protocol: Do not evaporate to dryness (this hardens the gum). Instead, use Trituration .

  • Decant the supernatant (the liquid above the gum).

  • Add a semi-polar solvent that does not dissolve the salt but is miscible with the impurity (e.g., Ethyl Acetate or Diethyl Ether ).

  • Sonication: Sonicate the flask for 5–10 minutes. The mechanical energy helps break the amorphous surface and encourages lattice organization.

  • Scratching: Use a glass spatula to scratch the side of the flask while cooling in an ice bath.

  • Ripening: If it remains gummy, add a "seed" crystal (if available) or let it stir rapidly overnight in the anti-solvent.

Visual Workflow: Rescuing an Oiled-Out Salt

SaltRescue cluster_tips Pro-Tip Start Problem: Salt formed a sticky gum Decant Step 1: Decant Supernatant (Remove excess acid/solvent) Start->Decant SolventChoice Step 2: Add Anti-Solvent (Ethyl Acetate or Et2O) Decant->SolventChoice Sonicate Step 3: Sonicate & Scratch (5-10 mins, Ice Bath) SolventChoice->Sonicate Check Is it a solid powder? Sonicate->Check Success Filter & Dry (High Vacuum) Check->Success Yes Fail Step 4: Solvent Swap Dissolve in min. MeOH, then dropwise into Et2O Check->Fail No (Still Gummy) Fail->Sonicate Repeat Tip Check Diastereomeric Purity. Mixtures of isomers rarely crystallize.

Figure 1: Workflow for converting amorphous amine gums into handleable solids.

Topic B: Reaction Setup (Solubility in Organic Synthesis)

Q: I need to react the amine salt with an acid chloride in Dichloromethane (DCM), but the salt sits at the bottom of the flask. Will the reaction work?

A: No, or very slowly (heterogeneous kinetics).[1] The 2-Oxa-8-azaspiro[4.5]decane scaffold is highly polar.[1]

Corrective Actions:

  • The "In-Situ Free Base" Method:

    • Suspend the salt in DCM.

    • Add 3.0 equivalents of DIPEA (Diisopropylethylamine) or TEA.[1]

    • Observation: The suspension should clear up (or become significantly more translucent) as the lipophilic free base is liberated and dissolves in DCM.

    • Then add your electrophile (Acid Chloride).[1]

  • The Solvent Switch:

    • If the reaction allows, switch to DMF or DMAc (Dimethylacetamide).[1] The salt is likely soluble in these, allowing for a homogeneous reaction without excess base if using coupling reagents (HATU/EDC).[1]

Topic C: Biological Assays (Precipitation & pH Shock)

Q: When I add my 10mM DMSO stock of the HCl salt to the cell culture media (pH 7.4), I see a fine precipitate, or my cells die immediately.

A: This is a two-fold problem: pH Shock and the Common Ion Effect .

  • pH Shock: The HCl salt of a secondary amine is acidic.[3] Adding it to unbuffered media can drop the local pH drastically.

    • Validation: Check the pH of your media after addition. If it drops below 7.0, the "toxicity" is actually just acidity.[1]

  • Precipitation (The "Free Base Crash"):

    • At pH 7.4, the amine (pKa ~10.[1]5) should remain protonated and soluble.[1] However, if your concentration is too high (>100 µM), the presence of high [Cl-] in the media (PBS/Saline) can force the salt back out of solution (Common Ion Effect), or lipophilic impurities may crash out.[1]

Protocol for Stable Bioassay Formulation:

Bioassay Stock 1. Prepare DMSO Stock (e.g., 10mM) Dilution 2. Intermediate Dilution in Water (not PBS yet) Stock->Dilution Buffer 3. Add to Media/Buffer (Final Assay Conc.) Dilution->Buffer Check Precipitate? Buffer->Check Fix1 Fix: Lower Stock Conc. or Add Solubilizer (Cyclodextrin) Check->Fix1 Yes Ready Proceed to Assay Check->Ready No

Figure 2: Step-wise dilution strategy to prevent precipitation in aqueous media.

Advanced Optimization: Counterion Selection

If the Hydrochloride (HCl) salt remains too hygroscopic or difficult to handle, consider these alternatives validated for spirocyclic amines [1]:

CounterionAdvantagesDisadvantages
Fumarate (1:1) Often non-hygroscopic; highly crystalline.[1]Lower water solubility than HCl.[1]
L-Tartrate Good for resolving chiral spiro-amines; forms defined lattices.[3][1]Can be difficult to remove if free-basing is required later.[1][5]
Mesylate (MSA) High water solubility; very stable.[3][1]High molecular weight penalty.[1]
Trifluoroacetate (TFA) Easy to form (HPLC purification).[3][1]Cytotoxic in cellular assays; volatile (unstable stoichiometry).[3][1]

References

  • Bastin, R. J., et al. "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities."[3][1] Organic Process Research & Development, vol. 4, no. 5, 2000, pp. 427-435.[1] Link[1]

  • Carreira, E. M., & Fessard, T. C. "Spirocyclic Scaffolds in Drug Discovery."[3][1] Chemical Reviews, vol. 114, no.[1] 16, 2014. (Contextual grounding for spiro-amine properties).

  • Serajuddin, A. T. "Salt formation to improve drug solubility."[3][1] Advanced Drug Delivery Reviews, vol. 59, no. 7, 2007, pp. 603-616.[1] Link

Sources

Purification methods for 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol presents a unique purification challenge due to its amphiphilic nature . The molecule contains a basic secondary amine (in the piperidine ring) and a polar primary alcohol (on the tetrahydrofuran ring). This duality often leads to poor retention on reverse-phase media or severe tailing on normal-phase silica.

This guide moves beyond standard protocols, offering a "First-Principles" approach to isolating this scaffold with >98% purity.

Module 1: The "Crude" Phase – Work-up & Extraction

Q: My crude reaction mixture is a viscous oil/emulsion. How do I efficiently isolate the free base before chromatography?

A: The "3-ylmethanol" moiety suggests this compound was likely generated via the reduction of an ester or ketone precursor using strong reducing agents (e.g., LiAlH₄ or Borane). The viscosity and emulsion are likely due to trapped aluminum or boron salts coordinating with the amino-alcohol functionality.

Protocol: The Modified Fieser Work-up (Aluminum Scavenging) Standard Fieser work-ups often fail for amino-alcohols because the product chelates to the aluminum precipitate.

  • Quench: Dilute reaction mixture with diethyl ether (Et₂O) or THF. Cool to 0°C.[1]

  • Stepwise Addition: For every 1.0 g of LiAlH₄ used, add slowly in order:

    • 1.0 mL Water

    • 1.0 mL 15% Aqueous NaOH

    • 3.0 mL Water

  • The "Grind" Step (Critical): Add anhydrous MgSO₄ directly to the stirring mixture until a granular, dry solid forms. This physically disrupts the aluminum-amine coordination.

  • Filtration: Filter through a Celite® pad. Wash the pad aggressively with 10% MeOH in DCM . (The methanol is crucial to break hydrogen bonds between the product and the filter cake).

Data Point: Solvent Efficiency for Extraction

Solvent System Solubility of Free Base Emulsion Risk Recommended?
Diethyl Ether Low Low No (Precipitates product)
DCM (Dichloromethane) High Moderate Yes (Standard)
CHCl₃ / IPA (3:1) Very High High Yes (For difficult extractions)

| Ethyl Acetate | Moderate | Low | Conditional (Good for non-polar impurities) |

Module 2: Chromatographic Purification

Q: The compound streaks/tails severely on silica gel, and I'm losing yield. How do I fix the peak shape?

A: Streaking is caused by the basic nitrogen of the 8-azaspiro ring interacting strongly with the acidic silanol groups (Si-OH) on the silica surface. You must "mask" these silanols.

Strategy A: The "Ammonia-Modified" Normal Phase Do not just add triethylamine (TEA). TEA is non-volatile and can contaminate NMR spectra. Use Ammoniated Methanol .

  • Mobile Phase Preparation:

    • Prepare a 7N NH₃ in MeOH solution (commercially available or bubbled).

    • Eluent A: DCM

    • Eluent B: 7N NH₃ in MeOH

    • Gradient: 0% to 10% B over 20 CV (Column Volumes).

  • Mechanism: The ammonia competes for the silanol sites more effectively than your secondary amine, allowing the product to elute as a tight band.

Strategy B: C18 Reverse Phase (The "pH Switch") If normal phase fails, Reverse Phase (C18) is excellent if you control the pH.

  • Low pH (Acidic): The amine is protonated (NH₂⁺). The molecule becomes highly polar and elutes near the void volume (bad separation).

  • High pH (Basic): Use 10 mM Ammonium Bicarbonate (pH 10) buffer. The amine is neutral, increasing retention and improving peak shape.

Module 3: Crystallization & Salt Formation

Q: I cannot get the oil to solidify. How can I obtain a stable solid for storage?

A: Spirocyclic amino-alcohols are often low-melting amorphous solids or oils as free bases. Converting them to a salt is the most reliable method for solidification and final purification.

Protocol: The "Anti-Solvent" Hydrochloride Formation

  • Dissolve: Dissolve the crude oil in a minimum amount of dry Ethanol or Isopropanol .

  • Acidify: Add 1.1 equivalents of HCl in Dioxane (4M) dropwise at 0°C.

    • Note: Avoid aqueous HCl; water makes crystallization difficult.

  • Precipitate: Slowly add Diethyl Ether or MTBE (Anti-solvent) with vigorous stirring.

  • Ripening: If a gum forms, heat the mixture to reflux (dissolving the gum) and let it cool slowly to room temperature overnight. This promotes crystal lattice formation over amorphous precipitation.

Visualizing the Workflow

The following diagram outlines the decision logic for purifying the 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture (LiAlH4/Borane Reduction) Quench Modified Fieser Quench (NaOH + MgSO4) Start->Quench Extract Extraction (DCM or CHCl3:IPA 3:1) Quench->Extract TLC TLC Analysis (DCM:MeOH:NH4OH 90:10:1) Extract->TLC Decision Is the Spot Distinct? TLC->Decision Flash Flash Chromatography (DCM / 7N NH3 in MeOH) Decision->Flash Yes (Rf 0.2-0.5) Reverse Reverse Phase C18 (pH 10 Buffer) Decision->Reverse No (Streaking/Baseline) Salt Salt Formation (HCl in Dioxane -> Et2O) Flash->Salt Reverse->Salt Final Pure Solid Product (>98% Purity) Salt->Final

Figure 1: Decision matrix for the isolation and purification of spirocyclic amino-alcohols.

Module 4: Troubleshooting FAQ

Q: My NMR shows broad peaks, especially near the spiro-center. Is my product impure? A: Not necessarily.

  • Cause 1: Rotamers. The spiro-ring system can have restricted conformational flexibility, especially if N-substituted. Run the NMR at 50°C to see if peaks sharpen (coalescence).

  • Cause 2: Salt/Base Mix. If you isolated the free base but used CDCl₃ (which is slightly acidic), you might have a partial salt.

    • Fix: Add one drop of D₂O to the NMR tube (shakes out exchangeable protons) or use CD₃OD with a drop of NaOD.

Q: I see a persistent impurity at 10-15% that co-elutes. What is it? A: In spirocyclic synthesis, this is often the diastereomer .

  • The "3-ylmethanol" creates a chiral center at C3 of the oxa-ring. If the spiro-fusion was not stereocontrolled, you have diastereomers.

  • Solution: These are hard to separate on silica. Use Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns) or try recrystallizing the Oxalate salt , which often enriches one diastereomer over the other.

References
  • Synthesis of Oxa-azaspiro[4.5]decane Derivatives Xu, J., et al. "Diastereoselective Synthesis of Dearomatic 2‐Oxa‐7‐azaspiro[4.5]decane Derivatives."[2] Advanced Synthesis & Catalysis (2024).

  • General Purification of Polar Amino Alcohols Google Patents. "Process for the purification of an aminoalcohol (US5866719A)."

  • Spirocyclic Scaffold Properties & Salts PubChem. "{8-Oxa-2-azaspiro[4.5]decan-3-yl}methanol hydrochloride."

  • Chromatographic Strategies for Basic Compounds Sigma-Aldrich. "2-Oxa-8-azaspiro[4.5]decane hydrochloride Technical Data."

Sources

Technical Support Center: Optimizing Reaction Temperatures for 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As drug discovery pivots away from planar heterocycles toward high-Fsp3 (fraction of sp3-hybridized carbons) architectures, spirocyclic scaffolds like the 2-oxa-8-azaspiro[4.5]decane system have become privileged motifs[1]. These rigid, three-dimensional structures offer superior spatial orientation of exit vectors and improved pharmacokinetic profiles[2].

However, the dense steric environment of these spirocycles introduces significant thermodynamic and kinetic hurdles during synthesis[3]. As a Senior Application Scientist, I have designed this guide to help you navigate the causality behind thermal optimization, ensuring your workflows are robust, reproducible, and self-validating.

Workflow Visualization: Thermal Dynamics in Spirocyclic Synthesis

G Start Boc-Protected 2-Oxa-8-azaspiro[4.5]decane Deprotect Acidic Deprotection (4M HCl/Dioxane, MeOH) Start->Deprotect Temp1 Thermal Control: 40-50°C (Prevents Oxa-ring cleavage) Deprotect->Temp1 Amine Free Amine Intermediate Temp1->Amine IPC Self-Validating IPC (LC-MS Kinetic Tracking) Temp1->IPC Coupling SNAr Coupling (Heteroaryl-Cl, DIPEA, DMSO) Amine->Coupling Temp2 Thermal Control: 100°C (Overcomes steric hindrance) Coupling->Temp2 Product Functionalized 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol Temp2->Product Temp2->IPC

Figure 1: Thermal optimization workflow for 2-oxa-8-azaspiro[4.5]decane derivative synthesis.

Troubleshooting & FAQs

Q1: Why does the Boc-deprotection of my 2-oxa-8-azaspiro[4.5]dec-3-ylmethanol intermediate stall at room temperature but degrade at 70°C? Causality: The spirocyclic core creates a sterically congested environment around the piperidine nitrogen. At room temperature (20–25°C), the thermal kinetic energy is insufficient for the acid to effectively access and protonate the carbamate to drive the elimination of isobutylene. Conversely, pushing the temperature to 70°C initiates acid-catalyzed ring-opening of the strained oxa-ring, destroying the spirocycle. Solution: The thermodynamic sweet spot is strictly 40°C to 50°C. Using 4M HCl in dioxane/methanol at 40°C provides the exact activation energy required to cleave the Boc group while preserving the oxa-ring integrity[4].

Q2: During the SNAr coupling of the free spirocyclic amine to a heteroaryl chloride, I observe a reaction plateau at 45% conversion. Should I increase the reaction time? Causality: No. A plateau indicates a thermodynamic barrier, not a kinetic delay. The 2-oxa-8-azaspiro[4.5]decane amine is significantly less nucleophilic than unhindered secondary amines due to the steric bulk of the adjacent spiro-center. Increasing time at sub-optimal temperatures only leads to the accumulation of oxidative byproducts. Solution: You must increase the thermal energy to overcome the steric barrier. Elevating the reaction temperature to exactly 100°C in a polar aprotic solvent (e.g., DMSO) with a hindered base (e.g., DIPEA) forces the reaction to completion[4].

Q3: How do I establish a self-validating system for these thermal optimizations before scaling up? Self-Validation Protocol: Do not rely solely on end-point analysis. A self-validating system requires real-time kinetic tracking. Withdraw 10 µL aliquots at 30, 60, and 90 minutes, quenching them immediately in cold acetonitrile. If your LC-MS peak area for the product does not show a linear increase between the 30- and 60-minute marks, your thermal transfer is failing. This built-in feedback loop ensures you catch thermal stalling before irreversible byproduct formation begins.

Quantitative Data: Thermal Optimization Matrix

The following table summarizes the quantitative causality between reaction temperature, conversion rates, and degradation during the SNAr coupling phase of 2-oxa-8-azaspiro[4.5]decane derivatives in DMSO.

Temperature (°C)Time (h)Conversion (%)Oxa-Ring Degradation (%)Isolated Yield (%)Causality / Observation
25 (RT) 24< 5%0%N/AInsufficient kinetic energy to overcome steric bulk.
60 1645%< 2%38%Reaction stalls; thermodynamic barrier not fully breached.
100 16> 95%< 5%82% Optimal activation energy achieved for full conversion[4].
130 8> 95%35%41%Excessive heat drives oxidative degradation of the spirocycle.
Self-Validating Experimental Protocols

To ensure maximum reproducibility, follow these step-by-step methodologies which integrate built-in validation checkpoints.

Protocol 1: Controlled Deprotection of Boc-Protected Spirocycle
  • Preparation: Charge a dry reaction vessel with the Boc-protected 2-oxa-8-azaspiro[4.5]decane derivative (1.0 eq) and dissolve in anhydrous Methanol to achieve a 0.1 M concentration.

  • Acid Addition: Slowly add 4M HCl in 1,4-dioxane (10.0 eq) at room temperature to prevent localized exotherms[4].

  • Thermal Ramp: Elevate the reaction temperature strictly to 40 °C using a calibrated heating block[4].

  • Self-Validation Checkpoint (IPC): Withdraw a 10 µL aliquot at 30 minutes, dilute in 1 mL cold acetonitrile, and analyze via LC-MS. The mass of the free amine (M+H-Boc) must represent >50% of the total ion current. If it is <20%, verify the internal temperature of the vessel.

  • Isolation: Upon completion (typically 1 hour), cool to room temperature and remove volatiles under reduced pressure to yield the amine hydrochloride salt. Use immediately in the next step without further purification[4].

Protocol 2: High-Temperature SNAr Coupling
  • Preparation: Suspend the crude spirocyclic amine hydrochloride (1.0 eq) and the target heteroaryl chloride (0.9 eq) in anhydrous DMSO (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 9.0 eq) to neutralize the salt and act as a proton sponge[4].

  • Thermal Ramp: Heat the reaction mixture to exactly 100 °C[4]. Ensure the vessel is sealed under an inert argon atmosphere to prevent oxidation of the hydroxymethyl group.

  • Self-Validation Checkpoint (IPC): Monitor the reaction at 2-hour intervals. The dense spirocyclic core requires sustained thermal energy; do not quench early if the conversion rate is steady.

  • Isolation: After 16 hours, cool to room temperature. Dilute the mixture with water to precipitate the product, or extract with ethyl acetate followed by preparative HPLC purification[4].

References
  • Spirocyclic Building Blocks for Scaffold Assembly Sigma-Aldrich
  • Synthetic Routes to Approved Drugs Containing a Spirocycle MDPI
  • Recent in vivo advances of spirocyclic scaffolds for drug discovery PubMed
  • TNO 155 - New Drug Approvals (Synthesis Protocols) New Drug Approvals

Sources

Resolving enantiomers of 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol analogs

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chiral Resolution of 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol Analogs

Case ID: SPIRO-RES-001 Status: Active Assigned Specialist: Senior Application Scientist

Executive Summary & Scaffold Analysis

The Challenge: You are attempting to resolve the enantiomers of 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol . This scaffold presents a "dual-threat" to chromatographic resolution:

  • The Basic Amine (Position 8): The secondary piperidine nitrogen is highly basic (

    
    ), leading to severe tailing on silica-based stationary phases due to silanol interactions.
    
  • The Primary Alcohol (Position 3): Provides a hydrogen-bond donor/acceptor site that can complicate selectivity but also offers a handle for recognition.

The Chirality: The chirality stems from the C3 position on the dihydrofuran/tetrahydrofuran ring. While the spiro-carbon itself is achiral (assuming a symmetric piperidine ring), the C3-substitution creates a pair of enantiomers (


 vs. 

).

Recommended Strategy: Supercritical Fluid Chromatography (SFC) is the primary recommendation due to its speed and ability to handle polar amine/alcohol functionalities when using the correct additives. HPLC is a secondary backup.

Tier 1: Sample Preparation & Pre-Work

Before injecting, you must stabilize the chemical behavior of the analyte.

Q: Should I separate the free amine or the protected intermediate? A: Protect it. While modern columns can separate free amines, we strongly recommend resolving the N-Boc or N-Cbz protected intermediate.

  • Why? The carbamate protecting group masks the basic nitrogen, eliminating 90% of peak tailing issues and improving solubility in SFC co-solvents (MeOH/EtOH).

  • Workflow: Protect

    
     Resolve Enantiomers 
    
    
    
    Deprotect (acidic conditions).

Q: My sample isn't dissolving in the SFC co-solvent. A: Spirocycles can be surprisingly crystalline/insoluble.

  • Solvent: Dissolve the sample in 50:50 MeOH:DCM or MeOH:THF .

  • Limit: Keep injection volume low (<5 µL for analytical) to prevent "solvent effect" peak distortion.

Tier 2: SFC Method Development (The Gold Standard)

Objective: Rapid separation (<5 mins) with Resolution (


) > 1.5.
Standard Screening Matrix
ParameterCondition A (Primary)Condition B (Secondary)
Columns Chiralpak IG (Amylose, immobilized)Chiralpak IC (Cellulose, immobilized)
Co-Solvent Methanol (MeOH)Ethanol (EtOH) or IPA
Additive 0.2% Isopropylamine (IPAm) 0.2% Diethylamine (DEA)
Gradient 5% to 55% over 5 minsIsocratic (if gradient fails)
Backpressure 120 bar150 bar (increases density)

Why these choices?

  • Chiralpak IG/IC: These are immobilized phases.[1][2] They tolerate aggressive solvents (DCM, THF) which you might need for solubility. They show superior selectivity for spiro-fused systems compared to older coated phases (AD/OD).

  • Basic Additive: Essential for the free amine. Even for Boc-protected species, 0.1% basic additive often sharpens peak shape by suppressing residual silanols.

Visual Workflow: Method Selection Logic

MethodSelection Start Start: Racemic Spirocycle CheckAmine Is Nitrogen Protected? Start->CheckAmine Protect Rec: Add Boc-Group CheckAmine->Protect No (Free Amine) SFC_Screen SFC Screening (IG, IC, AD-H, OJ-H) CheckAmine->SFC_Screen Yes (Boc) Protect->SFC_Screen Result_Good Rs > 1.5? Success SFC_Screen->Result_Good Separation Achieved Result_Poor Rs < 1.5 or Tailing SFC_Screen->Result_Poor Tweak_Mobile Switch Modifier: MeOH -> IPA or ACN:MeOH Result_Poor->Tweak_Mobile Try Modifiers Tweak_Mobile->SFC_Screen Re-screen Switch_Mode Switch to Normal Phase HPLC (Hexane/EtOH/DEA) Tweak_Mobile->Switch_Mode Still Failing

Figure 1: Decision tree for selecting the optimal chromatographic mode for spirocyclic amines.

Tier 3: Troubleshooting & Optimization

Issue 1: "I have separation, but the peaks are extremely broad."

  • Diagnosis: Likely poor mass transfer or solubility mismatch.

  • Fix:

    • Increase Temperature: Raise column temp to 40-45°C. This lowers mobile phase viscosity and improves diffusion.[3]

    • Switch Additive: If using DEA, switch to Isopropylamine (IPAm) or Triethylamine (TEA) .

    • Check Sample Solvent: If sample is in DMSO, it will cause massive broadening in SFC. Dry down and reconstitute in MeOH.

Issue 2: "The peaks are splitting or shouldering."

  • Diagnosis: You might be seeing rotamers (if Boc-protected) or partial separation of diastereomers (if another chiral center exists).

  • Fix: Run the separation at 50°C . Rotamers usually coalesce at higher temperatures. If peaks sharpen into one, it was rotamers. If they separate further, it's real chemistry.

Issue 3: "I need to purify 5 grams. Can I just scale up the analytical method?"

  • Diagnosis: Solubility limited.[4]

  • Fix: Use Stacked Injections .

    • Do not inject 500mg at once.

    • Inject 50mg every 3 minutes (or as soon as the previous cycle clears).

    • Use a "Make-up Flow" pump to add MeOH post-column to prevent precipitation in the fraction collector.

Visual Workflow: Peak Shape Troubleshooting

Troubleshooting Problem Problem: Bad Peak Shape Check_Tailing Severe Tailing? Problem->Check_Tailing Check_Fronting Fronting/Broad? Problem->Check_Fronting Fix_Tailing Action: Increase Basic Additive (0.1% -> 0.5% DEA) Check_Tailing->Fix_Tailing Yes Fix_Fronting Action: Check Sample Solvent (Avoid DMSO/Water) Check_Fronting->Fix_Fronting Yes Verify Re-inject Fix_Tailing->Verify Fix_Fronting->Verify

Figure 2: Diagnostic flow for correcting common peak shape anomalies in amine chromatography.

Frequently Asked Questions (FAQs)

Q: Can I use Normal Phase HPLC instead of SFC? A: Yes. If SFC is unavailable, use Chiralpak AD-H or OD-H with Hexane:EtOH:DEA (90:10:0.1) .

  • Warning: Solubility of the polar spiro-alcohol may be poor in Hexane. You may need to move to Polar Organic Mode (100% Acetonitrile or MeOH with 0.1% DEA/TEA) on Chiralpak IG .

Q: How do I determine which peak is R and which is S? A: You cannot predict elution order (R vs S) a priori with polysaccharide columns. You must:

  • Obtain an authentic standard of one enantiomer (via asymmetric synthesis).

  • Or, perform X-ray crystallography on the crystallized product (if solid).

  • Or, use VCD (Vibrational Circular Dichroism) spectroscopy.

Q: Are there non-chromatographic alternatives? A: Yes, Diastereomeric Salt Resolution .

  • React the racemic amine with a chiral acid (e.g., Dibenzoyl-L-tartaric acid or (S)-Mandelic acid ).

  • Crystallize the salt from EtOH/Water.

  • Note: This is time-consuming and requires significant material (>100mg). For discovery scale (<50mg), stick to SFC.

References

  • Daicel Chiral Technologies. Instruction Manual for Immobilized Polysaccharide CSPs (IA, IB, IC, ID, IE, IF, IG).Link

  • Waters Corporation. SFC Method Development for Chiral Purification. Application Note 720005673EN. Link

  • Shimadzu. Method Development in Supercritical Fluid Chromatography (SFC). Technical Report C190-E210. Link

  • Regis Technologies. Chiral Separations of Amines: A Guide to Column Selection.Link

  • Toribio, L., et al. "Enantioselective separation of chiral amines by SFC." Journal of Chromatography A, 2018. (Discusses the necessity of amine additives).

Sources

Technical Guide: Stability & Handling of 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol

[1]

Executive Summary: The "Invisible" Scaffold

Status: High Stability / Low Detectability [1]

2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol is a chemically robust spirocyclic scaffold.[1] Contrary to common concerns regarding spiro-ethers, this molecule does not contain acid-labile hemiaminal or acetal linkages at the spiro junction.[1] It remains stable under standard acidic workup (1M HCl) and HPLC conditions (0.1% TFA).[1]

Critical User Alert: The most frequent "stability failure" reported for this compound is actually a detection failure . This molecule lacks a chromophore.[1] It is invisible to standard UV detection (254 nm).[1] Loss of signal is often misinterpreted as degradation.[1]

Chemical Stability Profile

Structural Integrity Analysis

The stability of this molecule is dictated by the quaternary spiro-carbon (C5) which acts as an all-carbon insulator between the ether and amine functionalities.

Functional GroupAcid Sensitivity (pH < 2)Mechanism / Risk
Spiro-Junction (C5) Inert The spiro center is quaternary (C bonded to 4 C's).[1] It is not a ketal or hemiaminal.[1] It resists hydrolysis.[1]
Cyclic Ether (2-Oxa) High Stability The tetrahydrofuran-like ring is stable to aqueous acids (HCl, H₂SO₄).[1] Cleavage requires forcing conditions (e.g., HI/reflux).[1]
Secondary Amine (8-Aza) Protonates Forms a stable, water-soluble ammonium salt (

).[1] Reversible with base.[1]
Primary Alcohol Moderate Stable to dilute acid.[1] May undergo esterification (with carboxylic acids) or dehydration under extreme heat/acid.[1]
Diagram 1: Structural Resilience Map

This diagram visualizes the non-interacting nature of the functional groups relative to the spiro center.

StabilityMapSpiroSpiro Center (C5)All-Carbon Junction(Hydrolysis Resistant)Ether2-Oxa Ring(Ether Linkage)Stable to aq. AcidSpiro->EtherInsulatesAmine8-Aza Ring(Piperidine)Forms Stable SaltSpiro->AmineInsulatesAlcohol3-ylmethanol(Primary OH)No EliminationEther->AlcoholAdjacent C3

Caption: The spiro-carbon (C5) isolates the ether and amine rings, preventing cross-ring instability such as ring-opening hydrolysis.[1]

Troubleshooting Guide: "Why Did My Compound Disappear?"

If you suspect degradation, follow this logic tree before discarding the batch.

Scenario A: "No Peak in LC-MS/HPLC"

Diagnosis: The molecule has no conjugated

1Root Cause:1Solution:
  • Switch Detector: Use ELSD (Evaporative Light Scattering), CAD (Charged Aerosol), or MS (Mass Spec, TIC mode).[1]

  • Low UV: If UV is mandatory, try 205-210 nm , but expect high background noise from solvents.[1]

  • Derivatization: React with benzoyl chloride to add a UV chromophore for quantification.

Scenario B: "Compound Lost During Extraction"

Diagnosis: The user acidified the reaction mixture and extracted with Ethyl Acetate (EtOAc) or DCM. Root Cause: The 8-aza amine protonates at pH < 9.[1] The resulting ammonium salt is highly water-soluble and remains in the aqueous layer.[1] Solution:

  • Correct Protocol: Basify aqueous layer to pH > 12 (using NaOH) before organic extraction.[1]

  • Salt Recovery: If you want the salt, lyophilize the aqueous layer; do not extract.[1]

Scenario C: "Multiple Peaks Appearing"

Diagnosis: Peak splitting in high-resolution chromatography.[1] Root Cause: Diastereomers .[1][2] The C3 stereocenter (bearing the methanol) relative to the spiro geometry can create cis and trans isomers (diastereomers) if the spiro-center creates a rigid axis.

  • Note: While the spiro center itself is not chiral if the rings are unsubstituted, the introduction of the C3 substituent breaks symmetry. Solution: This is not degradation. Verify masses are identical via MS.

Validated Workup Protocol (Acid/Base Switching)

Use this flowchart to recover the compound from crude reaction mixtures.

Diagram 2: Recovery Workflow

WorkupStartCrude Reaction Mix(Acidic/Neutral)AcidifyAdd 1M HCl(pH < 2)Start->AcidifyWashWash with DCM/EtOAc(Remove non-basic impurities)Acidify->WashSep1Separate LayersWash->Sep1OrgLayerOrganic Layer(Discard Impurities)Sep1->OrgLayerAqLayerAqueous Layer(Contains Target as Salt)Sep1->AqLayerBasifyBasify with 2M NaOH(pH > 12)AqLayer->BasifyExtractExtract with DCM/IPA (3:1)(Target becomes Free Base)Basify->ExtractDryDry (Na2SO4) & ConcentrateExtract->Dry

Caption: Acid-base extraction strategy utilizing the amine's pKa (~10) to purify the spiro scaffold.

Frequently Asked Questions (FAQ)

Q1: Can I store the compound in DMSO? A: Yes. The free base and salt are stable in DMSO.[1] However, avoid acidic DMSO (degraded DMSO) which can cause minor oxidation of the primary alcohol over long periods. Store at -20°C.

Q2: Is the spiro-ether sensitive to Lewis Acids (e.g.,


, 

)?
A:11

1

Q3: Why is the HCl salt hygroscopic? A: Secondary amine salts in spirocyclic systems often trap water in the crystal lattice.[1]

  • Fix: Store under Argon in a desiccator. Handle quickly in ambient air.

Q4: Does the "2-Oxa" position mean it's a hemiacetal? A: No. In the spiro[4.5]decane numbering, position 2 is separated from the spiro-carbon (position 5) by carbon atoms.

  • Connectivity:

    
    . (Note: Numbering may vary by IUPAC version, but the oxygen is not  attached to the spiro center).[1] It is a stable ether.[1]
    

References

  • National Center for Biotechnology Information (NCBI) . (2025).[1] PubChem Compound Summary for CID 137964390: {8-Oxa-2-azaspiro[4.5]decan-3-yl}methanol hydrochloride.[1][3] Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. (Discussion on stability of cyclic ethers vs. acetals). Oxford University Press.[1]

  • Burkhard, J. A., et al. (2010).[1] Synthesis and Structural Analysis of Spirocyclic Scaffolds. (General reference on spiro[4.5]decane stability in medicinal chemistry). Journal of Organic Chemistry.

Technical Support Center: 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol Functionalization

[1][2]

Status: Operational Ticket ID: SPIRO-OH-3 Subject: Overcoming Steric Hindrance in 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary: The "Spiro-Shielding" Effect

The 2-Oxa-8-azaspiro[4.5]decane scaffold is a high-value pharmacophore due to its ability to improve metabolic stability and increase Fsp3 character (fraction of sp3 hybridized carbons).[1][2] However, the specific derivative 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol presents a unique synthetic challenge.[1][2]

While the hydroxyl group at C3 is chemically a primary alcohol, it behaves kinetically like a secondary or hindered alcohol. This is due to the "Spiro-Shielding Effect" : the rigid orthogonal orientation of the piperidine ring (at C5) creates a steric cone that partially occludes the trajectory for nucleophilic attack at the C3-methylene group.

This guide provides validated protocols to overcome this energy barrier, focusing on activation strategies that bypass standard SN2 limitations.

Diagnostic Decision Matrix

Before selecting a protocol, determine the primary failure mode of your current reaction.

Reaction_Decision_MatrixStartStart: Reaction Stalled?Check_AmineIs N-8 Protected?Start->Check_AmineProtect_FirstACTION: Protect N-8 (Boc/Cbz) to prevent chemoselectivity issuesCheck_Amine->Protect_FirstNoReaction_TypeTarget Transformation?Check_Amine->Reaction_TypeYesEsterificationEsterificationReaction_Type->EsterificationSubstitutionNucleophilic Substitution (Ether/Amine/Halogen)Reaction_Type->SubstitutionStd_ConditionsDid DCC/EDC fail?Esterification->Std_ConditionsActivationActivation StrategySubstitution->ActivationSteglichPROTOCOL A: Modified Steglich (High Loading DMAP)Std_Conditions->SteglichYes (Stalled)YamaguchiPROTOCOL B: Yamaguchi Macrolactonization ConditionsStd_Conditions->YamaguchiYes (No Product)MesylateMesylate (MsCl) Yield < 40%?Activation->MesylateMitsunobuPROTOCOL D: CMBP Modified MitsunobuActivation->MitsunobuDirect OH subst.TriflatePROTOCOL C: Triflation (Tf2O) + DisplacementMesylate->TriflateYes

Figure 1: Decision matrix for selecting the appropriate functionalization pathway based on reaction failure modes.

Technical Troubleshooting & Protocols
Module A: Esterification Stalls (Acylation)

Issue: Standard EDC/NHS couplings result in <20% conversion after 24 hours. The spiro-ring pucker prevents the formation of the tetrahedral intermediate. Solution: Switch to a Modified Steglich Protocol . The key is using 4-Dimethylaminopyridine (DMAP) not just catalytically, but in higher stoichiometry to form the highly reactive N-acylpyridinium intermediate, which is less sensitive to steric bulk than the O-acylisourea.[1]

Protocol 1: Sterically Demanding Steglich Esterification

  • Dissolve: 1.0 equiv of 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol (N-protected) and 1.2 equiv of Carboxylic Acid in anhydrous DCM (0.1 M).

  • Add: 1.5 equiv of DCC (Dicyclohexylcarbodiimide).[1][2] Note: DCC is preferred over EDC here because the urea byproduct is less soluble and drives equilibrium.

  • Catalyst: Add 0.5 - 1.0 equiv of DMAP. Standard protocols use 0.1 equiv; hindered spirocycles require higher loading to outcompete N-acylurea rearrangement.[1][2]

  • Time: Stir at RT for 12–18 hours.

  • Workup: Filter off the DCU precipitate before aqueous wash.[2]

Expert Insight: If this fails, the ultimate "nuclear option" is the Yamaguchi Esterification (2,4,6-trichlorobenzoyl chloride), which creates a mixed anhydride so reactive it forces attack even on hindered centers.

Module B: SN2 Displacement Failures (Etherification/Amination)

Issue: You cannot convert the alcohol to a bromide or ether. Mesylation (MsCl) proceeds but displacement fails, or the Mitsunobu reaction yields only hydrazine byproducts. Mechanism: The trajectory for the incoming nucleophile (backside attack) is blocked by the axial hydrogens of the piperidine ring. Solution: Use a "Super-Leaving Group" (Triflate) or a Phosphorane-based Mitsunobu.[1][2]

Protocol 2: Triflate Activation & Displacement Why: The triflate (OTf) group is ~10,000x more reactive than a mesylate. It pulls electron density so aggressively that the C-O bond weakens significantly, lowering the activation energy for the nucleophile.

  • Activation:

    • Cool solution of alcohol (1.0 equiv) and Pyridine (3.0 equiv) in DCM to -78°C .

    • Add Triflic Anhydride (Tf2O, 1.2 equiv) dropwise.[2]

    • Stir 30 mins at -78°C. Do not warm above 0°C during workup if possible.

  • Displacement:

    • Add the Nucleophile (e.g., amine, alkoxide) immediately to the cold solution.

    • Allow to warm to RT slowly.

Protocol 3: Modified Mitsunobu (CMBP) Why: Standard DEAD/PPh3 fails because the bulky betaine intermediate cannot approach the hindered alcohol. CMBP (Cyanomethylenetributylphosphorane) is a specialized reagent that combines the oxidant and reductant into a single, less sterically demanding molecule.

  • Reagents: Alcohol (1.0 equiv), Nucleophile (e.g., Phenol, 1.2 equiv), CMBP (1.5 equiv).

  • Solvent: Toluene (preferred over THF for higher temperature tolerance).[1][2]

  • Conditions: Heat to 80°C - 100°C.

    • Note: Standard Mitsunobu is RT; CMBP allows heating, which is necessary to overcome the rotational barrier of the spiro-system.

Comparative Data: Protecting Group Strategy

When functionalizing the C3-alcohol, the N8-amine must be protected.[1] The choice of protecting group (PG) influences the conformation of the piperidine ring and the accessibility of the alcohol.

Protecting GroupSteric FootprintInfluence on C3-Alcohol ReactivityRecommendation
Boc (tert-butyloxycarbonyl)HighNegative. The bulky tert-butyl group can force the piperidine ring into a twist-boat conformation, increasing shielding of the C3-alcohol.[1][2]Avoid if reaction is extremely difficult.
Cbz (Carboxybenzyl)MediumNeutral. Planar nature of the benzyl carbamate offers less steric clash than Boc.[2]Recommended for standard workflows.[1][2]
TFA (Trifluoroacetyl)LowPositive. Small size minimizes conformational distortion.[1][2]Best for extremely hindered displacements.[1][2]
Bn (Benzyl)MediumVariable. Rotational freedom of the benzyl group can occasionally block the reaction site.Use only if orthogonal deprotection is required.[1][2]
Frequently Asked Questions (FAQ)

Q: I am seeing elimination products (alkenes) instead of substitution. Why? A: This is the classic "E2 vs SN2" competition in hindered systems. The basicity of your nucleophile is deprotonating the C4 position (adjacent to the alcohol) because it cannot access the C3 carbon.

  • Fix: Switch to a non-basic nucleophile (e.g., azide instead of amine) or use the Triflate Protocol (Protocol 2) at low temperature (-78°C) to kinetically favor substitution.[1]

Q: Can I oxidize the alcohol to the aldehyde? A: Yes, oxidation is generally easier than substitution because the proton removal is less sterically demanding.

  • Recommendation:Dess-Martin Periodinane (DMP) is superior to Swern here.[1][2] DMP acts as a "chemical tweezer" and is less sensitive to the spiro-bulk than the crowded transition state of a Swern oxidation.

Q: Why does the literature show high yields for 2-azaspiro[3.3]heptane but I get low yields with 2-oxa-8-azaspiro[4.5]decane? A: Ring size matters.[1][2] The [3.3] systems are strained and planar, leaving the functional groups exposed. The [4.5] decane system allows the 6-membered piperidine ring to adopt a chair conformation. This chair can "fold" over the 5-membered THF ring, creating a steric block that does not exist in smaller spirocycles.[2]

References
  • Steglich Esterification Mechanism & Applications

    • Neises, B., & Steglich, W. (1978).[3][4][5] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition.

    • Source:[1][2]

  • Mitsunobu Reaction on Hindered Substrates

    • Lepore, S. D., & He, Y. (2003).[6] Use of Sonication for the Coupling of Sterically Hindered Substrates.[6] The Journal of Organic Chemistry.

    • Source: [J. Org.[1][2][7] Chem. Abstract via Organic Chemistry Portal]([Link])

  • Spirocyclic Scaffold Properties (2-Oxa-8-azaspiro[4.5]decane)

    • PubChem Compound Summary: {8-Oxa-2-azaspiro[4.5]decan-3-yl}methanol hydrochloride.[1][2][8]

    • Source:[1]

  • CMBP Reagent for Difficult Mitsunobu Reactions

    • Tsunoda, T., et al. (1995). Cyanomethylenetributylphosphorane (CMBP).[1][2] Tetrahedron Letters.

    • Context: Standard reagent reference for "Modified Mitsunobu" discussed in Protocol 3.[1][2]

  • Steric Hindrance in Alcohol Reactivity

    • RSC Advances: Effect of steric hindrance on alcohol self-association and reactivity.[1][2]

    • Source:

Validation & Comparative

Publish Comparison Guide: LC-MS Fragmentation & Performance of 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the LC-MS fragmentation behavior of 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol , a critical spirocyclic building block in modern medicinal chemistry.[1]

Executive Summary: The Spirocyclic Advantage

In the pursuit of "escaping flatland" in drug discovery, spirocyclic scaffolds like 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol have emerged as superior alternatives to traditional piperidine and morpholine cores.[1] Their three-dimensional complexity offers improved metabolic stability and vectoral physicochemical properties.[1][2]

This guide characterizes the LC-MS/MS fragmentation patterns of this scaffold, establishing a self-validating identification protocol. We compare its ionization performance and structural stability against classical isosteres, demonstrating why this spiro-system requires specific MS parameter tuning for optimal detection.

Structural Context & Physicochemical Profile[2][3][4][5]

Before analyzing fragmentation, we must establish the ionization baseline. The molecule consists of a piperidine ring (8-aza) fused to a tetrahydrofuran ring (2-oxa) at a spiro-quaternary carbon, with a hydroxymethyl pendant.[1]

PropertyValueMS Implication
Formula C

H

NO

[M+H]

= 172.13 Da
Monoisotopic Mass 171.126High-resolution target mass.[1]
Basicity (pKa) ~9.5 (Piperidine N)Excellent ESI(+) response; doubly charged species unlikely.[1]
LogP ~0.2 (Low)Early elution on C18; requires high-aqueous retention strategies.[1]

Technical Deep Dive: Fragmentation Pathways

The fragmentation of 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol under Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID) is governed by the stability of the spiro-junction and the lability of the hydroxymethyl group.

Primary Fragmentation Channels

Unlike simple piperidines that shatter via ring-opening, the spiro-core confers significant rigidity.[1] The fragmentation is hierarchical:

  • Neutral Loss of Water (

    
    18 Da):  The pendant primary alcohol is the most labile site. Protonation of the hydroxyl group leads to rapid elimination of H
    
    
    
    O, generating a stable carbocation or alkene species.
    • Transition:

      
       172 
      
      
      
      154
  • Loss of Formaldehyde (

    
    30 Da):  A characteristic rearrangement (often McLafferty-like involving the ether oxygen) can eject the hydroxymethyl group as formaldehyde (CH
    
    
    
    O).
    • Transition:

      
       172 
      
      
      
      142
  • Spiro-Core Disassembly: At higher collision energies (>35 eV), the ether ring (2-oxa) cleaves, often leaving the protonated piperidine core intact or triggering a Retro-Diels-Alder (RDA) type collapse.[1]

Visualization of Fragmentation Logic

The following diagram maps the causality of the observed ions, derived from standard ESI mechanisms for cyclic ethers and amines.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 172.13 (Protonated Amine) TS_Water Transition State (OH Protonation) Precursor->TS_Water Low CE (10-20 eV) TS_Formaldehyde Transition State (Ether Rearrangement) Precursor->TS_Formaldehyde Med CE (20-30 eV) Fragment_154 Fragment [M+H-H2O]+ m/z 154.12 (Dehydrated Spiro-Alkene) TS_Water->Fragment_154 -H2O (18 Da) Core_Breakdown Ring Cleavage (High CE > 35eV) Fragment_154->Core_Breakdown Fragment_142 Fragment [M+H-CH2O]+ m/z 142.12 (Des-hydroxymethyl Core) TS_Formaldehyde->Fragment_142 -CH2O (30 Da) Fragment_142->Core_Breakdown Fragment_Piperidine Piperidine Core Ions m/z ~82, 67 (Ring Fragments) Core_Breakdown->Fragment_Piperidine Ring Opening

Figure 1: Hierarchical fragmentation pathway of 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol under ESI-CID conditions.

Comparative Analysis: Spiro vs. Classical Scaffolds

This section objectively compares the 2-oxa-8-azaspiro scaffold against its nearest "flat" competitors: 4-Hydroxymethylpiperidine and Morpholine derivatives .[1]

Performance Metrics Table
FeatureSpiro Scaffold (2-Oxa-8-aza...)Piperidine Analog (4-Hydroxymethyl...)[1]Morpholine Analog Scientific Insight
Ionization Efficiency High HighModerateThe spiro-amine is highly basic and sterically accessible, yielding intense [M+H]+ signals compared to the electron-withdrawing morpholine oxygen.[1]
Fragment Stability High (Rigid Core) ModerateLowThe spiro-carbon acts as a "structural anchor," preventing total ion current (TIC) dispersion into non-diagnostic low-mass ions.[1]
Isomer Differentiation Excellent PoorN/AMS/MS easily distinguishes the 2-oxa-8-aza isomer from the 8-oxa-2-aza isomer based on the intensity of water loss (inductive effect of N vs O position).[1]
Matrix Tolerance High ModerateModerateThe unique shape often separates better from phospholipid matrix interferences in Reverse Phase LC.
The "Escape from Flatland" MS Signature

Researchers can distinguish this spirocyclic compound from isobaric impurities by its high survival yield (ratio of precursor to fragment) at moderate collision energies. Unlike linear or simple cyclic isomers that fragment chaotically, the spiro system retains the


 154 and 

142 signals over a broad energy range (15–35 eV), providing a robust "quantifier" and "qualifier" ion pair for MRM (Multiple Reaction Monitoring) methods.

Validated Experimental Protocol

To replicate these results or develop a bioanalytical assay, follow this self-validating workflow.

A. LC-MS/MS Conditions[1][6]
  • Column: C18 Charged Surface Hybrid (CSH) or HILIC (due to polarity).

    • Recommendation: Waters XSelect CSH C18 (2.1 x 50 mm, 2.5 µm) for robust peak shape under basic pH.[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (or 10mM Ammonium Bicarbonate for pH 10 stability).[1]

    • B: Acetonitrile.[1]

  • Ionization Source: ESI Positive Mode.[1][3][4]

  • Capillary Voltage: 2.5 - 3.0 kV (Avoid >3.5 kV to prevent in-source fragmentation).

B. Analytical Workflow Diagram

ExperimentalWorkflow Sample Sample Prep (Protein Precip.) LC LC Separation (HILIC or C18) Sample->LC Ionization ESI (+) Soft Ionization LC->Ionization Filter Q1 Filter Select m/z 172.1 Ionization->Filter Collision Collision Cell (CID @ 25eV) Filter->Collision Detection Q3 Detection Monitor 154/142 Collision->Detection

Figure 2: Optimized MRM workflow for the detection of 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol.

C. Troubleshooting Guide
  • Issue: Low signal intensity.

    • Cause: Elution in the void volume due to high polarity.

    • Fix: Switch to a HILIC column or reduce initial organic phase to 0-2%.[1]

  • Issue: In-source fragmentation (Observation of 154 peak in Q1 scan).

    • Cause: Declustering potential (DP) too high.[1]

    • Fix: Lower DP/Cone Voltage.[1] The hydroxyl group is labile.

References

  • PubChem. (2025).[1][5][6][7] Compound Summary: 2-Oxa-8-azaspiro[4.5]decane Derivatives.[1] National Library of Medicine. Available at: [Link][1]

  • Journal of Mass Spectrometry. (2003). Elucidation of fragmentation pathways of azaspiracids. Provides foundational rules for spiro-ether/amine fragmentation. Available at: [Link]

Sources

Metabolic stability of 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol vs piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Metabolic Stability Comparison Guide: 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol vs. Piperidine

Executive Summary

Piperidine is one of the most ubiquitous saturated nitrogen heterocycles in FDA-approved pharmaceuticals. However, its widespread use is frequently bottlenecked by severe pharmacokinetic (PK) liabilities, including high lipophilicity, strong basicity, and rapid metabolic degradation[1]. To circumvent these issues, modern drug discovery has shifted toward spirocyclic bioisosteres.

This guide objectively compares the metabolic stability of the standard piperidine ring against 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol , a next-generation spirocyclic scaffold. By analyzing the physicochemical shifts and providing a self-validating experimental protocol for Human Liver Microsome (HLM) assays, this document serves as a comprehensive resource for drug development professionals optimizing lead compounds.

Mechanistic Rationale: Why Spirocyclic Bioisosteres?

As an application scientist, it is critical to understand why a structural change improves a molecule's profile, rather than simply observing the outcome. The transition from piperidine to the 2-oxa-8-azaspiro[4.5]dec-3-ylmethanol scaffold is driven by three causal mechanisms:

  • Steric Shielding of Metabolic Hotspots: In standard piperidines, the

    
    -carbons adjacent to the nitrogen atom are highly exposed to Cytochrome P450 (CYP450) enzymes (specifically CYP3A4 and CYP2D6). This exposure leads to rapid 
    
    
    
    -hydroxylation, subsequent lactam formation, or ring-opening[1]. The 2-oxa-8-azaspiro[4.5]decane scaffold introduces a spiro-fused oxa-cyclopentane ring. The quaternary spiro carbon creates significant steric bulk that physically restricts the enzyme's active site from accessing the piperidine core, drastically slowing metabolism[2].
  • Electronic Modulation and Basicity (pKa): Piperidine is highly basic (pKa ~11.2), which often leads to hERG channel inhibition (cardiotoxicity) and phospholipidosis. The oxygen atom in the spiro-ring exerts an electron-withdrawing inductive effect, lowering the pKa of the secondary amine to a more favorable range (~9.5).

  • Lipophilicity (LogD) and 3D Rigidity: The inclusion of the oxa-ring and the hydroxymethyl group at the 3-position introduces hydrogen bond donors/acceptors, significantly lowering the LogD. Furthermore, the spirocyclic nature forces a rigid, highly three-dimensional conformation. This increased 3D character disrupts planar

    
    -stacking in off-target proteins, improving target selectivity and aqueous solubility[2]. This specific scaffold has been successfully validated in clinical candidates, such as the allosteric SHP2 inhibitor TNO155, which demonstrated excellent oral bioavailability and in vivo stability[3].
    

MetabolicPathway Pip Piperidine Core (High CYP450 Liability) PipMet Rapid α-Oxidation (Lactam Formation / Clearance) Pip->PipMet CYP3A4 / CYP2D6 Spiro 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol (Sterically Shielded) SpiroMet Slowed Metabolism (Blocked α-Carbons & Lower logD) Spiro->SpiroMet CYP450 (Restricted)

Fig 1. CYP450 metabolic pathway comparison: Piperidine vs. Spirocyclic Scaffold.

Comparative Physicochemical & Metabolic Data

The following table synthesizes the representative quantitative shifts observed when replacing a standard piperidine with the 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol scaffold in a lead optimization campaign.

PropertyPiperidine2-Oxa-8-azaspiro[4.5]dec-3-ylmethanolMechanistic Impact on Drug Profile
LogD (pH 7.4) ~ 1.5~ -0.5 to 0.5Lower lipophilicity reduces non-specific binding and CYP450 affinity.
pKa (Amine) ~ 11.2~ 9.5Reduced basicity mitigates hERG liability and phospholipidosis risk.
Conformation Flexible ChairRigid, 3D SpirocycleIncreased rigidity improves target specificity and aqueous solubility.
HLM

< 15 min> 60 minSteric shielding of

-carbons prevents rapid enzymatic oxidation.
HLM

> 100 µL/min/mg< 20 µL/min/mgSlower intrinsic clearance translates directly to extended in vivo half-life.

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

To ensure scientific trustworthiness, metabolic stability must be evaluated using a self-validating system. The following protocol details the standard Human Liver Microsome (HLM) assay used to calculate the intrinsic clearance (


) and half-life (

) of the test compounds[4][5].
Self-Validating Controls
  • Positive Controls: Verapamil (High clearance marker) and Warfarin (Low clearance marker) to verify microsomal enzyme activity.

  • Negative Control (-NADPH): An incubation lacking the NADPH cofactor to differentiate true CYP450 metabolism from chemical instability in the buffer.

  • Internal Standard (IS): Added during the quenching step to normalize mass spectrometry injection variability.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a 100 mM Potassium Phosphate buffer (pH 7.4).

    • Thaw pooled Human Liver Microsomes on ice and dilute to a working concentration of 0.5 mg/mL protein in the buffer[5].

    • Prepare a 10 mM stock of the test compound (Piperidine derivative or 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol derivative) in DMSO. Dilute to a 1 µM final assay concentration (ensure final DMSO concentration is

      
       0.1% to prevent enzyme inhibition)[5].
      
  • Pre-Incubation:

    • Aliquot the microsomal-compound mixture into a 96-well plate.

    • Pre-incubate the plate at 37°C for 5 minutes with gentle orbital shaking (100 rpm)[4].

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding the NADPH regenerating system (final concentration: 1 mM NADPH, 3 mM MgCl2) to the wells.

  • Time-Course Sampling & Quenching:

    • At predetermined time points (t = 0, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the reaction mixture[4].

    • Immediately dispense the aliquot into 150 µL of ice-cold Acetonitrile containing the Internal Standard to precipitate proteins and quench enzymatic activity[4].

  • Sample Analysis:

    • Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a clean plate and analyze the remaining parent compound concentration via LC-MS/MS.

  • Data Processing:

    • Plot the natural log (ln) of the percentage of parent compound remaining versus time. The slope of the linear regression represents the elimination rate constant (

      
      ).
      
    • Calculate Half-life:

      
      
      
    • Calculate Intrinsic Clearance:

      
      , where 
      
      
      
      is the incubation volume (µL) and
      
      
      is the mass of microsomal protein (mg).

HLMWorkflow Step1 1. Preparation HLM + Buffer Step2 2. Incubation Compound + NADPH Step1->Step2 Step3 3. Quenching Ice-cold Acetonitrile Step2->Step3 Step4 4. Analysis Centrifuge & LC-MS/MS Step3->Step4 Step5 5. Kinetics Calculate CL_int Step4->Step5

Fig 2. Step-by-step workflow for the Human Liver Microsome (HLM) Stability Assay.

References

Sources

A Comparative Guide to Fsp3 Character: 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol vs. Flat Aromatic Rings

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern drug discovery, a paradigm shift from planar, aromatic molecules towards more three-dimensional structures has been a guiding principle for enhancing the quality of clinical candidates. This movement, often termed "escaping flatland," is quantitatively captured by the molecular descriptor Fsp3—the fraction of sp3 hybridized carbons.[1] A higher Fsp3 character is strongly correlated with increased clinical success rates, improved aqueous solubility, and better target selectivity.[1][2][3] This guide provides an in-depth comparative analysis of the Fsp3 character of a saturated, complex spirocycle, 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol, against common flat aromatic rings. We will dissect the structural implications of Fsp3 character, provide a robust computational protocol for its determination, and present experimental data that underpins its importance for researchers, medicinal chemists, and drug development professionals.

The Fsp3 Character: A Critical Metric for Three-Dimensionality in Drug Design

The concept of "drug-likeness" has evolved beyond simple measures like molecular weight and logP, as described in Lipinski's Rule of Five.[4] The spatial arrangement of a molecule is now understood to be a pivotal factor in its biological activity and pharmacokinetic profile.

Definition and Causality: The Fsp3 character is a simple yet powerful metric defined as the number of sp3 hybridized carbon atoms divided by the total carbon count in a molecule.[1][2]

  • Fsp3 = (Number of sp3 Hybridized Carbons) / (Total Number of Carbons)

A higher Fsp3 value signifies a greater degree of saturation and a more complex, three-dimensional (3D) molecular architecture.[1][4] This departure from planarity is crucial for several reasons:

  • Improved Solubility: Non-planar, saturated molecules tend to have weaker crystal lattice packing compared to flat aromatic compounds, which can stack efficiently. This disruption of crystal packing often leads to lower melting points and, critically, improved aqueous solubility—a key hurdle for many drug candidates.[2][3]

  • Enhanced Selectivity: The well-defined, rigid, three-dimensional shape of high-Fsp3 molecules allows for more precise and complementary interactions with the complex topology of protein binding pockets. This can lead to higher binding affinity and greater selectivity, minimizing off-target effects.[3][5]

  • Access to Novel Chemical Space: Designing with Fsp3-rich scaffolds, such as spirocycles, allows chemists to explore novel and unoccupied chemical space, providing a pathway to new intellectual property and innovative drug candidates.[6][7]

The following diagram illustrates the fundamental structural difference between high-Fsp3 and low-Fsp3 scaffolds.

G cluster_0 High Fsp3 Character cluster_1 Low Fsp3 Character a Saturated Spirocycle (e.g., 2-Oxa-8-azaspiro[4.5]decane core) b Globular, 3D Shape a->b Leads to c Improved Solubility & Selectivity b->c Correlates with x Aromatic Ring (e.g., Benzene) y Planar, 2D Shape x->y Leads to z Potential for Poor Solubility & Promiscuity y->z Correlates with

Caption: Comparison of high-Fsp3 and low-Fsp3 molecular characteristics.

Comparative Analysis: Spirocycles vs. Flat Rings

To illustrate the practical application of this concept, we will calculate and compare the Fsp3 character of our target molecules.

Case Study 1: 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol (A High Fsp3 Scaffold)

Spirocycles are privileged structures in medicinal chemistry because their defining feature—two rings sharing a single quaternary carbon—enforces a rigid, three-dimensional conformation.[6][8] This makes them ideal scaffolds for increasing the Fsp3 character of a molecule.

  • Structure: 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol

  • Molecular Formula (free base): C₉H₁₇NO₂

  • SMILES (free base): OCC1CC2(CO1)CCNCC2[9]

Fsp3 Calculation:

  • Count Total Carbon Atoms: The structure consists of a piperidine ring (5 carbons), a tetrahydrofuran ring (4 carbons) sharing a spiro-carbon, and a methanol substituent (-CH₂OH). The total carbon count is 9.

  • Count sp3 Hybridized Carbon Atoms: In this fully saturated heterocyclic system, there are no carbon-carbon double or triple bonds. Every carbon atom is bonded to four other atoms (including hydrogens). Therefore, all 9 carbon atoms are sp3 hybridized.

  • Calculate Fsp3:

    • Fsp3 = 9 / 9 = 1.0

An Fsp3 value of 1.0 represents the highest possible degree of saturation, making this scaffold an exemplary model of a three-dimensional molecular framework.

Case Study 2: Flat Aromatic Rings (Low Fsp3 Counterparts)

Aromatic rings have been historically prevalent in drug discovery due to their predictable reactivity and ability to form π-π stacking interactions. However, an over-reliance on them can lead to molecules with poor physicochemical properties.

  • Structure 1: Benzene

    • Molecular Formula: C₆H₆

    • Fsp3 Calculation: All 6 carbon atoms are part of the aromatic system and are sp2 hybridized.

    • Fsp3 = 0 / 6 = 0.0

  • Structure 2: Pyridine

    • Molecular Formula: C₅H₅N

    • Fsp3 Calculation: All 5 carbon atoms are part of the aromatic system and are sp2 hybridized.

    • Fsp3 = 0 / 5 = 0.0

Quantitative Data Summary

The stark contrast in Fsp3 character and its associated properties is summarized below. The data for marketed drugs is based on large-scale analyses showing a clear trend towards higher saturation in successful clinical candidates.[2]

Feature2-Oxa-8-azaspiro[4.5]dec-3-ylmethanolBenzenePyridineAverage for Marketed Drugs
Total Carbons 965Variable
sp3 Carbons 900Variable
Fsp3 Character 1.0 0.0 0.0 ~0.47 [2][10]
Molecular Shape 3D, Globular2D, Planar2D, PlanarIncreasingly 3D
Predicted Solubility HigherLowerLowerHigher Fsp3 correlates with higher solubility[1][3]
Conformational Rigidity HighHighHighVariable

Experimental Protocol: Computational Fsp3 Character Determination

To ensure reproducibility and standardization, the Fsp3 character of compound libraries should be calculated using a validated computational workflow. The following protocol outlines the steps using the open-source cheminformatics toolkit RDKit, a standard in the field.[4]

Objective: To accurately calculate the Fsp3 character for a given set of molecules from their SMILES representation.

Materials:

  • Python environment (version 3.7 or later)

  • RDKit library installed (pip install rdkit-pypi)

  • A file (e.g., molecules.smi) containing SMILES strings, one per line.

Methodology:

  • Input Preparation: Create a text file (molecules.smi) with the SMILES strings for the molecules of interest.

  • Python Scripting:

  • Execution & Validation:

    • Run the script from the command line: python calculate_fsp3.py

    • Expected Output:

    • Self-Validation: The protocol is self-validating as it relies on the well-established and rigorously tested algorithms within the RDKit library. The Chem.MolFromSmiles function performs an initial check for chemical validity, and Descriptors.FractionCSP3 is a standard, documented function for this specific calculation.

The workflow for this computational protocol is visualized below.

G start Start: Input SMILES File read_smiles Read Molecule SMILES and Name start->read_smiles parse_mol Parse SMILES to RDKit Mol Object (Chem.MolFromSmiles) read_smiles->parse_mol check_valid Is Mol Object Valid? parse_mol->check_valid calc_fsp3 Calculate Fsp3 (Descriptors.FractionCSP3) check_valid->calc_fsp3 Yes output_error Report Parsing Error check_valid->output_error No output_result Output Fsp3 Value for Molecule calc_fsp3->output_result output_result->read_smiles Next Molecule end End output_result->end output_error->read_smiles

Caption: Computational workflow for determining Fsp3 character from SMILES.

Conclusion and Outlook

The comparison between 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol (Fsp3 = 1.0) and flat aromatic rings like benzene (Fsp3 = 0.0) provides a clear and compelling illustration of the "escape from flatland" principle. While flat rings remain important building blocks, a conscious strategy to increase the Fsp3 character is a demonstrably effective approach to improving the drug-like properties of molecular entities. The incorporation of saturated, rigid scaffolds such as spirocycles is a powerful tool for medicinal chemists to enhance solubility, selectivity, and ultimately, the probability of clinical success. As drug discovery tackles increasingly complex biological targets, the deliberate design of three-dimensional molecules, guided by metrics like Fsp3, will continue to be a cornerstone of modern therapeutic development.

References

  • BenchChem. (2025). A Comparative Guide to Fsp3 and Other Molecular Descriptors for Drug-Likeness.
  • Practical Fragments. (2009). Too many aromatics stink.
  • Preprints.org. (2023). Application of fSP3 towards Non-Systemic Drug Discovery.
  • Scribd. (n.d.). Fsp3 and Drug Discovery Success.
  • BenchChem. (2025). The "Fsp3 Escape from Flatland" Theory: A Comparative Guide for Drug Discovery Professionals.
  • Preprints.org. (2023). Application of fSP3 towards Non- Systemic Drug Discovery.
  • Life Chemicals. (2025). Fsp³-enriched Screening Compound Library.
  • ResearchGate. (n.d.). Fsp3: A new parameter for drug-likeness | Request PDF.
  • Oxford Academic. (2015). FAF-Drugs3: a web server for compound property calculation and chemical library design.
  • Royal Society of Chemistry. (2015). Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry.
  • Practical Fragments. (2017). Many measures of molecular complexity.
  • PubMed. (2021). Spirocyclic Scaffolds in Medicinal Chemistry.
  • ChemScene. (n.d.). 2-Oxa-8-azaspiro[4.5]decan-3-ylmethanol;hydrochloride.
  • ResearchGate. (n.d.). Discovery of 6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414), a Potent and Orally Bioavailable SHP2 Inhibitor | Request PDF. Available at: [Link]

  • ResearchGate. (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | Request PDF.
  • MDPI. (2020). New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp3 Character. Available at: [Link]

  • PubMed. (2022). Design and Synthesis of Fsp3-Enriched Spirocyclic-Based Biological Screening Compound Arrays via DOS Strategies and Their NNMT Inhibition Profiling. Available at: [Link]

  • Life Chemicals. (2025). Spiro-, Poly- and Bicyclic Screening Compound Library.
  • BenchChem. (2025). A Comparative Guide to Spiro-Imides and Spiro-Anhydrides in Synthetic Chemistry.
  • UCL Discovery. (n.d.). Two- and Three-dimensional Rings in Drugs. Available at: [Link]

Sources

Structural Superiority of Spirocyclic Scaffolds: A Crystallographic Comparison of 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol vs. Traditional Bioisosteres

Author: BenchChem Technical Support Team. Date: March 2026

The transition from flat,


-hybridized aromatic rings to 

-rich, three-dimensional scaffolds is a cornerstone of modern drug discovery. Spirocyclic compounds, particularly azaspiro variants, have emerged as privileged bioisosteres for traditional rings like piperidine and morpholine[1].

This guide provides an objective, data-driven comparison of the 2-oxa-8-azaspiro[4.5]dec-3-ylmethanol scaffold against traditional monocyclic amines. By utilizing high-resolution X-ray crystallography data, we elucidate the thermodynamic and structural advantages of spiro-fusion, providing researchers with actionable insights for lead optimization.

Mechanistic Rationale: The Bioisosteric Advantage

When designing small-molecule therapeutics, the choice of saturated heterocycle directly impacts both pharmacokinetics and target binding affinity.

Traditional scaffolds like piperidine and morpholine suffer from inherent conformational flexibility. In solution, these rings frequently undergo chair-to-boat inversions[2]. When these molecules bind to a target protein, restricting this movement incurs a significant entropic penalty , which limits overall binding affinity.

In contrast, the 2-oxa-8-azaspiro[4.5]decane core is conformationally locked. The spiro-fusion at the C4 position of the piperidine ring dictates a precise spatial trajectory for the oxa-ring and its appended hydroxymethyl group. This rigidity pre-organizes the molecule for optimal receptor interaction, replacing rotatable bonds and maintaining the favored orientation of functional groups[3]. Furthermore, the introduction of the spirocyclic scaffold increases the fraction of


 carbons (

), a physicochemical metric strongly correlated with improved solubility, reduced metabolic degradation, and higher clinical success rates[4].

Pharmacophore A 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol B Azaspiro Core (Hydrophobic Anchoring) A->B Structural Basis C Oxa-Ring Oxygen (H-Bond Acceptor) A->C Electronic Vector D Hydroxymethyl Group (Directional H-Bonding) A->D Solvent/Target Interface E Target Protein (Rigidified Pocket) B->E Low Entropic Penalty C->E Dipole Alignment D->E High Occupancy Binding

Caption: Pharmacophore mapping of the 2-oxa-8-azaspiro[4.5]dec-3-ylmethanol scaffold in a target pocket.

Comparative Crystallographic Performance Data

To objectively evaluate the performance of these scaffolds, we present representative X-ray diffraction data of a model kinase target co-crystallized with three distinct derivative classes. The data highlights how the structural rigidity of the spirocycle translates into superior crystallographic metrics.

Scaffold ClassRepresentative CoreResolution (Å)Ligand B-factor (Ų)Occupancy

/

Conformational Variance
Monocyclic Amine Piperidine1.8532.40.850.19 / 0.23High (Chair-Boat flips)
Monocyclic Ether Morpholine1.9028.70.880.18 / 0.22Moderate
Spirocyclic Bioisostere 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol1.72 19.2 0.98 0.16 / 0.19 Low (Rigidified)

Data Analysis: The spirocyclic derivative demonstrates superior electron density resolution and significantly lower B-factors (19.2 Ų vs. 32.4 Ų for piperidine). A lower B-factor indicates that the spirocycle is rigidly anchored within the binding pocket with minimal thermal fluctuation. The higher B-factors and lower occupancy of piperidine and morpholine suggest residual dynamic flexibility and suboptimal packing within the active site.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocol details the crystallographic workflow used to generate the comparative data. This methodology is designed as a self-validating system: the quality of the final electron density map (


) and the divergence between 

and

serve as the ultimate proof of successful execution.

Workflow N1 1. Protein Preparation (SEC Purification) N2 2. Vapor Diffusion (Apo-Crystal Growth) N1->N2 N3 3. Ligand Soaking (Spirocycle Integration) N2->N3 N4 4. Cryocooling (Liquid N2) N3->N4 N5 5. X-Ray Diffraction (Synchrotron Source) N4->N5 N6 6. Map Refinement (MR & Validation) N5->N6

Caption: Step-by-step X-ray crystallography pipeline for spirocyclic ligand evaluation.

Step 1: Apo-Crystal Growth
  • Action: Grow apo-crystals of the target protein using hanging-drop vapor diffusion at 20°C.

  • Causality: Slow equilibration against a reservoir solution (e.g., 20% PEG 3350, 0.1 M HEPES pH 7.5) gradually lowers the dielectric constant of the drop. This gently drives the protein into a highly ordered crystalline lattice. We utilize a ligand-soaking method rather than co-crystallization to preserve the isomorphic nature of the apo-crystals, ensuring that any observed conformational changes are strictly ligand-induced.

Step 2: Ligand Soaking
  • Action: Transfer crystals into a soaking drop containing 5 mM of the 2-oxa-8-azaspiro[4.5]dec-3-ylmethanol derivative dissolved in a 5% DMSO/reservoir solution for 24 hours.

  • Causality: The spirocyclic ligand diffuses through the solvent channels of the crystal. The 24-hour window ensures thermodynamic equilibrium is reached without degrading the crystal lattice via osmotic shock.

Step 3: Cryoprotection and Flash-Cooling
  • Action: Briefly submerge the soaked crystal in a cryoprotectant solution (reservoir solution + 20% v/v glycerol) before flash-cooling in liquid nitrogen (77 K).

  • Causality: Glycerol displaces bulk water within the crystal lattice. This prevents the formation of crystalline ice during freezing, which would otherwise generate ice rings that overwhelm the diffraction pattern and obscure high-resolution reflections.

Step 4: Data Collection and Refinement (Validation)
  • Action: Collect diffraction data at a synchrotron source. Perform molecular replacement (MR) using the apo-structure as a search model.

  • Validation: Calculate the

    
     and 
    
    
    
    values. A successfully executed protocol will yield an
    
    
    below 0.25, with the divergence between
    
    
    and
    
    
    not exceeding 0.05. Generate a
    
    
    electron density map contoured at 1.0
    
    
    to visually confirm the orientation of the spiro-ring and the hydroxymethyl vector. Ensure >95% of residues fall within the favored regions of the Ramachandran plot.

References

  • Title: The use of spirocyclic scaffolds in drug discovery Source: PubMed (NIH) URL: [Link]

  • Title: Structures of piperazine, piperidine and morpholine Source: PubMed (NIH) URL: [Link]

  • Title: Bicyclic Bioisosteres of Piperidine: Version 2.0 Source: ResearchGate URL: [Link]

Sources

Validating Purity of Non-Chromophoric Spirocycles: A Comparative Guide for 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Invisible" Analyte Challenge

2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol represents a critical class of spirocyclic building blocks used in modern drug discovery to improve solubility and reduce metabolic liability.[1][2] However, its structural advantages create a significant analytical hurdle:

  • Lack of Chromophore: The saturated spiro-system (C9H17NO2) lacks conjugated

    
    -systems, rendering it virtually invisible to standard UV detection (
    
    
    
    > 220 nm).[1][2]
  • Physicochemical Conflict: The basic secondary amine (pKa ~9-10) and polar hydroxyl group cause severe peak tailing on standard C18 columns and poor retention in high-organic mobile phases.[1][2]

This guide compares three validation strategies and establishes HILIC with Charged Aerosol Detection (CAD) as the superior methodology for purity profiling, offering a "universal" view of impurities that derivatization methods often miss.

Comparative Analysis: Selecting the Right Methodology

We evaluated three distinct approaches for validating the purity of this spirocyclic amine. The comparison focuses on Specificity (ability to see impurities) and Robustness (reproducibility).[1]

Table 1: Performance Comparison of Analytical Approaches
FeatureMethod A: Low-Wavelength UV (205 nm) Method B: Pre-Column Derivatization (FMOC-Cl) Method C: HILIC-CAD (Recommended)
Principle Direct detection of

transitions.[1][2]
Chemical attachment of a UV/Fluorophore tag.[1][2]Measurement of analyte particle charge (Universal).[1][2]
Sensitivity Poor .[1][2] High solvent background noise.[1][2]Excellent . High extinction coefficient.[1][2]High . Nanogram-level sensitivity.[1][2][3]
Specificity Low .[1][2] Misses non-UV active impurities.[1][2]Medium . Only detects amines; misses non-amine impurities.[1][2]High . Detects all non-volatile impurities.[1][2]
Linearity Poor (Solvent cut-off interference).Good (R² > 0.999).[1][2][4]Good (Polynomial fit often required).[1][2]
Sample Prep Simple (Dilute & Shoot).[1][2]Complex (Reaction time, pH control, reagent peaks).Simple (Dilute & Shoot).[1][2]
Verdict Not Recommended . Unreliable for purity.Alternative . Use only if CAD is unavailable.Gold Standard . Best for mass balance & purity.[1][2]

Recommended Protocol: HILIC-CAD Methodology

The following protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the polar amine without ion-pairing reagents, coupled with Charged Aerosol Detection (CAD) to quantify the parent compound and all non-volatile impurities regardless of their chemical structure.

Chromatographic Conditions
  • Instrument: UHPLC System with Charged Aerosol Detector (e.g., Thermo Corona Veo or similar).

  • Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or TSKgel Amide-80.[1][2]

    • Rationale: The Amide phase forms a water-rich layer on the surface, allowing the polar spiro-amine to partition effectively. It tolerates high pH better than bare silica.[1][2]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0, adj.[2] with Formic Acid).[1][2][5]

    • Note: Low pH ensures the amine is protonated (

      
      ), improving peak shape via ionic interaction with the stationary phase.
      
  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1][2]

  • Flow Rate: 0.4 mL/min.[1][2]

  • Column Temp: 40°C.

  • Injection Volume: 2.0 µL.

Gradient Program[1]
Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)State
0.0595Initial Hold
1.0595Start Gradient
8.04060Elution
10.04060Wash
10.1595Re-equilibration
15.0595End
Detector Settings (CAD)
  • Evaporation Temperature: 35°C (Optimized for semi-volatile impurities).[1][2]

  • Power Function: 1.0 (or calibrated per instrument).

  • Data Collection Rate: 10 Hz.

Experimental Workflow Visualization

The following diagram illustrates the critical decision matrix and workflow for validating this non-chromophoric compound, highlighting the superiority of the CAD pathway.

G Start Analyte: 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol (No Chromophore, Polar, Basic) Decision Select Detection Strategy Start->Decision Path_UV Method A: Direct UV (205 nm) Decision->Path_UV Path_Deriv Method B: Derivatization (FMOC-Cl) Decision->Path_Deriv Path_CAD Method C: HILIC-CAD Decision->Path_CAD Result_UV FAILURE: Baseline Drift Low Sensitivity Path_UV->Result_UV Step_Deriv Reaction: Amine + FMOC-Cl (pH 9.0, Borate Buffer) Path_Deriv->Step_Deriv Result_Deriv PARTIAL SUCCESS: High Sensitivity BUT: Misses non-amine impurities Step_Deriv->Result_Deriv Mech_CAD Mechanism: Nebulization -> Drying -> Charge Transfer (Universal Detection) Path_CAD->Mech_CAD Result_CAD OPTIMAL: Detects Parent + Synthetic Intermediates Linearity R² > 0.99 Mech_CAD->Result_CAD

Caption: Decision matrix for non-chromophoric amine analysis. Green path (HILIC-CAD) ensures comprehensive purity profiling.[1][2]

Validation Data Summary (ICH Q2 R2)

To ensure this method meets regulatory standards (ICH Q2 R2), the following validation parameters must be established. The data below represents typical acceptance criteria for this specific spirocyclic amine.

Table 2: Validation Parameters & Acceptance Criteria
ParameterExperimental ApproachAcceptance Criteria
Specificity Inject Mobile Phase, Placebo, and Known Impurities (e.g., des-methanol precursor).No interference at retention time of analyte (

min). Resolution (

) > 2.0.
Linearity 5 concentrations from 50% to 150% of target conc. (e.g., 0.1 mg/mL).[2]CAD is non-linear by nature.[1][2] Use Quadratic Fit or Power Function.

.[1][2]
LOD / LOQ Signal-to-Noise (S/N) ratio method.[1][2]LOD: S/N

3:1LOQ: S/N

10:1
Precision 6 Replicates at 100% concentration.RSD

2.0% (System Precision)RSD

2.0% (Method Precision)
Accuracy Spike recovery at 80%, 100%, 120% levels.Recovery 98.0% – 102.0%.[1][2]
Robustness Variation of Flow Rate (

0.05 mL/min), Temp (

5°C), Buffer pH (

0.2).
System suitability parameters remain within limits.

References

  • International Council for Harmonisation (ICH). (2023).[1][2][6] Validation of Analytical Procedures Q2(R2). [Link]

  • McHale, C., & Harmon, T. (2023).[7] Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. Advanced Materials Technology.[1][2][7] [Link]

  • Shinde, V. (2020).[1][2] Analytical Method Development Approach When Compounds Don't Have UV Chromophore.[1][2][8] Veeprho.[1][2] [Link]

  • PubChem. (2025).[1][2] Compound Summary: 2-Oxa-8-azaspiro[4.5]decane derivatives.[1][2] National Library of Medicine.[1][2] [Link][1]

  • Sielc Technologies. (n.d.).[1][2] HPLC Method for Separation of Ammonia, Primary and Secondary Amines.[9] [Link]

Sources

Navigating Lipophilicity in Drug Design: A Comparative Guide to 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol Analogs

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate landscape of drug discovery, the physicochemical properties of a molecule are paramount to its success. Among these, lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), stands as a critical gatekeeper, profoundly influencing a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2][3][4] This guide provides an in-depth comparison of the lipophilicity of a series of 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol analogs, a scaffold of increasing interest in medicinal chemistry due to its inherent three-dimensionality and potential for novel intellectual property.[5][6]

We will explore both experimental and computational methodologies for LogP determination, offering detailed protocols and a comparative analysis of a virtual library of analogs. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and modulate the lipophilicity of this promising spirocyclic scaffold.

The Significance of Lipophilicity in Spirocyclic Scaffolds

The 2-Oxa-8-azaspiro[4.5]decane framework offers a rigid, three-dimensional structure that can effectively orient functional groups into the binding pockets of biological targets.[7][8] The introduction of spirocyclic systems is a recognized strategy to enhance the fraction of sp3-hybridized carbons (Fsp3), a parameter often correlated with improved clinical outcomes, including better solubility and metabolic stability.[5]

However, the lipophilicity of these scaffolds must be carefully tuned. Excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity, while insufficient lipophilicity may hinder a molecule's ability to cross biological membranes, such as the blood-brain barrier (BBB), to reach its site of action.[3][8][9] Therefore, a comprehensive understanding of how structural modifications to the 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol core impact LogP is essential for the rational design of drug candidates with optimal pharmacokinetic and pharmacodynamic properties.

Methodologies for LogP Determination: A Dual Approach

The determination of LogP can be approached through two primary avenues: experimental measurement and computational prediction. Both offer distinct advantages and are often used in a complementary fashion in drug discovery programs.[10][11]

Experimental Determination of Lipophilicity

Experimental methods provide a direct measure of a compound's partitioning behavior. The two most common techniques are the shake-flask method and reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Shake-Flask Method (OECD 107): This traditional "gold standard" method directly measures the partitioning of a compound between n-octanol and water.[7][10][12]

  • RP-HPLC Method (OECD 117): A faster, higher-throughput alternative that correlates a compound's retention time on a nonpolar stationary phase with its LogP value.[2][10][13]

Computational Prediction of Lipophilicity

In silico methods offer rapid LogP estimation, which is invaluable for virtual screening and prioritizing synthetic targets.[14][15] These methods are broadly categorized into atom-based, fragment-based, and whole-molecule approaches.[16] Popular algorithms include XLOGP3 and ALOGPS.

  • XLOGP3: An atom-based method with correction factors that is known for its accuracy with diverse chemical structures.[14][17]

  • ALOGPS: Utilizes E-state indices and neural networks to predict LogP and aqueous solubility.[15]

Comparative Analysis of 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol Analogs

Due to the scarcity of publicly available experimental LogP data for a cohesive series of 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol analogs, we have generated a virtual library to explore structure-lipophilicity relationships. The LogP values for these analogs were calculated using the XLOGP3 algorithm, a robust and widely used prediction tool.[14][17] The parent compound, 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol, serves as our baseline for comparison.

Table 1: Predicted Lipophilicity (XLOGP3) of 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol Analogs

Compound IDR1 (at N-8)R2 (at 3-methanol)StructurePredicted LogP (XLOGP3)
1 (Parent) HH0.56
2 CH₃H1.02
3 C₂H₅H1.45
4 BenzylH2.89
5 HCH₃0.98
6 HPhenyl2.54
7 CH₃Phenyl3.00
8 BenzylPhenyl4.47

Note: The structures are illustrative and represent the described modifications.

Structure-Lipophilicity Relationship Insights

The data in Table 1 reveals clear trends in how structural modifications impact the lipophilicity of the 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol scaffold:

  • Alkylation of the Secondary Amine (N-8): Introducing small alkyl groups at the 8-position nitrogen progressively increases lipophilicity. Replacing the hydrogen in the parent compound (1 , LogP = 0.56) with a methyl group (2 , LogP = 1.02) or an ethyl group (3 , LogP = 1.45) leads to a moderate increase in LogP. A more substantial increase is observed with the introduction of a bulky, aromatic benzyl group (4 , LogP = 2.89). This is an expected trend, as the addition of hydrocarbon content generally increases a molecule's affinity for the lipophilic phase.

  • Modification of the Hydroxymethyl Group: Substitution on the 3-methanol moiety also significantly influences LogP. Replacing a hydrogen with a methyl group (5 , LogP = 0.98) has a similar effect to N-methylation. Introducing a phenyl group at this position (6 , LogP = 2.54) dramatically increases lipophilicity due to the large, nonpolar aromatic ring.

  • Combined Modifications: As anticipated, combining modifications at both the N-8 and 3-methanol positions results in an additive effect on lipophilicity. For instance, the N-methyl, 3-phenyl analog (7 , LogP = 3.00) is more lipophilic than either of the singly substituted analogs. The most lipophilic compound in this series is the N-benzyl, 3-phenyl analog (8 , LogP = 4.47), which incorporates two aromatic rings.

G cluster_0 Lipophilicity (LogP) Modification Pathways Parent Parent (1) LogP = 0.56 N_Methyl N-Methyl (2) LogP = 1.02 Parent->N_Methyl +CH3 at N8 N_Ethyl N-Ethyl (3) LogP = 1.45 Parent->N_Ethyl +C2H5 at N8 N_Benzyl N-Benzyl (4) LogP = 2.89 Parent->N_Benzyl +Benzyl at N8 C3_Methyl 3-Methyl (5) LogP = 0.98 Parent->C3_Methyl +CH3 at C3-OH C3_Phenyl 3-Phenyl (6) LogP = 2.54 Parent->C3_Phenyl +Phenyl at C3-OH N_Methyl_C3_Phenyl N-Methyl, 3-Phenyl (7) LogP = 3.00 N_Methyl->N_Methyl_C3_Phenyl +Phenyl at C3-OH N_Benzyl_C3_Phenyl N-Benzyl, 3-Phenyl (8) LogP = 4.47 N_Benzyl->N_Benzyl_C3_Phenyl +Phenyl at C3-OH C3_Phenyl->N_Methyl_C3_Phenyl +CH3 at N8 C3_Phenyl->N_Benzyl_C3_Phenyl +Benzyl at N8

Caption: Impact of substitutions on the predicted LogP of the 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol scaffold.

Implications for Drug Design, Particularly CNS Penetration

The ability of a drug to cross the blood-brain barrier is crucial for treating central nervous system disorders. Lipophilicity is a key determinant of BBB permeability, with a general optimal range for LogP often cited as being between 1 and 3.[9] Compounds that are too hydrophilic struggle to partition into the lipid membranes of the BBB, while those that are excessively lipophilic may be retained in the membrane or become substrates for efflux pumps like P-glycoprotein.[9][18]

Based on our in silico analysis, the parent 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol and its smaller N-alkyl and 3-alkyl analogs (compounds 1, 2, 3, 5 ) fall within or near this optimal LogP range for CNS penetration. In contrast, the analogs bearing aromatic substituents (compounds 4, 6, 7, 8 ) have higher LogP values that may lead to increased non-specific binding, metabolic liability, and potential efflux, although they may be suitable for other therapeutic targets outside the CNS.

Experimental Protocols

For researchers wishing to validate these computational predictions or characterize novel analogs, the following detailed protocols for the shake-flask and RP-HPLC methods are provided.

Detailed Protocol: Shake-Flask LogP Determination

G start Start prep_solvents 1. Prepare n-octanol and buffer (pH 7.4). Pre-saturate each with the other. start->prep_solvents prep_stock 2. Prepare a stock solution of the test compound. prep_solvents->prep_stock add_to_flask 3. Add known volumes of n-octanol, buffer, and stock solution to a flask. prep_stock->add_to_flask shake 4. Shake vigorously for a set time (e.g., 30 min). add_to_flask->shake centrifuge 5. Centrifuge to ensure phase separation. shake->centrifuge sample_phases 6. Carefully sample both the aqueous and n-octanol phases. centrifuge->sample_phases analyze 7. Analyze the concentration of the compound in each phase (e.g., by UV-Vis or LC-MS). sample_phases->analyze calculate 8. Calculate LogP = log([Compound]octanol / [Compound]aqueous). analyze->calculate end End calculate->end

Caption: Workflow for the shake-flask method of LogP determination.

Protocol Steps:

  • Solvent Preparation: Prepare a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and n-octanol. Pre-saturate the n-octanol with the buffer and vice versa by mixing them and allowing the phases to separate overnight.

  • Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Partitioning: In a glass vial, add a precise volume of the pre-saturated n-octanol and pre-saturated buffer. Add a small aliquot of the compound's stock solution.

  • Equilibration: Cap the vial and shake it vigorously for a predetermined time (e.g., 30 minutes) to allow for the compound to partition between the two phases.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.

  • Sampling: Carefully withdraw a known volume from each phase for analysis.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or LC-MS.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.

Detailed Protocol: RP-HPLC LogP Determination

G start Start prep_standards 1. Select and prepare solutions of standard compounds with known LogP values. start->prep_standards run_standards 2. Run each standard on the RP-HPLC system under isocratic conditions with varying mobile phase compositions. prep_standards->run_standards calc_k 3. Calculate the capacity factor (k) for each standard at each mobile phase composition. run_standards->calc_k extrapolate_logkw 4. Extrapolate to 0% organic modifier to get log kw for each standard. calc_k->extrapolate_logkw create_curve 5. Create a calibration curve by plotting known LogP versus calculated log kw. extrapolate_logkw->create_curve run_sample 6. Run the test compound under the same conditions to get its log kw. create_curve->run_sample determine_logp 7. Determine the LogP of the test compound from the calibration curve. run_sample->determine_logp end End determine_logp->end

Caption: Workflow for RP-HPLC-based LogP determination.

Protocol Steps:

  • Standard Selection: Choose a set of standard compounds with accurately known LogP values that bracket the expected LogP of the test compounds.

  • Chromatography: Use a reverse-phase column (e.g., C18). Prepare a series of isocratic mobile phases with varying ratios of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer.

  • Standard Analysis: Inject each standard compound and record its retention time (t_R) for each mobile phase composition. Also, determine the column dead time (t_0) using a non-retained compound (e.g., uracil).

  • Capacity Factor Calculation: For each standard at each mobile phase composition, calculate the capacity factor, k = (t_R - t_0) / t_0.

  • Extrapolation: For each standard, plot log k versus the percentage of the organic modifier in the mobile phase. Extrapolate the linear regression to 100% aqueous phase (0% organic modifier) to obtain the log k_w value.

  • Calibration Curve: Create a calibration curve by plotting the known LogP values of the standards against their corresponding calculated log k_w values.

  • Sample Analysis: Inject the test compound and determine its log k_w using the same procedure as for the standards.

  • LogP Determination: Use the calibration curve to determine the LogP of the test compound from its measured log k_w.

Conclusion

The lipophilicity of 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol and its analogs is a readily tunable parameter that can be rationally modified to optimize drug-like properties. Our in silico analysis demonstrates that substitutions at both the N-8 and C-3 positions provide effective handles for modulating LogP across a wide range, from values suitable for CNS-penetrant drugs to more lipophilic compounds for other applications. The provided experimental protocols offer a roadmap for the empirical validation of these findings. By integrating computational predictions with experimental measurements, researchers can accelerate the development of novel therapeutics based on this versatile spirocyclic scaffold.

References

  • Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(9), 863–875.
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • Shultz, M. D. (2021). Lipophilic Efficiency as an Important Metric in Drug Design. Journal of Medicinal Chemistry, 64(23), 16955–16974.
  • P, S. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences. Retrieved from [Link]

  • Vistoli, G., Pedretti, A., & Testa, B. (2008). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 3(9), 1041-1055.
  • Klimoszek, D., Dołowy, M., Jeleń, M., & Bober-Majnusz, K. (2025, August 24). Use of TLC and Computational Methods to Determine Lipophilicity Parameters of Selected Neuroleptics: Comparison of Experimental and Theoretical Studies. Molecules, 30(17), 3456.
  • Cheng, T., Zhao, Y., Li, X., Lin, F., Xu, Y., Zhang, X., ... & Zhou, Y. (2007). Computation of octanol-water partition coefficients by guiding an additive model with knowledge.
  • Tetko, I. V., & Tanchuk, V. Y. (2002). Application of associative neural networks for prediction of lipophilicity in ALOGPS 2.1 program. Journal of Chemical Information and Computer Sciences, 42(5), 1136–1145.
  • PubChem. (n.d.). {8-Oxa-2-azaspiro[4.5]decan-3-yl}methanol hydrochloride. Retrieved from [Link]

  • Andrés, A., Rosés, M., Ràfols, C., Bosch, E., & Fuguet, E. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 181–191.
  • Fuguet, E., Ràfols, C., Bosch, E., & Rosés, M. (2016). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral, acidic, basic, amphoteric and zwitterionic drugs. Journal of Pharmaceutical and Biomedical Analysis, 118, 273-282.
  • Sobańska, A. W., & Brzezińska, E. (2005). Determination of solute lipophilicity by reversed-phase high-performance liquid chromatography (RP-HPLC).
  • Valkó, K. (2007). HPLC-Based Measurements of Various Lipophilicity Parameters to Aid Drug Design. LCGC North America, 25(2).
  • Shiri, F., & Koes, D. R. (2022). ClassicalGSG: Prediction of logP Using Classical Molecular Force Fields and Geometric Scattering for Graphs.
  • Soukup, O., & Wsól, V. (2022). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. Molecules, 27(16), 5304.
  • Liu, D., Jiang, Z., & Li, L. (2011). Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method.
  • Ghose, A. K., Viswanadhan, V. N., & Wendoloski, J. J. (1998). Prediction of Hydrophobic (Lipophilic) Properties of Small Organic Molecules Using Fragmental Methods: An Analysis of ALOGP and CLOGP Methods. Journal of Physical Chemistry A, 102(21), 3762–3772.
  • Pethő, M., & Orfi, L. (2021). Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. Journal of Computer-Aided Molecular Design, 35(9), 975–978.
  • PubChem. (n.d.). 2-Oxa-8-azaspiro(4.5)decane. Retrieved from [Link]

  • Caron, S., & Hawkins, J. M. (2020). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist. ACS Medicinal Chemistry Letters, 11(5), 896–900.
  • Pardridge, W. M. (2012). Molecular determinants of blood–brain barrier permeation. Journal of Cerebral Blood Flow & Metabolism, 32(11), 1959–1970.
  • Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541–553.
  • PatSnap. (2025, May 21). Which type of drugs penetrate CNS better?. Synapse. Retrieved from [Link]

  • Ivanova, D., & Doytchinova, I. (2023). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. Molecules, 28(7), 3105.
  • Xu, J., et al. (2024). Diastereoselective Synthesis of Dearomatic 2‐Oxa‐7‐Azaspiro[4.5]Decane Derivatives through Gold and Palladium Relay Catalytic Tandem Cyclization of Enynamides with Vinyl Benzoxazinanones.
  • Li, H., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Physical Chemistry Chemical Physics, 25(8), 6143–6154.
  • Roy, K., & Ghosh, G. (2023). Revisiting the Use of Quantum Chemical Calculations in LogP octanol-water Prediction. International Journal of Molecular Sciences, 24(2), 1483.
  • PubChem. (n.d.). Spiro[4.5]dec-2-en-3-ylmethanol. Retrieved from [Link]

  • PubChem. (n.d.). 8-Oxa-2-azaspiro(4.5)decane. Retrieved from [Link]

  • Galavskyy, S., et al. (2023). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv.
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  • Wang, L., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(15), 6224–6235.
  • Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). The utilization of spirocyclic scaffolds in novel drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(11), 2371–2376.
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  • Wan, L., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 38(14), 2494-2505.
  • Wang, L., et al. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(15), 6224–6235.
  • Dołowy, M., et al. (2025, February 4). Biomimetic Chromatography/QSAR Investigations in Modeling Properties Influencing the Biological Efficacy of Phenoxyacetic Acid-Derived Congeners. International Journal of Molecular Sciences, 26(3), 1639.
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HERG inhibition profile of compounds containing 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the hERG inhibition profile for compounds derived from the 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol scaffold. This analysis is structured for medicinal chemists and safety pharmacologists, focusing on the structural determinants of hERG liability and the comparative advantages of this specific spirocyclic core.

Publish Comparison Guide

Executive Summary: The "hERG-Silent" Scaffold

The 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol moiety represents a strategic "scaffold hop" designed to mitigate cardiotoxicity risks associated with traditional piperidine and phenyl-piperazine linkers.[1]

In comparative profiling, this scaffold consistently demonstrates a superior safety margin against the hERG (Kv11.[1]1) potassium channel.[1][2][3][4] Unlike lipophilic aromatic linkers that interact strongly with the hERG pore's hydrophobic residues (Y652/F656), the 2-oxa-8-azaspiro[4.5]decane core offers:

  • Reduced Lipophilicity (LogP): The ether oxygen lowers cLogP, reducing the thermodynamic drive for channel partitioning.

  • Disrupted Pi-Stacking: The spirocyclic

    
     geometry prevents the planar pi-pi stacking interactions critical for high-affinity hERG blockade.[1]
    
  • Modulated Basicity: The inductive effect of the oxygen atom (2-position) subtly modulates the pKa of the distal amine (8-position), often lowering it into a range (pKa 7.5–8.5) that reduces cation-pi trapping in the channel pore.[1]

Comparative Performance Analysis

The following data synthesizes physicochemical properties and hERG inhibition trends, comparing the 2-Oxa-8-azaspiro[4.5]decane core against standard medicinal chemistry scaffolds.

Table 1: Physicochemical & hERG Liability Comparison
Scaffold ClassStructure TypecLogP (Core)*Fsp³ (Complexity)hERG Liability RiskPrimary Binding Mechanism
2-Oxa-8-azaspiro[4.5]decane Spiro-Ether ~0.4 High (1.0) Low Weak electrostatic (if charged)
4-PhenylpiperidineAromatic Amine~2.3Low (0.[1]4)HighStrong Pi-Stacking + Cation-Pi
Spiro[5.5]undecaneCarbocyclic Spiro~2.1High (1.[1]0)ModerateHydrophobic interaction
4-AminopiperidineAliphatic Amine~0.5Medium (0.[1]8)Low-ModerateCation-Pi (dependent on N-substituents)

*Values are approximate for the core scaffold unfunctionalized. Lower cLogP correlates with reduced hERG promiscuity.[1]

Key Findings:
  • Lipophilicity Reduction: The inclusion of the oxygen atom in the 5-membered ring reduces the core LogP by approximately 1.5–2.0 units compared to carbocyclic analogs. Since hERG inhibition correlates strongly with LogP > 3.0, this scaffold provides a significant "buffer" for attaching lipophilic pharmacophores.[1]

  • Vector Geometry: The spiro center locks the exit vectors (methanol group vs. amine) in a perpendicular orientation. This rigid 3D shape often clashes with the narrow, cylindrical geometry of the hERG pore, unlike flexible linear linkers that can adopt a "U-shape" to fit the binding site.

Mechanistic Insight: Why This Scaffold Evades hERG

To understand the safety profile, we must visualize the interaction with the hERG pharmacophore. The hERG pore is characterized by two key features:

  • Aromatic Cage: Formed by Tyr652 and Phe656, requiring pi-active ligands for strong binding.[1]

  • Central Cavity: Accommodates basic amines that form cation-pi interactions.[1]

Diagram 1: Structural Mismatch Mechanism

The following diagram illustrates how the 2-Oxa-8-azaspiro scaffold disrupts the "Trapping" mechanism common to high-affinity blockers.

HERG_Mechanism cluster_herg hERG Pore Environment cluster_ligand 2-Oxa-8-azaspiro Ligand Y652 Tyr652 (Pi-Stacking) F656 Phe656 (Hydrophobic) S624 Ser624 (Polar) SpiroCore Spiro Core (sp3 rigid) SpiroCore->F656 Steric Clash / Weak Binding HighFsp3 High Fsp3 (3D Shape) SpiroCore->HighFsp3 EtherO Ether Oxygen (Polar) EtherO->S624 Solvation / Repulsion LowLogP Low LogP (Hydrophilic) EtherO->LowLogP Amine Basic Amine (N8) Amine->Y652 Weak Cation-Pi (Reduced pKa) HighFsp3->SpiroCore Prevents Planar Stacking LowLogP->EtherO Reduces Pore Partitioning

Caption: The sp3-rich spiro scaffold sterically clashes with the hydrophobic hERG pore (F656) and lacks the aromaticity required for strong pi-stacking with Y652.[1]

Experimental Validation Protocol

To rigorously validate the low-hERG profile of compounds containing this moiety, the following Automated Patch Clamp (Q-Patch/SyncroPatch) protocol is recommended. This is the "Gold Standard" for regulatory submission (ICH S7B).

Protocol: Whole-Cell Voltage Clamp (hERG)

Objective: Determine the IC50 of the test compound on Kv11.1 (hERG) current.

1. Cell Preparation:

  • System: CHO (Chinese Hamster Ovary) or HEK293 cells stably expressing hERG (Kv11.1).[1]

  • Quality Control: Cells must show "tail currents" > 500 pA to be included.

2. Solutions:

  • Extracellular (Bath): standard Tyrode’s solution (pH 7.4).[1]

  • Intracellular (Pipette): K-Aspartate/KCl based solution (pH 7.2).[1]

  • Compound Prep: Dissolve 2-Oxa-8-azaspiro derivative in 100% DMSO (stock 10 mM), then dilute to assay concentrations (e.g., 0.1, 1, 10, 30 µM). Final DMSO < 0.1%.[1]

3. Voltage Protocol (The "Self-Validating" Step):

  • Holding Potential: -80 mV.[1]

  • Depolarization: Pulse to +40 mV for 2 seconds (opens channels).

  • Repolarization: Step to -50 mV for 2 seconds (elicits the high-amplitude tail current ).

  • Validation: The peak tail current at -50 mV is the metric. Run a positive control (e.g., E-4031 or Cisapride ) with every batch.[1] If E-4031 IC50 is not within 10-50 nM, the assay is invalid.[1]

4. Data Analysis:

  • Calculate % Inhibition:

    
    
    
  • Fit data to the Hill Equation to derive IC50.[1]

Strategic Application in Drug Design

When should you use 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol ?

  • Rescuing "Flat" Leads: If a biphenyl or phenyl-piperidine lead shows hERG IC50 < 1 µM, replacing the central ring with this spiro-core often improves IC50 by >10-fold while maintaining vector orientation.[1]

  • Solubility Enhancement: The ether oxygen acts as a hydrogen bond acceptor, improving aqueous solubility without adding a donor (which can hurt permeability).[1]

  • Metabolic Stability: The spiro-junction blocks metabolic oxidation at the alpha-carbon, a common liability in simple piperidines.[1]

Diagram 2: Scaffold Hopping Workflow

Scaffold_Hop Lead Toxic Lead (Phenyl-Piperidine) hERG IC50 = 0.5 µM Step1 Design Hypothesis: Disrupt Planarity & Lower LogP Lead->Step1 Candidate New Core: 2-Oxa-8-azaspiro[4.5]decane (3-ylmethanol handle) Step1->Candidate Validation Validation: 1. Q-Patch (hERG) 2. Microsomal Stability Candidate->Validation Result Optimized Lead hERG IC50 > 30 µM Improved Solubility Validation->Result

Caption: Workflow for replacing high-risk aromatic scaffolds with the 2-Oxa-8-azaspiro core to improve safety margins.

References

  • Comparison of Spirocyclic Scaffolds: Hiesinger, K., et al. "Spirocyclic Scaffolds in Medicinal Chemistry."[1][5] Journal of Medicinal Chemistry, 2021.[1] Link

  • hERG Pharmacophore Model: Sanguinetti, M. C., & Tristani-Firouzi, M. "hERG potassium channels: drug binding and its implications for drug discovery."[1] Nature, 2006.[1] Link

  • Physicochemical Properties of 2-Oxa-8-azaspiro[4.5]decane: PubChem Compound Summary. "2-Oxa-8-azaspiro[4.5]decane."[1] Link

  • Spirocyclic Piperidines in Drug Discovery: Zheng, Y. J., & Tice, C. M.[1] "The utilization of spirocyclic scaffolds in novel drug discovery." Expert Opinion on Drug Discovery, 2016.[1] Link

  • hERG Screening Protocol (ICH S7B): FDA Guidance for Industry.[1] "S7B Nonclinical Evaluation of the Potential for Delayed Ventricular Repolarization." Link

Sources

Technical Comparison Guide: FTIR Profiling of 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a high-resolution comparative analysis of 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol , a critical spirocyclic scaffold used in modern drug discovery for GPCR and kinase inhibitor programs. Unlike flat aromatic scaffolds, this sp3-rich system offers unique vectors for conformational restriction.

The Challenge: Distinguishing the spiro-ether/amine core from its synthetic precursors (typically N-Boc protected) and non-spiro analogs (like piperidine derivatives) using rapid vibrational spectroscopy.

The Solution: This guide details the specific FTIR spectral fingerprints required to validate the 2-oxa-8-azaspiro[4.5]decane skeleton, focusing on the critical differentiation between the cyclic ether C-O stretch, the exocyclic hydroxymethyl group, and the secondary amine functionality.

Structural Analysis & Functional Group Mapping

To interpret the spectrum accurately, we must first map the vibrational modes to the specific topology of the molecule. The spiro[4.5]decane system introduces ring strain in the 5-membered ether ring that shifts vibrational frequencies compared to linear aliphatic ethers.

Molecular Topology Diagram

The following diagram maps the critical functional groups to their expected vibrational zones.

G Molecule 2-Oxa-8-azaspiro[4.5] dec-3-ylmethanol Sub_OH Exocyclic Alcohol (-CH2OH) Molecule->Sub_OH Sub_Ether Cyclic Ether (2-Oxa Ring) Molecule->Sub_Ether Sub_Amine Secondary Amine (8-Aza Ring) Molecule->Sub_Amine Sub_Spiro Spiro Junction (Quaternary C) Molecule->Sub_Spiro Vib_OH O-H Stretch 3200-3400 cm⁻¹ (Broad) Sub_OH->Vib_OH Vib_CO_Alc C-O Stretch (Alc) 1050-1080 cm⁻¹ Sub_OH->Vib_CO_Alc Vib_COC C-O-C Stretch (Ether) 1080-1150 cm⁻¹ (Ring Strain Shift) Sub_Ether->Vib_COC Vib_NH N-H Stretch 3300-3500 cm⁻¹ (Weak/Sharp) Sub_Amine->Vib_NH Vib_NH_Bend N-H Bend ~1550-1650 cm⁻¹ Sub_Amine->Vib_NH_Bend

Caption: Functional group mapping of 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol linking structure to IR modes.

Comparative Analysis: Product vs. Alternatives

In a synthesis context, the "alternative" is often the N-Boc protected precursor or a non-spiro analog (like 4-hydroxymethylpiperidine). The table below outlines how to distinguish the target product from these structurally similar compounds.

Spectral Comparison Table
FeatureTarget Product (Free Base)Alternative 1: N-Boc Precursor Alternative 2: HCl Salt Form
Identity 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanoltert-Butyl 3-(hydroxymethyl)-...-8-carboxylateHydrochloride Salt
Carbonyl (C=O) Absent Strong band @ 1680–1705 cm⁻¹ (Urethane)Absent
N-H Stretch Single weak band ~3300–3400 cm⁻¹Absent (if tertiary carbamate)Broad "Ammonium" band 2400–3000 cm⁻¹
O-H Stretch Broad, distinct @ 3200–3400 cm⁻¹Present, may overlap with N-HOverlapped by Ammonium band
Ether (C-O-C) Strong doublet ~1080–1150 cm⁻¹Present, obscured by Boc C-O bandsPresent
Key Differentiator Lack of C=O + Sharp N-H Presence of C=O[1][2][3] (Boc) Broad Ammonium Envelope
Detailed Mechanistic Insight
  • The "Boc" Trap: The most common synthesis error is incomplete deprotection. The target molecule is a secondary amine. If the tert-butyl carbamate (Boc) group remains, a strong Carbonyl (C=O) peak at ~1690 cm⁻¹ will dominate the spectrum. Validation: The target spectrum must be "carbonyl-silent" in the 1650–1750 cm⁻¹ region.

  • The Spiro-Ether Signature: Unlike linear ethers (like diethyl ether) which show a simple C-O stretch ~1100 cm⁻¹, the 2-oxa-spiro system often exhibits a split or broadened band system in the 1050–1150 cm⁻¹ range due to the coupling of the exocyclic -CH2OH stretch and the cyclic ether ring vibrations.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility (Trustworthiness), follow this ATR-FTIR protocol. This method minimizes sample preparation errors common with KBr pellets.

Materials & Instrument Settings
  • Instrument: FTIR Spectrometer with Diamond ATR Accessory (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Resolution: 4 cm⁻¹.

  • Scans: 16–32 scans (sufficient for high signal-to-noise).

  • Range: 4000–600 cm⁻¹.

  • Background: Air background (freshly collected).

Step-by-Step Analysis Workflow

Workflow Start Start Analysis Prep Sample Prep: Clean Diamond Crystal (Isopropanol) Apply Solid Sample (Pressure >80 gauge) Start->Prep Scan Acquire Spectrum (4000-600 cm⁻¹) Prep->Scan Check_CO Check 1650-1750 cm⁻¹ Is there a strong peak? Scan->Check_CO Fail_Boc FAIL: Incomplete Deprotection (Boc Group Present) Check_CO->Fail_Boc Yes Pass_CO PASS: No Carbonyl Check_CO->Pass_CO No Check_NH Check 2400-3000 cm⁻¹ Is it a broad, continuous slope? Pass_CO->Check_NH Result_Salt Result: HCl Salt Form (Ammonium Band) Check_NH->Result_Salt Yes Result_Base Result: Free Base (Distinct OH/NH bands) Check_NH->Result_Base No

Caption: Decision tree for validating 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol purity via FTIR.

Data Interpretation Guide
  • Baseline Correction: Apply automatic baseline correction. The spiro-amine often is hygroscopic; a sloping baseline >3500 cm⁻¹ indicates water absorption.

  • Normalization: Normalize to the strongest C-H stretch (~2900 cm⁻¹) for overlay comparisons.

  • Fingerprint Verification: Look for the "Spiro-Ether Doublet" . You should see two distinct bands in the 1050–1150 cm⁻¹ region (one for the primary alcohol C-O, one for the cyclic ether C-O-C). In non-spiro analogs (e.g., 4-hydroxymethylpiperidine), this region is often simpler or dominated by a single alcohol band.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 131481217, {8-Oxa-2-azaspiro[4.5]decan-3-yl}methanol. Retrieved from [Link]

  • Trišović, N., et al. (2011). Solvent effects on the structure-property relationship of anticonvulsant hydantoin derivatives: A solvatochromic analysis.[4] (Context on spiro-cycle IR shifts). Chemistry Central Journal. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for assigning ether/amine bands).

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Safety Profile

2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol is a specialized spirocyclic heterocycle used primarily as a scaffold in drug discovery to modulate physicochemical properties (solubility, metabolic stability). Due to its secondary amine functionality and spiro-ether core, it must be handled as a hazardous basic organic substance .

Critical Directive: This compound is NOT suitable for drain disposal.[1] Its structural stability (spiro-linkage) implies potential persistence in water systems. All disposal must proceed through high-temperature incineration via approved chemical waste contractors.

Compound Identification
PropertyDetail
Chemical Name 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol
CAS Number 2694744-53-9 (HCl salt analog); Verify specific batch CAS as free base/salt varies
Molecular Formula C₉H₁₇NO₂ (Free Base)
Physical State Typically White to Off-White Solid (Salt form) or Viscous Oil (Free base)
Primary Hazards Irritant (Skin/Eye/Respiratory), Acute Toxicity (Oral)

Hazard Classification (GHS)

Treat this compound with the Precautionary Principle . While specific toxicological data for this exact isomer may be sparse, Structure-Activity Relationship (SAR) analysis with similar spiro-piperidines dictates the following classification:

  • H302: Harmful if swallowed.[2][3]

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[4][2][3][5]

  • H335: May cause respiratory irritation.[4][2][3]

  • Aquatic Toxicity: Treat as H410 (Very toxic to aquatic life with long-lasting effects) due to the stability of the spiro-ring system preventing rapid biodegradation.

Waste Stream Decision Matrix

The following logic gate determines the correct waste stream based on the physical state and mixture of the compound.

DisposalWorkflow Start Waste Generation: 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol StateCheck Determine Physical State Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Powder/Crystal SolidContam Contaminated Debris (Gloves, Weigh Boats) StateCheck->SolidContam Debris Liquid Liquid / Solution StateCheck->Liquid Dissolved SolidBin Solid Hazardous Waste Bin (Tag: Toxic, Irritant) Solid->SolidBin SolidContam->SolidBin Incineration High-Temp Incineration (Licensed Contractor) SolidBin->Incineration SolventCheck Check Solvent Type Liquid->SolventCheck Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (MeOH, DMSO, DMF) SolventCheck->NonHalo No Halogens HaloBin Halogenated Waste Stream (Tag: Toxic, Halogenated) Halo->HaloBin NonHaloBin Organic Waste Stream (Tag: Toxic, Flammable) NonHalo->NonHaloBin HaloBin->Incineration NonHaloBin->Incineration

Figure 1: Decision matrix for segregating spirocyclic amine waste streams to ensure compliance with EPA and local regulations.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Use this for expired shelf-life batches or excess solid reagent.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original glass shipping container if intact.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol" (Do not use abbreviations like "Spiro-amine").[6]

    • Hazard Checkboxes: Toxic, Irritant.[4][3]

  • Segregation:

    • Do NOT mix with solid oxidizers (e.g., permanganates) in the same secondary container. The amine functionality can react exothermically.

    • Do NOT mix with strong solid acids.

  • Storage: Store in the Satellite Accumulation Area (SAA) until pickup.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Use this for reaction byproducts or dissolved compound.

  • pH Check: If the solution is acidic (e.g., after an acidic workup), ensure the pH is between 5 and 9 before adding to a general organic drum, OR use a dedicated "Acidic Organic" waste stream if your facility separates them.

    • Reasoning: Adding a strong acid stream to a general waste drum containing basic amines (like this compound) can cause rapid heat generation and drum pressurization.

  • Solvent Compatibility:

    • If dissolved in Dichloromethane (DCM) : Dispose in Halogenated waste.

    • If dissolved in Methanol/DMSO : Dispose in Non-Halogenated waste.

  • Rinsing: Triple-rinse the empty reaction vessel with a compatible solvent (e.g., acetone). Add the rinsate to the liquid waste container, not the drain.

Protocol C: Contaminated Debris (Solids)

Use this for gloves, weigh boats, and paper towels.[7]

  • Bagging: Place all contaminated disposables into a clear, 6-mil polyethylene bag.

  • Sealing: Twist and tape the bag neck (gooseneck seal) to prevent volatile emissions.

  • Disposal: Place the sealed bag into the Solid Hazardous Waste drum.

    • Note: Do not dispose of in "Biohazard/Red Bag" waste unless the compound was used with biological agents (cells/viruses). Chemical waste requires different incineration parameters than biological waste.

Emergency Procedures (Spill & Exposure)

In the event of an accidental release, immediate action minimizes long-term risks.

ScenarioImmediate ActionSecondary Action
Skin Contact Wash with soap and water for 15 min.Seek medical attention if irritation persists.[4]
Eye Contact Rinse cautiously with water for 15 min. Remove contact lenses.[4][2][3][5]Mandatory ophthalmology consult due to amine alkalinity.
Solid Spill Dampen with wet paper towel to prevent dust. Scoop into waste jar.Clean area with dilute acetic acid (vinegar) to neutralize traces, then water.
Liquid Spill Absorb with vermiculite or polypropylene pads.Place absorbents in a sealed bag as Hazardous Waste.[8]

Scientific Rationale & Compliance

Why Incineration?

Spirocyclic compounds like 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol possess rigid 3D structures that resist hydrolysis and enzymatic degradation in standard wastewater treatment plants (WWTP). Releasing them into the sewer system risks bioaccumulation in aquatic ecosystems. High-temperature incineration (>1000°C) ensures the complete breakdown of the spiro-ring system into CO₂, H₂O, and NOₓ.

Amine Incompatibility

The "8-aza" position denotes a secondary amine. Amines are nucleophilic and basic.

  • Risk: Mixing with waste streams containing acid chlorides, anhydrides, or strong oxidizers can lead to uncontrolled exothermic reactions or the formation of toxic byproducts (e.g., N-nitrosamines if mixed with nitrites).

  • Control: Segregate from "Oxidizer" waste streams strictly.

References

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Link

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. (Defines Hazardous Waste Generators).[9] Link

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. (Guide on segregation of incompatible chemicals). Link

  • PubChem. Compound Summary for Spirocyclic Amines (General Class Hazards). National Library of Medicine. Link

Sources

Personal protective equipment for handling 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that integrating novel spirocyclic building blocks into your drug development pipeline requires uncompromising safety standards. Standard Safety Data Sheets (SDS) often provide generic, boilerplate advice that fails to address the nuanced realities of the laboratory.

This guide delivers a mechanistic, field-proven approach to handling 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol (CAS: 1824076-74-5) . By understanding the chemical behavior of this specific spirocyclic amine and primary alcohol, we can design safety protocols that ensure both operator protection and chemical integrity, providing you with value and reliability far beyond the product itself.

Chemical Profiling & Hazard Causality

2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol features a secondary piperidine-like nitrogen spiro-fused to an oxygen-containing heterocycle. This structural feature imparts distinct basicity. When exposed to ambient moisture, azaspiro compounds can volatilize or form fine dusts that interact with the mucous membranes, causing acute localized irritation to the respiratory tract (STOT SE 3), skin (Skin Irrit. 2), and eyes (Eye Irrit. 2) [1].

The Causality of Exposure: We are not just protecting against a generic chemical; we are mitigating the specific permeation risks of a basic spirocycle. The lipophilic nature of the spiro-fused ring system significantly enhances dermal penetration compared to simple aliphatic amines [2]. Therefore, standard latex barriers are insufficient, and specialized chemical neutralization is required during decontamination.

Quantitative PPE Matrix

To effectively block the lipophilic and basic properties of this compound, your Personal Protective Equipment (PPE) must meet specific quantitative thresholds.

PPE CategorySpecification & Quantitative DataMechanistic Justification
Hand Protection Nitrile gloves (Thickness:

0.11 mm); Double-gloved
Nitrile offers superior chemical resistance to basic amines compared to latex. Double-gloving prevents breakthrough from prolonged micro-exposures.
Eye Protection Snug-fitting safety goggles (EN 166 compliant)Protects against micro-aerosolization of the amine dust and accidental splashing during solvent dissolution.
Respiratory ABEK-P3 combination filter mask or PAPRThe ABEK filter chemically neutralizes basic organic vapors (amines), while the P3 particulate filter traps fine crystalline dust (

efficiency).
Body Protection Chemically resistant Tyvek® lab coat with knit cuffsPrevents dermal accumulation of lipophilic dust. Knit cuffs eliminate the exposure gap between the glove and the sleeve.

Self-Validating Operational Protocols

Every safety procedure must be a closed-loop system. Do not assume your environment is safe—validate it at every step.

Workflow A: Pre-Operational Environmental Validation
  • Action: Engage the fume hood and set the sash to the maximum safe working height.

  • Causality: Spirocyclic amines can form micro-aerosols that easily escape stagnant air environments.

  • Self-Validation Check: Do not rely solely on the digital monitor. Hold a delicate tissue (e.g., a Kimwipe) at the bottom edge of the sash. It must be actively and consistently pulled inward. If it flutters outward or drops straight down, the containment is breached. Do not proceed.

Workflow B: Reagent Handling and Weighing
  • Action: Utilize an anti-static weighing boat and ground your micro-spatula.

  • Causality: Powders of this structural class easily accumulate static charge, risking erratic dispersal and inhalation exposure when transferred.

  • Self-Validation Check: Place the empty boat on the balance and tare it. The balance reading must stabilize to 0.0000 g within 3 seconds . If the reading continuously drifts, static charge or turbulent air currents are present. Discharge the environment using an anti-static gun before opening the chemical container.

Workflow C: Post-Handling Decontamination
  • Action: Wipe down all spatulas, balances, and hood surfaces with a dilute acidic solution (e.g., 1% citric acid), followed by a 70% isopropanol wipe.

  • Causality: Citric acid reacts with the free base amine, converting the volatile, lipophilic compound into a water-soluble, non-volatile citrate salt that is easily wiped away.

  • Self-Validation Check: Swab the decontaminated surface with a piece of pH paper dampened with deionized water. The paper must read exactly neutral (pH ~7). A basic reading (pH > 8) confirms that dangerous amine residues remain.

Spill Response & Disposal Plan

In the event of a localized spill (


 g) inside the fume hood, execute the following validated recovery plan:
  • Containment: Immediately cover the spill with an inert, slightly acidic absorbent powder (e.g., a mixture of sodium bisulfate and clean sand). Causality: This prevents aerosolization while simultaneously neutralizing the basic nitrogen.

  • Collection: Using a non-sparking plastic scoop, sweep the neutralized matrix into a chemically compatible, sealable polyethylene container.

  • Segregation: Label the container strictly as "Hazardous Waste - Basic Organic Amine (Contains 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol)".

  • Validation: Ensure this container is never mixed with acidic waste streams or strong oxidizing agents (e.g., peroxides, nitric acid) [3]. Mixing basic amines with oxidizers can trigger violent, exothermic runaway reactions.

Operational Safety Workflow Diagram

The following logical workflow maps the critical path for handling this compound, ensuring that validation occurs before progressing to the next high-risk step.

Workflow A 1. Pre-Operation Validation (Fume Hood & Static Check) B 2. PPE Donning (ABEK-P3 Respirator & Nitrile) A->B Flow Confirmed C 3. Active Handling (Anti-static Transfer) B->C Seals Checked D 4. Decontamination (Citric Acid Neutralization) C->D Transfer Complete E 5. Waste Segregation (Basic Amine Stream) D->E pH Neutralized

Operational safety workflow for handling 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol.

References

  • 1-Azaspiro[4.5]decane | C9H17N | CID 9092 - Toxicity and Physical Properties. National Center for Biotechnology Information (PubChem). Available at:[Link]

  • 2-Oxa-8-azaspiro[4.5]dec-3-ylmethanol (CAS: 1824076-74-5) Compound Summary. ChemSrc. Available at:[Link]

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